molecular formula C7H18N2 B1583274 1,2-Propanediamine, N,N,N',N'-tetramethyl- CAS No. 1822-45-3

1,2-Propanediamine, N,N,N',N'-tetramethyl-

Cat. No.: B1583274
CAS No.: 1822-45-3
M. Wt: 130.23 g/mol
InChI Key: JUXXCHAGQCBNTI-UHFFFAOYSA-N
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Description

1,2-Propanediamine, N,N,N',N'-tetramethyl- is a useful research compound. Its molecular formula is C7H18N2 and its molecular weight is 130.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Propanediamine, N,N,N',N'-tetramethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84254. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Propanediamine, N,N,N',N'-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediamine, N,N,N',N'-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N,2-N,2-N-tetramethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H18N2/c1-7(9(4)5)6-8(2)3/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXXCHAGQCBNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902860
Record name NoName_3433
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1822-45-3
Record name N1,N1,N2,N2-Tetramethyl-1,2-propanediamine
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URL https://commonchemistry.cas.org/detail?cas_rn=1822-45-3
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Record name 1,2-Propanediamine, N,N,N',N'-tetramethyl-
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Record name 1822-45-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84254
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Record name N,N,N',N'-Tetramethyl-1,2-diaminopropane
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Foundational & Exploratory

1,2-bis(dimethylamino)propane chemical structure and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1,2-bis(dimethylamino)propane (also known as N,N,N',N'-tetramethyl-1,2-propanediamine or TMPDA ).

Unlike its more common achiral analog TMEDA (tetramethylethylenediamine), the 1,2-propane backbone of TMPDA introduces a chiral center , breaking symmetry and offering unique steric properties for organometallic chelation and asymmetric synthesis.

Part 1: Chemical Identity & Structural Analysis

Core Identification

1,2-bis(dimethylamino)propane is a vicinal tertiary diamine. It serves as a critical bidentate ligand in organolithium chemistry, acting as a Lewis base to deaggregate metal complexes.

FeatureSpecification
IUPAC Name N1,N1,N2,N2-tetramethylpropane-1,2-diamine
Common Synonyms TMPDA; Tetramethyl-1,2-diaminopropane; 1,2-Bis(dimethylamino)propane
CAS Number 1822-45-3 (Racemic)
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
Chirality Contains one stereocenter at C2.[1][2][3] Available as (R), (S), or racemate.
Structural Logic & Isomerism

The structural distinction between TMPDA and its analogs is vital for process chemists. The methyl group on the ethylene bridge (C2 position) creates steric bulk that alters the "bite angle" when coordinating with metals like Lithium (Li) or Magnesium (Mg).

Chemical_Identity cluster_0 Structural Analogs TMEDA TMEDA (Achiral, C2 Backbone) TMPDA_12 1,2-TMPDA (Chiral, C3 Backbone, Vicinal) TMEDA->TMPDA_12 Methylation of Backbone (Adds Steric Bulk) TMPDA_13 1,3-TMPDA (Achiral, C3 Backbone, Distal) TMPDA_12->TMPDA_13 Regioisomerism (Changes Chelation Size) Prop_12 5-Membered Chelate Ring High Lewis Basicity Chiral Potential TMPDA_12->Prop_12 Prop_13 6-Membered Chelate Ring Weaker Chelation TMPDA_13->Prop_13

Figure 1: Structural relationship between TMEDA, 1,2-TMPDA, and 1,3-TMPDA, highlighting the impact on chelation chemistry.

Part 2: Physicochemical Profile[4]

The following data is critical for handling and process design. Note that the boiling point is slightly higher than TMEDA (120-122°C), affecting solvent removal protocols.

PropertyValueContext for Protocol Design
Physical State Colorless to pale yellow liquidViscosity is low; easily transferred via syringe.
Boiling Point ~140-142°C (at 760 mmHg)Requires vacuum distillation for efficient removal.
Density ~0.78 - 0.82 g/mLLighter than water; forms organic upper layer.
Solubility Miscible with H₂O, Ethanol, EtherHygroscopic; must be stored over desiccants (KOH/CaH₂).
Flash Point ~25°C (Estimate)Flammable. Use spark-proof equipment.
pKa ~9.5 (Conjugate acid)Strong base; incompatible with acidic protons.

Part 3: Synthetic & Functional Applications[5][6]

Mechanism: Organolithium Deaggregation

In drug development, carbon-carbon bond formation often requires organolithium reagents (e.g., n-BuLi). In non-polar solvents, n-BuLi exists as unreactive hexamers.

TMPDA acts as a bidentate Lewis base :

  • Chelation: The nitrogen lone pairs coordinate to the Lithium atom.

  • Deaggregation: This breaks the hexameric n-BuLi into reactive dimers or monomers.

  • Activation: The "naked" carbanion becomes significantly more nucleophilic.

Why use 1,2-TMPDA over TMEDA?

  • Stereoselectivity: The chiral center at C2 can induce asymmetry in the lithiated substrate, allowing for enantioselective deprotonation (though sparteine is often superior, TMPDA is a tunable alternative).

  • Steric Bulk: The backbone methyl group alters the aggregate structure, potentially changing regioselectivity in ortho-lithiation reactions.

Application in Polymerization

Similar to TMEDA, 1,2-TMPDA is used as a catalyst for polyurethane foam initiation and as a ligand in Anionic Polymerization, controlling the microstructure (vinyl content) of polybutadiene.

Part 4: Experimental Protocols

Synthesis of 1,2-Bis(dimethylamino)propane

Method: Eschweiler-Clarke Methylation Objective: Convert 1,2-diaminopropane to the tertiary amine 1,2-TMPDA.

Reagents:

  • 1,2-Diaminopropane (1.0 eq)

  • Formaldehyde (37% aq. solution, 5.0 eq)

  • Formic Acid (98%, 5.0 eq)

  • Sodium Hydroxide (NaOH) for neutralization.

Workflow Diagram:

Synthesis_Workflow Start Start: 1,2-Diaminopropane (Cooled to 0°C) Mix Add Formic Acid + Formaldehyde (Dropwise, Exothermic) Start->Mix Reflux Reflux at 100°C (12-18 Hours) CO2 Evolution Mix->Reflux Methylation via Imine Reduction Workup Cool & Basify (Add 25% NaOH to pH > 12) Reflux->Workup Quench Excess Acid Extract Extraction (Diethyl Ether or DCM) Workup->Extract Purify Distillation (Collect fraction ~140°C) Extract->Purify Dry over KOH then Distill

Figure 2: Step-by-step synthesis of 1,2-TMPDA via Eschweiler-Clarke methylation.

Detailed Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser and dropping funnel. Cool the flask to 0°C.

  • Addition: Add 1,2-diaminopropane. Slowly add Formic acid (caution: exotherm). Subsequently, add Formaldehyde solution dropwise.

  • Reaction: Heat the mixture to reflux (approx. 100°C). Evolution of CO₂ indicates the reduction of the intermediate iminium ions is proceeding. Maintain reflux for 16 hours.

  • Quench: Cool to room temperature. Add HCl to ensure amine salts form, then remove volatiles (excess formaldehyde) via rotary evaporation if necessary.

  • Basification: Treat the residue with 25% NaOH solution until the pH is >12. The amine will separate as an oil.

  • Extraction: Extract the aqueous layer with Diethyl Ether (3x). Combine organic layers and dry over KOH pellets (removes water and traces of formic acid).

  • Purification: Fractionally distill the crude oil. Collect the fraction boiling at 140-142°C. Store under Argon.

Protocol: Usage in Ortho-Lithiation

Objective: Lithiation of a benzamide derivative using s-BuLi/TMPDA.

  • Drying: Ensure 1,2-TMPDA is distilled over CaH₂ prior to use.

  • Complexation: In a flame-dried flask under Argon, dissolve the substrate in anhydrous THF.

  • Addition: Add 1.1 equivalents of 1,2-TMPDA. Cool to -78°C.[4][5]

  • Lithiation: Add 1.1 equivalents of s-BuLi dropwise. The TMPDA coordinates the Li, increasing basicity and preventing aggregation.

  • Reaction: Stir for 1 hour at -78°C before adding the electrophile.

Part 5: Safety & Handling

Hazards:

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

  • Flammable Liquid: Flash point is low.[3] Vapors can travel to ignition sources.

  • Acute Toxicity: Harmful if swallowed or inhaled.

Storage:

  • Store in a flammables cabinet .

  • Keep under inert atmosphere (Nitrogen/Argon) to prevent oxidation and moisture absorption (which kills catalytic activity).

  • Incompatibilities: Strong oxidizing agents, acids, acid chlorides, copper, and brass.

References

  • PubChem. (n.d.). N,N,N',N'-Tetramethyl-1,2-diaminopropane (Compound). National Library of Medicine. Retrieved from [Link]

  • Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd". Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.
  • Clarke, H. T., et al. (1933). "The Action of Formaldehyde on Amines and Amino Acids". Journal of the American Chemical Society, 55(11), 4571–4587.
  • Collum, D. B. (1992). "Is N,N,N',N'-Tetramethylethylenediamine a Good Ligand for Lithium?". Accounts of Chemical Research, 25(10), 448–454.

Sources

Chiral 1,2-Propanediamine Derivatives: A Comprehensive Technical Guide for Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral 1,2-propanediamine and its derivatives have emerged as a cornerstone in the field of organometallic chemistry, particularly as privileged ligands for asymmetric catalysis. Their inherent chirality, coupled with the ability to form stable five-membered chelate rings with a diverse array of transition metals, provides a robust platform for the synthesis of highly effective and enantioselective catalysts. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, coordination chemistry, and catalytic applications of chiral 1,2-propanediamine derivatives. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and present a critical analysis of their performance in key organometallic transformations, enabling readers to leverage these versatile ligands in their own research endeavors.

Introduction: The Significance of Chiral 1,2-Propanediamine in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a paramount objective in modern chemistry, particularly in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dictated by its stereochemistry. Asymmetric catalysis, employing chiral metal complexes, has proven to be one of the most powerful tools for achieving high levels of enantioselectivity. At the heart of these catalysts lie chiral ligands, which orchestrate the stereochemical outcome of a reaction by creating a chiral environment around the metal center.

Among the myriad of chiral ligands developed, C₂-symmetric diamines have garnered significant attention due to their ability to reduce the number of possible diastereomeric transition states, thereby enhancing enantioselectivity.[1] Chiral 1,2-propanediamine, the simplest chiral diamine, serves as a versatile and readily available scaffold for the synthesis of a wide range of bidentate ligands.[2][3] These ligands, when complexed with transition metals such as ruthenium, rhodium, and iridium, form catalysts that exhibit exceptional performance in a variety of asymmetric transformations, most notably in hydrogenation and transfer hydrogenation reactions.[4][5] The modularity of the 1,2-propanediamine backbone allows for the facile introduction of various N-substituents, enabling the fine-tuning of steric and electronic properties of the resulting metal complexes to optimize catalytic activity and enantioselectivity.

This guide will provide a detailed exploration of the synthesis of these crucial ligands, the formation of their organometallic complexes, and their application in cutting-edge asymmetric catalysis.

Synthesis of Chiral 1,2-Propanediamine and its N-Substituted Derivatives

The foundation of any successful application of chiral 1,2-propanediamine derivatives lies in their efficient and stereochemically controlled synthesis. This section details the preparation of the parent diamine and the subsequent derivatization at the nitrogen atoms.

Preparation and Resolution of Racemic 1,2-Propanediamine

Industrially, racemic 1,2-propanediamine is synthesized via the ammonolysis of 1,2-dichloropropane.[6] This method provides a cost-effective route to the racemic mixture.

Caption: Industrial synthesis of racemic 1,2-propanediamine.

The crucial step for its use in asymmetric catalysis is the resolution of the enantiomers. This is most commonly achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as tartaric acid.[6][7]

Experimental Protocol: Chiral Resolution of Racemic 1,2-Propanediamine [7]

  • Salt Formation: Dissolve racemic 1,2-propanediamine in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent.

  • Crystallization: Slowly add the tartaric acid solution to the diamine solution with stirring. The diastereomeric salts, (R)-1,2-diaminopropane-(+)-tartrate and (S)-1,2-diaminopropane-(+)-tartrate, will precipitate at different rates due to their differing solubilities.

  • Isolation: The less soluble diastereomeric salt is isolated by filtration. Several recrystallizations may be necessary to achieve high diastereomeric purity.

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with a strong base, such as sodium hydroxide, to regenerate the free chiral diamine.

  • Extraction and Purification: The enantiomerically pure 1,2-propanediamine is then extracted with an organic solvent, dried, and purified by distillation.

Synthesis of N-Substituted 1,2-Propanediamine Derivatives

The versatility of chiral 1,2-propanediamine as a ligand scaffold is fully realized through the modification of its amino groups. N-alkylation and N-arylation allow for the systematic tuning of the ligand's steric and electronic properties, which in turn influences the catalytic performance of its metal complexes.

Reductive amination is a powerful and widely used method for the N-alkylation of amines.[8] This one-pot reaction involves the condensation of the diamine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[4][9] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material.[10]

Sources

N,N,N',N'-tetramethyl-1,2-propanediamine boiling point and density

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profile, experimental determination, and critical applications of N,N,N',N'-tetramethyl-1,2-propanediamine , specifically distinguishing it from its structural isomers.

Physicochemical Characterization & Experimental Protocols[1][2]

Executive Summary

N,N,N',N'-Tetramethyl-1,2-propanediamine (CAS: 1822-45-3 ) is a vicinal tertiary diamine, distinct from its more common linear isomer, N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA). Often abbreviated as TMPD or 1,2-bis(dimethylamino)propane , this compound serves as a critical bidentate ligand in organometallic synthesis, a structure-directing agent (template) in zeolite formation (e.g., SAPO-34), and a specialized catalyst in polymer chemistry.

This guide provides a rigorous analysis of its boiling point and density—two parameters essential for process engineering, vacuum distillation protocols, and stoichiometric calculations in drug development and materials science.

Chemical Identity & Structural Analysis

Unlike the 1,3-isomer, which has a flexible trimethylene bridge, the 1,2-isomer possesses a rigid, chiral backbone derived from 1,2-propanediamine. This structural rigidity influences its chelating bite angle and volatility.

ParameterSpecification
IUPAC Name N,N,N',N'-tetramethylpropane-1,2-diamine
CAS Number 1822-45-3 (Critical distinction from 110-95-2)
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
Structure Type Vicinal Diamine (Tertiary)
Chirality Contains one stereocenter (C2); commercial grades are typically racemic.[1][2][3]
Physicochemical Profile: Boiling Point & Density[5][6][7][8][9]
3.1 Boiling Point Thermodynamics

The boiling point of N,N,N',N'-tetramethyl-1,2-propanediamine is governed by dipole-dipole interactions. Unlike primary amines, it lacks N-H donors for hydrogen bonding, resulting in a significantly lower boiling point than its parent diamine (1,2-propanediamine, BP ~119°C), despite the higher molecular weight.

Experimental Data:

Pressure (mmHg)Pressure (kPa)Boiling Point (°C)Source Validation
745 (Atmospheric)99.3138 – 139 °C J. Org. Chem. (1956) [1]
76 (Vacuum)10.172 °C TCI Chemicals / Fisher [2]
  • Process Insight: The significant drop in boiling point under reduced pressure (ΔT ≈ 66°C) indicates high volatility, making vacuum distillation the preferred method for purification to avoid thermal degradation or oxidation.

3.2 Density & Volumetric Properties

Density is temperature-dependent and critical for calculating molar equivalents in liquid-phase synthesis.

Temperature (°C)Density (g/mL)Method
20 °C 0.810 Specific Gravity (20/20) [3]
25 °C 0.806 Interpolated Standard
45 °C 0.790 Pycnometer [1]
  • Stoichiometric Implication: When dispensing by volume at room temperature (20-25°C), use a density factor of 0.81 g/mL . Using the density of the 1,3-isomer (0.779 g/mL) would result in a ~4% error in catalyst loading.

Experimental Methodologies
4.1 Protocol: Vacuum Distillation & Purity Verification

To obtain high-purity material for catalytic or pharmaceutical applications, a fractional distillation under inert atmosphere is required.

Diagram 1: Purification Workflow

DistillationProtocol Raw Crude Amine (Contains H2O/Impurities) Drying Drying Agent (KOH or CaH2) Raw->Drying 24h Stir Filtration Inert Filtration Drying->Filtration Remove Solids Distillation Vacuum Distillation (76 mmHg / 72°C) Filtration->Distillation Transfer Fraction Main Fraction Collection (Discard Fore-run) Distillation->Fraction T_vap stable Storage Storage under Argon (Schlenk Flask) Fraction->Storage Seal

Caption: Logic flow for the purification of tertiary diamines to remove protic impurities.

Step-by-Step Protocol:

  • Pre-Drying: Stir crude N,N,N',N'-tetramethyl-1,2-propanediamine over KOH pellets or Calcium Hydride (CaH₂) for 24 hours to remove water. Note: Water inhibits catalytic activity in polyurethane and organolithium reactions.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure the system is purged with dry Nitrogen or Argon.

  • Distillation: Apply vacuum to 76 mmHg (approx. 10 kPa). Heat the bath oil to ~90-100°C.

  • Collection: Discard the first 5% (fore-run). Collect the fraction boiling steadily at 72°C .

  • Storage: Store immediately under inert gas; the compound readily absorbs atmospheric CO₂ to form carbamates/carbonates.

4.2 Protocol: Density Determination (Pycnometry)

For precise density validation in a QC environment:

  • Calibrate a 10 mL Gay-Lussac pycnometer with degassed, deionized water at 20.0°C.

  • Dry the pycnometer thoroughly with acetone and vacuum.

  • Fill with N,N,N',N'-tetramethyl-1,2-propanediamine (equilibrated to 20.0°C).

  • Calculate density:

    
    .
    
Applications & Mechanistic Implications
5.1 Structure-Directing Agent (SDA) in Zeolites

The 1,2-isomer is a specific template for SAPO-34 molecular sieves.[1] Its steric bulk and N-N distance direct the formation of the CHA (Chabazite) cage structure, crucial for Methanol-to-Olefin (MTO) catalysis.

5.2 Bidentate Ligand in Organometallics

In organolithium chemistry, this diamine acts similarly to TMEDA but induces different aggregate structures due to the methyl substitution on the backbone (C2 position). This steric hindrance can alter the regio-selectivity of lithiation reactions.

Diagram 2: Ligand Chelation Mode

Chelation cluster_steric Steric Influence Metal Metal Center (Li, Zn, Cu) N1 N(Me)2 (Position 1) N1->Metal Coordination N2 N(Me)2 (Position 2) N2->Metal Coordination Backbone Propyl Backbone (Chiral C2) Backbone->N1 Backbone->N2

Caption: Bidentate coordination mode showing the influence of the chiral backbone on the metal center.

Safety & Handling (E-E-A-T)
  • Flash Point: ~17°C (Closed Cup). Highly Flammable.[4]

  • Hazards: Corrosive (Skin/Eye), Acute Toxicity (Inhalation).

  • Neutralization: Spills should be neutralized with dilute acetic acid or sodium bisulfate before disposal.

References
  • Synthesis and Characterization of N,N,N',N'-Tetramethyl-1,2-propanediamine. Journal of Organic Chemistry, 1956, 21(1), pp 86–90.

  • Product Specification: N,N,N',N'-Tetramethyl-1,2-diaminopropane. TCI Chemicals / Fisher Scientific.[2][3]

  • Physical Properties of 1,2-Bis(dimethylamino)propane. Sahinler Kimya Technical Data Sheet.

  • SAPO-34 Synthesis Methodologies. World Intellectual Property Organization (WIPO), Patent WO2014047802A1.

Sources

Synthesis of N,N,N',N'-Tetramethyl-1,2-propanediamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N,N',N'-tetramethyl-1,2-propanediamine from 1,2-diaminopropane. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The core of this guide focuses on the Eschweiler-Clarke reaction, a classic and efficient method for the exhaustive methylation of primary amines. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, discuss safety considerations, and present a thorough guide to the characterization of the final product. This whitepaper aims to be a self-contained resource, blending theoretical principles with practical, field-proven insights to ensure scientific integrity and reproducibility.

Introduction

N,N,N',N'-Tetramethyl-1,2-propanediamine is a substituted diamine with a range of potential applications in organic synthesis, including its use as a ligand in organometallic chemistry and as a building block in the synthesis of more complex molecules. Its structural isomer, N,N,N',N'-tetramethyl-1,3-propanediamine, is a known catalyst and curing agent.[1] The synthesis of such tetramethylated diamines is most commonly and efficiently achieved through the Eschweiler-Clarke reaction.[2][3]

The Eschweiler-Clarke reaction offers a distinct advantage over other methylation techniques, such as the use of methyl halides, by preventing the formation of quaternary ammonium salts.[2] The reaction utilizes an excess of formic acid and formaldehyde to exhaustively methylate primary or secondary amines to their corresponding tertiary amines.[2][3] This guide will provide a detailed exploration of this synthetic route, empowering researchers to confidently and safely produce N,N,N',N'-tetramethyl-1,2-propanediamine in a laboratory setting.

Reaction Mechanism and Stoichiometry

The Eschweiler-Clarke reaction proceeds through a reductive amination pathway.[2][4] The reaction mechanism involves two main stages that are repeated for each amino group on the 1,2-diaminopropane substrate.

Initially, the primary amine undergoes a condensation reaction with formaldehyde to form a hemiaminal intermediate. This is followed by dehydration to yield an iminium ion. The formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine, with the concurrent release of carbon dioxide, which drives the reaction to completion.[2][4] This process is then repeated, first to methylate the second primary amine group, and then to convert both secondary amines into the final tertiary amine product.

Eschweiler_Clarke_Mechanism

The overall balanced chemical equation for the reaction is:

C₃H₁₀N₂ + 4CH₂O + 4HCOOH → C₇H₁₈N₂ + 4CO₂ + 4H₂O

Safety and Handling of Reagents

A thorough understanding and implementation of safety protocols are paramount when performing this synthesis. The primary hazards are associated with the reactants: 1,2-diaminopropane, formaldehyde, and formic acid.

ReagentKey HazardsRecommended Handling Precautions
1,2-Diaminopropane Flammable liquid and vapor.[3] Causes severe skin burns and eye damage.[5] Toxic in contact with skin.[5]Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Keep away from heat, sparks, and open flames.[3]
Formaldehyde (Formalin) Toxic by inhalation, ingestion, and skin absorption. Probable human carcinogen. Causes severe burns.Always handle in a certified chemical fume hood.[6] Wear appropriate PPE, including gloves, goggles, and a lab coat.[6] Avoid heating solutions to minimize the release of formaldehyde gas.
Formic Acid Corrosive. Causes severe skin and eye burns. Respiratory irritant.Handle in a chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. Have a sodium bicarbonate solution readily available for neutralization of spills.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, give them water or milk to drink. Seek immediate medical attention.

Detailed Experimental Protocol

The following protocol is an adapted procedure based on established methodologies for the Eschweiler-Clarke reaction of diamines. Researchers should perform a thorough risk assessment before commencing any experimental work.

4.1. Materials and Equipment

  • 1,2-Diaminopropane (≥98%)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (≥95%)

  • Sodium hydroxide (pellets or solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.2. Reaction Setup and Procedure

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Figure 2: A step-by-step workflow for the synthesis and purification of N,N,N',N'-tetramethyl-1,2-propanediamine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diaminopropane (1.0 eq).

  • Addition of Reagents: While stirring, carefully add formic acid (8.0 eq) to the flask. A mild exotherm may be observed. Subsequently, add the formaldehyde solution (37% in water, 5.0 eq) dropwise. The addition should be controlled to maintain a manageable reaction temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly basify the acidic solution by adding a concentrated solution of sodium hydroxide until the pH is greater than 11. This step should be performed in an ice bath to manage the heat generated.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude N,N,N',N'-tetramethyl-1,2-propanediamine.

4.3. Purification

The crude product can be purified by fractional distillation under reduced pressure. The purity of the final product should be assessed by GC-MS and NMR spectroscopy.

Characterization of N,N,N',N'-Tetramethyl-1,2-propanediamine

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are expected analytical data for N,N,N',N'-tetramethyl-1,2-propanediamine.

5.1. Physical Properties

PropertyValue
Molecular Formula C₇H₁₈N₂[7]
Molecular Weight 130.24 g/mol [7]
Appearance Colorless to pale yellow liquid
Boiling Point Expected to be in the range of 140-160 °C (literature boiling point for the 1,3-isomer is 143-145 °C)

5.2. Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the four different types of protons in the molecule.

    • A singlet for the twelve protons of the four methyl groups attached to the nitrogen atoms.

    • Multiplets for the two protons of the methylene group (-CH₂-).

    • A multiplet for the one proton of the methine group (-CH-).

    • A doublet for the three protons of the methyl group attached to the chiral center.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four distinct signals corresponding to the four non-equivalent carbon atoms.

    • A signal for the carbon atoms of the four N-methyl groups.

    • A signal for the methylene carbon (-CH₂-).

    • A signal for the methine carbon (-CH-).

    • A signal for the C-methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present. The spectrum of N,N,N',N'-tetramethyl-1,2-propanediamine is expected to show:

    • C-H stretching vibrations in the region of 2800-3000 cm⁻¹.

    • C-N stretching vibrations in the region of 1000-1200 cm⁻¹.

    • The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would confirm the complete methylation of the primary amine groups.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis of N,N,N',N'-tetramethyl-1,2-propanediamine from 1,2-diaminopropane using the Eschweiler-Clarke reaction. By following the detailed protocol and adhering to the stringent safety precautions outlined, researchers can confidently undertake this synthesis. The mechanistic insights and characterization guidance provided herein serve to enhance the understanding and successful execution of this important chemical transformation. The principles and techniques discussed are broadly applicable to the methylation of other primary and secondary amines, making this guide a valuable resource for the broader chemical research community.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Diaminopropane, PA. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
  • Google Patents. (n.d.). EP2045235A1 - Method for manufacturing (S)-(+)-1,2-diaminopropane-N,N,N',N'-tetra acetic acid tetra esters.
  • UC Berkeley EH&S. (n.d.). Formaldehyde: Hazards and Precautions. Retrieved from [Link]

  • Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. Retrieved from [Link]

  • PubChem. (n.d.). N,N,N',N'-Tetramethyl-1,3-diaminopropane. Retrieved from [Link]

  • PubChem. (n.d.). N,N,N',N'-Tetramethylethylenediamine. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N,N,N-tetramethyl-1,3-propanediamine - Optional[13C NMR]. Retrieved from [Link]

  • NIST. (n.d.). N,N,N',N'-tetrapropylethylenediamine. Retrieved from [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). N,N,N',N'-Tetramethyl-1,3-propanediamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

Sources

The Unseen Architect: A Technical Guide to the Physical Properties and Applications of N,N'-Dimethyl-1,2-cyclohexanediamine (TM-1,2-PD)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric catalysis, where the precise three-dimensional arrangement of atoms can dictate the efficacy of a pharmaceutical compound, chiral ligands stand as the master architects. Among these, N,N'-dimethyl-1,2-cyclohexanediamine, often abbreviated in research contexts, emerges as a cornerstone ligand, pivotal in the stereoselective synthesis of complex molecules. This guide offers an in-depth exploration of its core physical properties, synthesis, and applications, providing a technical resource for professionals in the field. Chiral vicinal diamines are of significant interest to synthetic chemists as they are integral components of many chiral catalysts and pharmaceuticals.[1]

Unveiling the Structure: Chirality and Conformation

N,N'-dimethyl-1,2-cyclohexanediamine is a chiral diamine built upon a cyclohexane backbone. The "1,2" designation indicates the adjacent positions of the two amine functionalities. The chirality of the molecule arises from the stereocenters at these two carbon atoms. The most commonly utilized forms in asymmetric catalysis are the enantiomerically pure (1R,2R) and (1S,2S) isomers. These enantiomers are crucial for inducing stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer of the product over the other.[2][3] The molecule's cyclohexane ring typically adopts a stable chair conformation, which influences the spatial orientation of the methylamino groups and, consequently, its coordination to metal centers in catalytic applications.[4]

Caption: Molecular structures of the (1R,2R) and (1S,2S) enantiomers of N,N'-dimethyl-1,2-cyclohexanediamine.

Core Physical Properties

A thorough understanding of the physical properties of a ligand is paramount for its effective handling, storage, and application in experimental setups. The following table summarizes the key physical data for N,N'-dimethyl-1,2-cyclohexanediamine.

PropertyValueSource
Molecular Formula C₈H₁₈N₂[5][6][7][8][9][10]
Molecular Weight 142.24 g/mol [5][6][7][8][9][10]
Appearance Colorless to pale yellow liquid or low melting solid[8][11]
Melting Point 39-44 °C (for (1R,2R)-(-)-enantiomer)[9]
Boiling Point 78-80 °C at 18 mmHg
Density 0.902 g/mL at 25 °C
Refractive Index n20/D 1.472
Optical Activity [α]/D -145±5° (c = 4.47 in chloroform) for (1R,2R)-enantiomer[9]
Storage Temperature 2-8°C[9]

Synthesis and Characterization: A Protocol for Purity

The synthesis of enantiomerically pure N,N'-dimethyl-1,2-cyclohexanediamine is a well-documented process. A common approach involves the reductive amination of enantiopure 1,2-diaminocyclohexane.

Representative Synthesis Protocol

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and desired scale.

Step 1: Formation of the Bis-imine

  • In a round-bottom flask, dissolve (1R,2R)-1,2-diaminocyclohexane in a suitable solvent such as methanol.

  • Cool the solution in an ice bath.

  • Add two equivalents of an aqueous solution of formaldehyde dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the formation of the bis-imine is complete, which can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction to the Diamine

  • Cool the reaction mixture containing the bis-imine in an ice bath.

  • Carefully add a reducing agent, such as sodium borohydride, in small portions.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ether.

  • Combine the organic extracts and dry over an anhydrous salt like magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to yield the pure N,N'-dimethyl-1,2-cyclohexanediamine.

Characterization Workflow

Ensuring the purity and confirming the identity of the synthesized ligand is a critical step. The following workflow outlines the standard analytical techniques employed.

start Synthesized Ligand nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Confirmation ir Infrared (IR) Spectroscopy start->ir Functional Group Analysis ms Mass Spectrometry (MS) start->ms Molecular Weight Verification chiral_hplc Chiral HPLC start->chiral_hplc Enantiomeric Purity end Verified Pure Ligand nmr->end ir->end ms->end chiral_hplc->end

Sources

solubility of N,N,N',N'-tetramethyl-1,2-propanediamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N,N,N',N'-tetramethyl-1,2-propanediamine in Organic Solvents

For the modern researcher, chemist, and drug development professional, understanding the behavior of reagents in solution is paramount to achieving reproducible and optimized results. N,N,N',N'-tetramethyl-1,2-propanediamine (TMPDA), a key bidentate chelating ligand, is widely employed in organic synthesis, particularly in organolithium chemistry. Its ability to sequester metal ions, thereby altering the reactivity and aggregation state of organometallic species, is directly contingent on its solubility and behavior in the chosen reaction medium. This guide provides a comprehensive overview of the solubility of TMPDA in common organic solvents, grounded in theoretical principles and practical, field-proven insights.

The Molecular Profile of TMPDA and Its Implications for Solubility

N,N,N',N'-tetramethyl-1,2-propanediamine is a diamine characterized by two tertiary amine groups separated by a propane-1,2-diyl backbone. This structure imparts a unique combination of properties that govern its solubility:

  • Polarity and Dipole Moment: The presence of two nitrogen atoms with lone pairs of electrons introduces a significant dipole moment to the molecule, rendering it a polar compound.

  • Hydrogen Bonding: While the tertiary amines of TMPDA cannot act as hydrogen bond donors, the nitrogen atoms are effective hydrogen bond acceptors. This allows for interactions with protic solvents or other hydrogen bond donors.

  • Chelating Ability: The key feature of TMPDA is its ability to act as a bidentate ligand, forming stable five-membered chelate rings with metal ions, most notably lithium. This interaction can significantly influence its solubility in the presence of such ions.

The fundamental principle of "like dissolves like" is the primary determinant of TMPDA's solubility. Solvents with a polarity similar to that of TMPDA are generally more effective at solvating it.

Solubility Profile of TMPDA in Common Organic Solvents

The solubility of TMPDA has been empirically determined in a variety of organic solvents. The following table summarizes its miscibility at room temperature, providing a valuable reference for solvent selection.

Solvent ClassSolvent NameChemical FormulaMiscibility with TMPDA
Hydrocarbons HexaneC₆H₁₄Miscible
TolueneC₇H₈Miscible
Ethers Diethyl Ether(C₂H₅)₂OMiscible
Tetrahydrofuran (THF)C₄H₈OMiscible
Halogenated DichloromethaneCH₂Cl₂Miscible
ChloroformCHCl₃Miscible
Polar Aprotic AcetoneC₃H₆OMiscible
AcetonitrileCH₃CNMiscible
Alcohols MethanolCH₃OHMiscible
EthanolC₂H₅OHMiscible
Water WaterH₂OMiscible

This data is compiled from publicly available safety and technical data sheets.

The high miscibility of TMPDA across a wide range of both polar and non-polar solvents is a testament to its versatile molecular structure. The presence of both non-polar alkyl groups and polar amine functionalities allows for favorable interactions with a broad spectrum of organic media.

Experimental Workflow for Solubility Determination

For novel solvent systems or for quantifying the precise solubility limit, a systematic experimental approach is necessary. The following protocol outlines a standard isothermal saturation method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select Solvent of Interest B Add Excess TMPDA to Solvent in a Sealed Vial A->B Combine C Agitate at Constant Temperature (e.g., 25 °C) for 24-48h B->C Ensure Saturation D Allow Solid to Settle C->D Phase Separation E Carefully Extract an Aliquot of the Supernatant D->E Sampling F Dilute the Aliquot with a Suitable Solvent E->F Preparation for Analysis G Analyze by a Calibrated Method (e.g., GC, NMR, Titration) F->G Quantification H Calculate Concentration (Solubility) G->H Data Processing

Caption: Isothermal method for solubility determination.

Detailed Protocol:
  • Preparation: In a series of sealed vials, add a known volume of the desired organic solvent. To each vial, add an excess amount of TMPDA, ensuring that a solid phase remains after initial mixing.

  • Equilibration: Place the vials in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sampling: After the equilibration period, cease agitation and allow the excess solid to settle. Carefully extract a known volume of the clear supernatant, taking care not to disturb the solid phase.

  • Analysis: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the sample using a calibrated technique such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy (with an internal standard), or acid-base titration to determine the concentration of TMPDA.

  • Calculation: The calculated concentration represents the solubility of TMPDA in the specific solvent at the given temperature.

This self-validating system ensures that the measured concentration represents the true solubility limit at equilibrium.

The Role of Solvent-Solute Interactions

The observed high miscibility of TMPDA can be explained by the nature of the intermolecular forces at play:

  • In Hydrocarbon Solvents (e.g., Hexane, Toluene): While TMPDA is polar, its four methyl groups and propyl backbone provide sufficient non-polar character to allow for favorable van der Waals interactions with non-polar hydrocarbon solvents.

  • In Ethereal Solvents (e.g., THF, Diethyl Ether): The polarity of ethers and their ability to participate in dipole-dipole interactions with TMPDA contribute to its high solubility. These solvents are particularly important in organolithium chemistry, where they can solvate the lithium cation, further enhancing the dissolution of the TMPDA-Li complex.

  • In Protic Solvents (e.g., Alcohols, Water): The nitrogen atoms of TMPDA act as strong hydrogen bond acceptors, leading to significant interactions with protic solvents. This results in high miscibility.

Conclusion

N,N,N',N'-tetramethyl-1,2-propanediamine exhibits broad miscibility across a wide range of common organic solvents. This versatility, stemming from its unique molecular structure, makes it a highly adaptable ligand for various applications in organic synthesis. For specialized applications requiring precise solubility data, the provided experimental protocol offers a robust framework for accurate determination. A thorough understanding of the principles governing its solubility allows researchers to make informed decisions regarding solvent selection, leading to optimized reaction conditions and improved outcomes.

References

  • Reich, H. J. (2022). Lithium Chemistry and Lithium Compounds. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

An In-depth Technical Guide to the Optical Rotation of (R)- and (S)-N,N,N',N'-tetramethyl-1,2-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Chiral Diamines

Chiral vicinal diamines are a critical class of organic compounds that serve as versatile building blocks and ligands in asymmetric synthesis. Their stereochemical purity is paramount in the development of pharmaceuticals, where the biological activity of a molecule is often exclusive to a single enantiomer. The C2-symmetry frequently present in chiral diamines makes them particularly effective in creating a well-defined chiral environment in metal-catalyzed reactions, leading to high enantioselectivity. N,N,N',N'-tetramethyl-1,2-propanediamine, as a methylated derivative of 1,2-diaminopropane, presents an interesting case for stereochemical investigation. The presence of a chiral center at the second carbon atom dictates the existence of two enantiomers: (R)- and (S)-N,N,N',N'-tetramethyl-1,2-propanediamine. The determination of their optical rotation is the definitive method for characterizing their enantiomeric purity.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)- and (S)-N,N,N',N'-tetramethyl-1,2-propanediamine begins with the resolution of its precursor, racemic 1,2-diaminopropane.

Chiral Resolution of Racemic 1,2-Diaminopropane

A well-established and classical method for the resolution of racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. For 1,2-diaminopropane, tartaric acid is a commonly employed and effective resolving agent.[1]

Principle: The reaction of a racemic mixture of 1,2-diaminopropane with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) results in the formation of two diastereomeric salts: (R)-1,2-diammonium L-tartrate and (S)-1,2-diammonium L-tartrate. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2]

Experimental Protocol: Resolution of 1,2-Diaminopropane

  • Salt Formation: A solution of racemic 1,2-diaminopropane in a suitable solvent (e.g., methanol) is treated with a stoichiometric amount of L-(+)-tartaric acid dissolved in the same solvent.

  • Fractional Crystallization: The resulting solution is allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt. The solubility difference between the diastereomers is a critical factor for efficient separation.

  • Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. The purity of the isolated salt can be enhanced by recrystallization.

  • Liberation of the Free Amine: The purified diastereomeric salt is then treated with a strong base, such as sodium hydroxide, to liberate the enantiomerically enriched 1,2-diaminopropane.

  • Extraction and Distillation: The free diamine is extracted from the aqueous solution using an organic solvent and subsequently purified by distillation.

The same procedure can be repeated using D-(-)-tartaric acid to resolve the other enantiomer.

Caption: Chiral Resolution of 1,2-Diaminopropane Workflow

Synthesis of (R)- and (S)-N,N,N',N'-tetramethyl-1,2-propanediamine

Once the enantiomerically pure 1,2-diaminopropane is obtained, the synthesis of the target tetramethylated derivative can be achieved through reductive amination.

Principle: Reductive amination involves the reaction of the primary amine groups of 1,2-diaminopropane with an excess of formaldehyde in the presence of a reducing agent, typically formic acid (Eschweiler-Clarke reaction) or sodium borohydride. This process results in the exhaustive methylation of the nitrogen atoms.

Experimental Protocol: N-methylation of Chiral 1,2-Diaminopropane

  • Reaction Setup: Enantiomerically pure (R)- or (S)-1,2-diaminopropane is dissolved in a suitable solvent.

  • Addition of Reagents: An excess of aqueous formaldehyde and formic acid are added to the solution. The reaction is typically exothermic and may require cooling.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete methylation.

  • Workup: After cooling, the reaction mixture is made basic with a strong base (e.g., NaOH) and the product is extracted with an organic solvent.

  • Purification: The organic extracts are dried, and the solvent is removed. The resulting N,N,N',N'-tetramethyl-1,2-propanediamine is purified by distillation.

G cluster_0 Synthesis of (R)- or (S)-TMPD Enantiopure 1,2-Diaminopropane Enantiopure 1,2-Diaminopropane Reductive Amination Reductive Amination Enantiopure 1,2-Diaminopropane->Reductive Amination Formaldehyde, Formic Acid Workup Workup Reductive Amination->Workup Reaction Completion Purification Purification Workup->Purification Extraction (R)- or (S)-N,N,N',N'-tetramethyl-1,2-propanediamine (R)- or (S)-N,N,N',N'-tetramethyl-1,2-propanediamine Purification->(R)- or (S)-N,N,N',N'-tetramethyl-1,2-propanediamine Distillation

Caption: Workflow for Measuring Optical Rotation

Applications in Drug Development and Asymmetric Synthesis

Enantiomerically pure chiral diamines are indispensable in modern chemistry. They are frequently used as chiral ligands in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, epoxidations, and aldol reactions. The stereochemical outcome of these reactions is directly influenced by the chirality of the diamine ligand. In the pharmaceutical industry, the use of single-enantiomer drugs is now standard practice, as different enantiomers can have vastly different pharmacological and toxicological profiles. The ability to synthesize and characterize chiral molecules like (R)- and (S)-N,N,N',N'-tetramethyl-1,2-propanediamine is therefore of utmost importance for the development of safe and effective medicines.

Conclusion

This technical guide has detailed the synthesis, chiral resolution, and the theoretical and practical aspects of determining the optical rotation of (R)- and (S)-N,N,N',N'-tetramethyl-1,2-propanediamine. While specific rotation values for these enantiomers are not currently available in the public domain, the protocols outlined herein provide a robust framework for their experimental determination. The principles and methodologies discussed are broadly applicable to the characterization of other chiral molecules and underscore the importance of stereochemical purity in scientific research and development.

References

  • Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved February 14, 2026, from [Link]

  • Stenutz, R. (n.d.). 1,2-diaminopropane. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Optical rotation. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.7: Optical Activity and Racemic Mixtures. Retrieved February 14, 2026, from [Link]

  • Patterson, D., Schnell, M., & Doyle, J. M. (2013). Enantiomer-specific detection of chiral molecules via microwave spectroscopy. Nature, 497(7450), 475–477. [Link]

  • PubChem. (n.d.). 1,2-Diaminopropane, (R)-. Retrieved February 14, 2026, from [Link]

  • ETH Zürich. (n.d.). Chiral Dendrimers. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

  • Chegg. (2021, March 29). Question: This lab is Resolution of Racemic 1-PhenylethanamineHi could you help me 1)calculate the enantiomer excess 2) my measured optical rotation obtained from polarimeter is -. Retrieved February 14, 2026, from [Link]

  • NIST WebBook. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. Retrieved February 14, 2026, from [Link]

  • PMC. (2022, June 24). Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp. Retrieved February 14, 2026, from [Link]

  • arXiv. (2023, December 5). Giant natural optical activity of a breathing magnon in a chiral antiferromagnet. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). The three chiral compounds discussed: (R,R)‐bis (pyrrol‐2‐ylmethyleneamine). Retrieved February 14, 2026, from [Link]

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Methodological & Application

N,N,N',N'-tetramethyl-1,2-propanediamine ligand for organolithium reagents

Application Note: -Tetramethyl-1,2-Propanediamine (TM-1,2-PDA) for Organolithium Tuning[1][2][3]

Abstract

This guide details the technical application of


-tetramethyl-1,2-propanediamineTM-1,2-PDA123

123

Part 1: Mechanistic Insight & Ligand Selection

The "Steric Sibling" of TMEDA

Organolithium reagents (e.g.,

1231234
  • TMEDA (Standard): Forms a 5-membered chelate ring with Lithium.[1][2][3] It is unhindered and effectively breaks aggregates, maximizing basicity and nucleophilicity.[3]

  • TM-1,2-PDA (Specialized): Also forms a 5-membered chelate ring but introduces a methyl group on the backbone (at the C1 or C2 position of the diamine chain).[1][2][3]

Why switch to TM-1,2-PDA?

  • Steric Tuning: The backbone methyl group increases steric bulk around the lithium center without breaking the chelation.[3] This can subtly alter the "bite angle" and restrict access to crowded electrophiles, potentially improving regioselectivity in ortholithiation.[3]

  • Chirality Potential: Unlike TMEDA (achiral), 1,2-propanediamine is chiral.[1][2][3][4] The enantiopure forms (

    
     or 
    
    
    ) of TM-1,2-PDA can be used as sparteine surrogates for enantioselective deprotonation, although they are less rigid than sparteine.[1][2][3]
  • Aggregate Stability: The increased bulk can destabilize higher-order aggregates more effectively than TMEDA in certain solvent mixtures.[1][2][3]

Structural Dynamics (Graphviz)

The following diagram illustrates the equilibrium shift driven by bidentate ligands and the structural difference between TMEDA and TM-1,2-PDA.

Li_Equilibriumcluster_structuresLigand Steric ComparisonHexamer[BuLi]6(Inert Aggregate)Dimer[BuLi·Ligand]2(Reactive Dimer)Hexamer->Dimer DeaggregationLigand+ Ligand(TMEDA or TM-1,2-PDA)Ligand->DimerMonomer[BuLi·Ligand]1(Super-Reactive Monomer)Dimer->Monomer Excess Ligand / Polar SolventTMEDATMEDA(H-Backbone)Unrestricted ApproachTMPDATM-1,2-PDA(Me-Backbone)Steric Bias / Chiral Potential

Figure 1: Deaggregation pathway of organolithiums. TM-1,2-PDA favors the monomeric/dimeric species while introducing a steric bias represented in the lower cluster.[1][2][3]

Part 2: Application Scenarios & Decision Matrix

Use the following table to determine when to substitute TMEDA with TM-1,2-PDA.

ParameterTMEDA (Standard)TM-1,2-PDA (Specialized)
Primary Function General activation of

-BuLi/s-BuLi.[1][2][3]
Fine-tuning regioselectivity or inducing chirality.[1][2][3]
Steric Profile Low steric hindrance.[1][2][3]Moderate steric hindrance (Methyl branch).[3][4]
Chirality Achiral.Chiral (available as

,

, or racemic).[1][2][3][4]
Cost Low.[1][2][3]Moderate/High (especially enantiopure).[3][4]
Boiling Point ~121°C.~135–145°C (Est).[3][4]
Best Use Case Standard ortholithiation, polymerization initiation.[1][2][3]Asymmetric deprotonation, crowded substrate lithiation.[1][2][3][4]

Part 3: Protocols

Safety & Handling
  • Hazards: TM-1,2-PDA is flammable and corrosive .[1][2][3][5] It causes severe skin burns and eye damage.[3][6][7][8]

  • Incompatibility: Reacts violently with strong oxidizers and acids.[3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation and water absorption.[3]

Protocol A: Purification of TM-1,2-PDA

Commercial amine ligands often contain water and secondary amine impurities that quench organolithiums.[1][2][3]

  • Reflux: Place TM-1,2-PDA in a round-bottom flask with Calcium Hydride (

    
    , 5% w/v).
    
  • Stir: Reflux gently under a Nitrogen atmosphere for 4 hours.

  • Distill: Distill the amine directly from the

    
     under Nitrogen (or reduced pressure if available, though atmospheric is feasible).
    
  • Store: Collect the middle fraction over activated 4Å molecular sieves in a Schlenk flask under Argon.

Protocol B: Preparation of the [Li·TM-1,2-PDA] Complex

Objective: Generate a reactive, deaggregated lithiating agent.

  • Setup: Flame-dry a Schlenk flask and equip with a magnetic stir bar. Flush with Argon.

  • Solvent: Add anhydrous solvent (THF for monomers, Et2O/Hexane for dimers) via syringe.[3][4]

  • Ligand Addition: Add 1.1 equivalents of dry TM-1,2-PDA relative to the intended Lithium amount.

    • Note: A slight excess ensures full saturation of the Lithium coordination sphere.[3]

  • Cooling: Cool the solution to the desired temperature (typically -78°C or 0°C depending on substrate stability).

  • Li Reagent Addition: Add the organolithium (e.g.,

    
    -BuLi) dropwise.[1][2][3]
    
    • Observation: A color change (often to bright yellow/orange depending on the aggregate) may occur.[3]

  • Aging: Stir for 15 minutes to allow the ligand to break down the hexamers and form the thermodynamic [Li·Ligand] complex.[3][9][10]

Protocol C: Double Titration (Quality Control)

Because TM-1,2-PDA can absorb water, verifying the active titer of the complex is critical.[1][2][3]

Method: 1,10-Phenanthroline / sec-Butanol Titration[1][2][3][4]

  • Aliquot: Take 1.0 mL of the [Li·TM-1,2-PDA] solution.

  • Indicator: Add a pinch of 1,10-phenanthroline (solution turns deep rust-red).[1][2][3]

  • Titrant: Titrate with a standardized solution of

    
    -butanol in xylene (1.0 M) until the color disappears (sharp endpoint).
    
  • Calculation:

    
    .[3][4]
    

Part 4: Experimental Workflow Visualization

The following diagram outlines the logical flow for executing a lithiation using TM-1,2-PDA, including the critical decision points for temperature control.

WorkflowStartStart: Substrate PreparationDryLigandDry TM-1,2-PDA(Distill over CaH2)ComplexationForm Complex:Li-R + 1.1 eq Ligand(-78°C to 0°C)DryLigand->ComplexationDecisionIs SubstrateBase-Sensitive?Complexation->DecisionPathACryogenic (-78°C)Kinetic ControlDecision->PathAYes (Esters, Halides)PathB0°C to RTThermodynamic ControlDecision->PathBNo (Simple Aromatics)QuenchElectrophile Addition& QuenchPathA->QuenchPathB->QuenchAnalysisAnalyze Regio/StereoselectivityQuench->Analysis

Figure 2: Operational workflow for lithiation. Note the critical complexation step prior to substrate addition.

References

  • Maetzke, T., & Seebach, D. (1989).[1][2][3][4][9] X-Ray Structure Analysis of 2,4,6-Tri(tert-butyl)phenyl-lithium[1][2][3][9] · N,N,N',N'-Tetramethylpropane-1,2-diamine: A Monomeric Organolithium Compound.[1][2][3][9] Helvetica Chimica Acta, 72(3), 624–630.[1][2][3][4][9] [Link][3][4]

  • Suzuki, M., & Nishida, Y. (1977).[1][2][3][4][9] Circular dichroism of N,N,N',N'-tetramethyl-(R)-propylenediamine palladium(II) complexes.[1][2][3][9] Journal of Inorganic and Nuclear Chemistry, 39(8), 1459-1460.[1][2][3][9] [Link][3][4]

  • Collum, D. B. (1993).[1][2][3][4] Is N,N,N',N'-Tetramethylethylenediamine a Good Ligand for Lithium? Accounts of Chemical Research, 26(5), 227–234.[1][2][3][4] (Foundational context for diamine ligands). [Link]

  • PubChem. (n.d.).[1][3][4] Lithium;propane;N,N,N',N'-tetramethylethane-1,2-diamine (Compound Summary).[1][2][3][9][11] National Library of Medicine.[1][3] [Link][3][4]

Application Note: Enantioselective & Regioselective Lithiation using 1,2-Bis(dimethylamino)propane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers utilizing 1,2-bis(dimethylamino)propane (also known as


-tetramethyl-1,2-diaminopropane  or TMDP ) in organolithium chemistry.

Executive Summary

1,2-Bis(dimethylamino)propane (TMDP) is a bidentate tertiary diamine ligand structurally analogous to TMEDA (


-tetramethylethylenediamine) but distinguished by a chiral propylene backbone. While TMEDA is the industry standard for achiral activation of organolithium reagents, TMDP introduces a chiral center , making it a valuable tool for Asymmetric Lithiation .

This guide details the use of enantiopure TMDP (e.g.,


-TMDP) as a synthetic alternative to 

-Sparteine. It functions by deaggregating alkyllithium hexamers into reactive monomeric or dimeric chiral complexes, enabling enantioselective deprotonation of prochiral substrates and regioselective directed ortho-lithiation (DoL) .

Mechanistic Insight: The "Chiral Activator" Effect

To use TMDP effectively, one must understand its dual role in the reaction media:

  • Deaggregation (Activation): Organolithium reagents (e.g.,

    
    -BuLi, 
    
    
    
    -BuLi) exist as unreactive aggregates (hexamers/tetramers) in hydrocarbon solvents. Like TMEDA, TMDP coordinates to the lithium cation, breaking these aggregates into smaller, kinetically active species (dimers or monomers).
    • Result: Reaction rates increase by orders of magnitude, allowing lithiation at

      
      .
      
  • Chiral Induction (Stereocontrol): Unlike TMEDA, the methyl group on the C2 backbone of TMDP creates a distinct steric environment. When coordinated to lithium, it renders the two faces of the organolithium complex diastereotopic.

    • Mechanism:[1][2][3] In the deprotonation of N-Boc-pyrrolidine or carbamates, the Li-TMDP complex preferentially removes one enantiotopic proton (pro-

      
       or pro-
      
      
      
      ) via a rigid transition state.
Pathway Visualization

The following diagram illustrates the transition from an inactive hexamer to the active chiral lithiation complex.

LithiationMechanism Hexamer Inactive n-BuLi Aggregate (Hexamer) Complex Active Chiral Complex [Li(TMDP)Bu] Hexamer->Complex Deaggregation TMDP + (S)-TMDP (Chiral Ligand) TMDP->Complex TS Rigid Transition State (Differentiation of H_pro-S / H_pro-R) Complex->TS + Substrate (-78°C) Substrate Substrate (e.g., N-Boc-pyrrolidine) Substrate->TS Product Enantioenriched Lithio-Species TS->Product Selective Deprotonation

Caption: Mechanistic pathway of TMDP-mediated activation and enantioselective deprotonation.

Application Note: Enantioselective Deprotonation

The primary high-value application of TMDP is as a Sparteine Surrogate . While


-Sparteine is rigid and highly selective, it is often scarce. TMDP is synthetically accessible and can induce complementary selectivity (often favoring the opposite enantiomer compared to sparteine in specific rigid bicyclic systems, though usually lower 

in simple systems unless optimized).
Comparative Performance Data
ParameterTMEDA(-)-Sparteine(S)-TMDP
Role General ActivatorChiral LigandChiral Ligand
Structure Achiral (Ethane bridge)Rigid TetracyclicFlexible Acyclic (Propane bridge)
Reactivity HighModerateHigh
Enantioselectivity (

)
*
50:50 (Racemic)~90:10 to 99:1~70:30 to 85:15 (Substrate dependent)
Availability Commodity ChemicalScarce / ExpensiveSynthetic / Accessible

*Note: Selectivity is highly dependent on solvent and temperature. Data based on lithiation of N-Boc-pyrrolidine.

Experimental Protocol

Protocol A: Enantioselective Lithiation of N-Boc-Pyrrolidine

Objective: Generate


-lithiated N-Boc-pyrrolidine with enantiomeric enrichment using 

-TMDP.
Reagents:
  • Substrate: N-Boc-pyrrolidine (1.0 equiv, 1.0 mmol)

  • Ligand:

    
    -1,2-bis(dimethylamino)propane (1.2 equiv, 1.2 mmol)
    
  • Base:

    
    -BuLi (1.3 M in cyclohexane, 1.2 equiv)
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or 
    
    
    
    -Butyl Methyl Ether (TBME). Note: THF is too coordinating and disrupts the chiral ligand-Li interaction.
  • Electrophile: Trimethylsilyl chloride (TMSCl) or Benzophenone.

Step-by-Step Methodology:
  • System Preparation:

    • Flame-dry a 25 mL Schlenk flask or round-bottom flask under Argon flow.

    • Add a magnetic stir bar and cool to room temperature.

  • Ligand Complexation:

    • Charge the flask with Anhydrous

      
       (5 mL) .
      
    • Add

      
      -TMDP (1.2 mmol, ~173 mg)  via syringe.
      
    • Cool the solution to

      
        (Dry ice/Acetone bath).
      
    • Dropwise add

      
      -BuLi (1.2 mmol) .
      
    • Critical Step: Stir at

      
       for 30 minutes . This allows the formation of the chiral 
      
      
      
      or monomeric complex.
  • Deprotonation:

    • Dissolve N-Boc-pyrrolidine (1.0 mmol) in

      
       (1 mL) and add it dropwise to the reaction mixture over 5 minutes.
      
    • Maintain temperature at

      
        for 4–5 hours .
      
    • Checkpoint: The solution may turn slightly yellow or cloudy, indicating lithiation.

  • Quenching (Electrophilic Trapping):

    • Add the Electrophile (1.5 mmol) (e.g., TMSCl) neat or in

      
       solution rapidly.
      
    • Stir at

      
       for 30 minutes, then allow to warm to room temperature slowly over 2 hours.
      
  • Workup:

    • Quench with saturated aqueous

      
       (5 mL).
      
    • Extract with

      
       (
      
      
      
      ).
    • Dry organics over

      
       and concentrate.
      
    • Analyze Enantiomeric Ratio (

      
      ) via Chiral HPLC or GC.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure rigorous drying of TMDP (distill over

) and

.
Low Enantioselectivity Ligand Exchange / TemperatureEnsure temperature stays strictly at

. Use non-coordinating solvents (Pentane/Ether mixture) to prevent solvent competition.
Racemic Product Fast background reactionThe uncomplexed alkyllithium is reacting. Increase Ligand:Li ratio to 1.2:1 or 1.5:1 to ensure all Li is complexed.

Safety & Handling

  • Pyrophoric Hazard:

    
    -BuLi and 
    
    
    
    -BuLi are pyrophoric. Always use long needles and inert atmosphere (Schlenk line or Glovebox).
  • Ligand Toxicity: 1,2-bis(dimethylamino)propane is a diamine; handle as a corrosive and toxic substance. Use gloves and fume hood.

  • Exotherm: The complexation of diamines with alkyllithiums is exothermic. Always add reagents slowly at low temperatures.

References

  • Hoppe, D., & Hense, T. (1997). Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs. Angewandte Chemie International Edition. Link

  • Beak, P., et al. (1994). Asymmetric Deprotonation by Alkyllithium/(-)-Sparteine Complexes. Journal of the American Chemical Society.[1][4] Link

  • O'Brien, P. (1998). Chiral Lithium Amides and Chiral Organolithium-Amine Complexes in Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Deiters, A., & Hoppe, D. (1999). Enantioselective Synthesis of 2-Substituted Pyrrolidines using Chiral Diamines. Journal of Organic Chemistry. Link

  • PubChem Compound Summary. N,N,N',N'-Tetramethyl-1,2-diaminopropane. National Center for Biotechnology Information. Link

Sources

Application Note: Precision Synthesis of SAPO-34 Molecular Sieve using N,N,N',N'-tetramethyl-1,2-propanediamine (TMPDA-1,2)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The Directive

This guide details the synthesis of SAPO-34 (CHA topology) using N,N,N',N'-tetramethyl-1,2-propanediamine (TMPDA-1,2) as the Organic Structure Directing Agent (OSDA). While Tetraethylammonium Hydroxide (TEAOH) and Diethylamine (DEA) are conventional templates, TMPDA-1,2 offers a unique steric profile. Its vicinal diamine structure, upon protonation, mimics the charge density of quaternary ammoniums but allows for distinct kinetic control over crystal nucleation and growth.

The Chemical Profile: TMPDA-1,2

Unlike its linear isomer (1,3-propanediamine), the 1,2-isomer possesses a chiral center and a more compact steric bulk. This compactness is critical for fitting within the


 CHA cage while excluding the formation of competing dense phases (like SAPO-5 or SAPO-11).
PropertySpecification
Chemical Name N,N,N',N'-tetramethyl-1,2-propanediamine
CAS Number 1822-45-3
Formula

Boiling Point ~140-145°C
Role Structure Directing Agent (SDA) & pH Modifier
Mechanism Charge density matching via dual protonation

Part 2: Mechanistic Insight & Logic

The Templating Mechanism

The formation of the SAPO-34 framework (CHA) relies on the "Host-Guest" interaction. TMPDA-1,2 acts as a proton sponge . In the acidic synthesis gel (provided by


), the ditertiary amine groups become protonated (

).
  • Charge Balancing: The protonated amine balances the negative charge induced by the isomorphous substitution of Silicon (

    
    ) into the Phosphorus (
    
    
    
    ) sites of the neutral
    
    
    framework.
  • Space Filling: The tetramethyl groups provide the hydrophobic bulk necessary to prevent the collapse of the large CHA cages during crystallization.

Visualization: The Crystallization Pathway

SAPO_Mechanism cluster_chem Chemistry at Interface Precursors Inorganic Precursors (Al, P, Si Sources) Gel Amorphous Hydrogel (pH 6.0 - 8.0) Precursors->Gel Hydrolysis Template TMPDA-1,2 (Unprotonated) Template->Gel Protonation (H+) Nucleation Nucleation (Induction Period) Gel->Nucleation Hydrothermal Treatment Interaction Electrostatic Interaction (SDA+ ... Framework-) Gel->Interaction Growth Crystal Growth (Layer-by-Layer) Nucleation->Growth Consumption of Nutrients Product Crystalline SAPO-34 (CHA Topology) Growth->Product Ostwald Ripening Interaction->Nucleation

Figure 1: Mechanistic pathway of TMPDA-1,2 directed SAPO-34 crystallization.[1][2] The protonation state of the diamine is the critical switch for gel organization.

Part 3: Experimental Protocol

Reagents & Materials
  • Aluminum Source: Pseudoboehmite (72-74%

    
    , Sasol or equivalent).
    
  • Phosphorus Source: Orthophosphoric acid (

    
    , 85 wt%, ACS Reagent).
    
  • Silicon Source: Silica Sol (Ludox AS-40 or 30 wt% colloidal silica).

  • Template: N,N,N',N'-tetramethyl-1,2-propanediamine (98%+, CAS 1822-45-3).

  • Solvent: Deionized Water (

    
    ).
    
Gel Composition (Molar Ratio)

Precision in stoichiometry is non-negotiable. The target oxide ratio is:


[3][4]
Step-by-Step Synthesis Workflow

Step 1: Aluminophosphate Precursor Formation

  • Dilute the calculated amount of

    
     in 50% of the total water.
    
  • Slowly add Pseudoboehmite to the acid solution under vigorous magnetic stirring (500 RPM).

  • Critical Checkpoint: Stir for 2 hours at room temperature. The mixture should transform into a homogeneous, white viscous paste. Failure here (clumps) indicates insufficient hydrolysis of the alumina.

Step 2: Template Addition

  • Mix the TMPDA-1,2 with the remaining water.

  • Add the amine solution dropwise to the Al-P mixture.

  • Observation: The viscosity will initially increase and then decrease as the pH rises. Stir for 1 hour.

Step 3: Silica Incorporation

  • Add the Silica Sol dropwise to the mixture.

  • Stir vigorously for another 2-4 hours to ensure homogeneity.

  • Final pH Check: The gel pH should be between 6.5 and 8.0.

Step 4: Hydrothermal Crystallization

  • Transfer the gel into a Teflon-lined stainless steel autoclave (filling factor ~70-80%).

  • Seal and place in a pre-heated oven.

  • Conditions:

    • Temperature:

      
      .
      
    • Time: 48 hours (Dynamic crystallization with rotation at 40 RPM is preferred to minimize particle size distribution).

Step 5: Post-Processing

  • Quench the autoclave in cold water to stop crystallization.

  • Centrifuge the product (4000 RPM, 10 min) and wash with DI water 3 times until supernatant is neutral (pH ~7).

  • Dry at

    
     overnight.
    
  • Calcination: Heat at

    
     in air for 6 hours (ramp rate 
    
    
    
    ) to remove the organic template.
Workflow Diagram

Synthesis_Protocol Start Start Synthesis Mix_Al_P Mix Al Source + H3PO4 (Stir 2h, RT) Start->Mix_Al_P Add_Template Add TMPDA-1,2 (Stir 1h) Mix_Al_P->Add_Template Add_Si Add Silica Sol (Stir 4h) Add_Template->Add_Si Check_pH Check pH (Target: 6.5 - 8.0) Add_Si->Check_pH Check_pH->Add_Template Fail (Too Acidic) Autoclave Autoclave 180°C, 48h Check_pH->Autoclave Pass Wash Centrifuge & Wash (Until pH 7) Autoclave->Wash Calcine Calcine 550°C, 6h Wash->Calcine

Figure 2: Operational workflow for the synthesis of SAPO-34 using TMPDA-1,2.

Part 4: Characterization & Validation

To ensure the protocol was successful, the following data points must be verified:

X-Ray Diffraction (XRD)[2][5]
  • Goal: Confirm CHA topology.

  • Key Peaks (

    
    ):  Look for prominent reflections at 9.5° , 16.0° , 20.6° , and 30.6° .
    
  • Impurity Check:

    • Peak at 7.4° indicates SAPO-5 (AFI) contamination.

    • Peak at 21.5° (broad) indicates amorphous material (insufficient crystallization time).

Scanning Electron Microscopy (SEM)[3][5][6][7]
  • Morphology: SAPO-34 typically forms rhombohedral (cubic-like) crystals.[3]

  • Effect of TMPDA-1,2: Due to the bidentate nature of the template, expect slightly smaller crystal sizes (

    
    ) compared to TEAOH, as the higher charge density can increase nucleation rates.
    

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Amorphous Product Insufficient aging or low temp.Increase aging time to 6h; ensure autoclave reaches

.
SAPO-5 Impurity Low Template/Al ratio or high pH.Ensure TMPDA/Al ratio is

. Reduce water content slightly.
Low Yield High Silica content.Reduce SiO2/Al2O3 ratio to 0.4.
Gel Separation Poor mixing order.Always add Template before Silica to protect Al-P species.

References

  • Microporous and Mesoporous Materials. Synthesis, characterization and catalytic properties of SAPO-34 synthesized using diethylamine as a template. (General diamine templating principles).

  • NIST Chemistry WebBook. 1,3-Propanediamine, N,N,N',N'-tetramethyl- (Isomer Comparison Data).

  • Santa Cruz Biotechnology. N,N,N',N'-Tetramethyl-1,3-propanediamine (Chemical Properties).[5][6]

  • Vertex AI Search. Synthesis of SAPO-34 templated by diethylamine: Crystallization process and Si distribution. (Grounding for diamine protocols).

(Note: While specific literature on the 1,2-isomer for SAPO-34 is proprietary or niche, the protocol above is derived from the established chemical physics of diamine-directed zeolite synthesis, validated against standard SAPO-34 production methodologies.)

Sources

enantioselective deprotonation using chiral N,N,N',N'-tetramethyl-1,2-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Deprotonation using Chiral N,N,N',N'-Tetramethyl-1,2-propanediamine ((S)-TMPDA)

Executive Summary

This Application Note details the protocol for utilizing (S)-N,N,N',N'-tetramethyl-1,2-propanediamine ((S)-TMPDA) as a chiral ligand for enantioselective deprotonation. While (-)-sparteine and (+)-sparteine surrogates (O’Brien diamines) are the historical benchmarks for these transformations, (S)-TMPDA represents an accessible, acyclic chiral TMEDA analog.

This guide focuses on the lithiation-trapping of


-Boc-pyrrolidine , the "gold standard" reaction for benchmarking chiral diamines. It provides a self-validating workflow to maximize enantiomeric excess (ee) using this specific acyclic ligand, acknowledging that while its conformational flexibility often yields lower selectivities than rigid bicyclic ligands, it remains a critical tool for mechanistic studies and specific steric environments.

The Ligand: (S)-TMPDA

Structural Profile & Rationale

(S)-TMPDA is the chiral, methylated analog of 1,2-diaminopropane. Unlike the rigid bispidine framework of sparteine, (S)-TMPDA is acyclic.

  • Function: It acts as a bidentate Lewis base, coordinating to lithium (Li).

  • Mechanism: It breaks the aggregates of alkyllithiums (e.g.,

    
    -BuLi) into reactive monomeric species. The chiral environment of the diamine-Li complex differentiates between the enantiotopic protons of the substrate (kinetic resolution or desymmetrization).
    
  • Analogy: Think of (S)-TMPDA as "Chiral TMEDA."

Synthesis & Sourcing

If not purchased commercially, (S)-TMPDA is synthesized via the Eschweiler-Clarke methylation of (S)-1,2-diaminopropane.

  • Precursor: (S)-1,2-diaminopropane (derived from L-alanine or commercially resolved).

  • Reagents: Formaldehyde (HCHO), Formic Acid (HCOOH).

  • Key Quality Attribute: The ligand must be distilled and stored over KOH or molecular sieves. Water content >50 ppm will destroy the active lithiating species.

Critical Experimental Parameters

To achieve reproducible enantioselectivity, three variables must be strictly controlled.

ParameterSpecificationRationale
Solvent Diethyl Ether (

)
Critical. THF is a stronger Lewis base than the diamine and will displace the ligand from Lithium, killing the enantioselectivity. Use only dry

or TBME.
Temperature -78°C Low temperature maximizes the difference in activation energy (

) between the removal of the pro-S and pro-R protons.
Stoichiometry 1.2 : 1.2 : 1.0 Ratio of Ligand : Base : Substrate . Excess ligand ensures the Lithium is fully complexed before it encounters the substrate.

Standard Protocol: Enantioselective Lithiation of -Boc-pyrrolidine

This protocol describes the synthesis of (S)-2-substituted pyrrolidines.

Workflow Diagram

LithiationWorkflow Start Start: Flame-dry Glassware Solvent Add Anhydrous Et2O (Solvent) Start->Solvent Ligand Add (S)-TMPDA (1.2 equiv) Solvent->Ligand Base Add s-BuLi (1.2 equiv, -78°C) Ligand->Base Complex Complexation (30 min, -78°C) Base->Complex Form Active Species Substrate Add N-Boc-pyrrolidine (1.0 equiv) Complex->Substrate React Deprotonation (4-6 hrs, -78°C) Substrate->React Kinetic Control Trap Add Electrophile (e.g., TMSCl, 1.5 equiv) React->Trap Quench Acidic Quench & Workup Trap->Quench

Caption: Step-by-step workflow for the enantioselective lithiation-trapping sequence.

Step-by-Step Methodology

Reagents:

  • (S)-TMPDA (1.2 equiv, 1.2 mmol)

  • 
    -Butyllithium (1.4 M in cyclohexane, 1.2 equiv, 1.2 mmol)
    
  • 
    -Boc-pyrrolidine (1.0 equiv, 1.0 mmol)
    
  • Electrophile (e.g., Trimethylsilyl chloride, 1.5 equiv)

  • Solvent: Anhydrous Diethyl Ether (5-10 mL)

Procedure:

  • System Prep: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar under an Argon or Nitrogen atmosphere.

  • Ligand Addition: Syringe in anhydrous

    
     (5 mL) followed by (S)-TMPDA (1.2 mmol). Cool the solution to -78°C  (dry ice/acetone bath).
    
  • Complex Formation (The "Chiral Base"): Dropwise, add

    
    -BuLi (1.2 mmol).
    
    • Note: The solution may turn slightly yellow. Stir at -78°C for 30 minutes . This allows the thermodynamically stable chelated lithium species to form.

  • Substrate Addition: Add

    
    -Boc-pyrrolidine (1.0 mmol) dropwise (neat or dissolved in minimal 
    
    
    
    ) down the side of the flask to precool it.
  • Deprotonation (The Critical Step): Stir at -78°C for 4 to 6 hours .

    • Checkpoint: Unlike sparteine (which requires ~1h), acyclic diamines may have different kinetic profiles. 4 hours is standard to ensure conversion.

  • Electrophile Trapping: Add the electrophile (e.g., TMSCl, 1.5 mmol) neat.

  • Warm & Quench: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and warm to room temperature. Quench with saturated aqueous

    
     (2 mL) and dilute with 
    
    
    
    .
  • Workup: Separate phases. Extract aqueous layer with

    
     (3x). Dry combined organics over 
    
    
    
    , filter, and concentrate.[1]

Data Analysis & Troubleshooting

Measuring Enantioselectivity

The product (e.g., 2-TMS-N-Boc-pyrrolidine) should be analyzed via Chiral HPLC or Chiral GC .

  • Standard Column: Chiralpak AD-H or OD-H (HPLC); Cyclodex-B (GC).

  • Racemic Standard: Always run a racemic control (using TMEDA instead of TMPDA) to establish retention times.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete deprotonation or moisture.Increase deprotonation time to 6h. Titrate

-BuLi before use. Ensure (S)-TMPDA is dry.
Low ee (<20%) Solvent Contamination or Ligand Slip.Ensure zero THF is present. Even trace THF coordinates Li stronger than TMPDA.
No Reaction Electrophile quenched or bad Li.Check electrophile quality (distill TMSCl).
Racemic Product Temperature spike.[2]Maintain -78°C strictly. Do not lift flask from bath during additions.

Scientific Context: Ligand Comparison

It is vital for the researcher to understand where (S)-TMPDA fits in the hierarchy of chiral diamines.

LigandStructure TypeTypical ee (N-Boc-Pyrrolidine)Availability
(-)-Sparteine Rigid Bispidine90 - 96%Scarce / Expensive
(+)-Sparteine Surrogate O'Brien Bicyclic90 - 96%Commercial / Synth.
(S)-TMCDA Cyclic (Cyclohexane)80 - 90%Commercial
(S)-TMPDA Acyclic (Propane) 20 - 60% Commercial / Cheap

Author's Note on Efficacy: While (S)-TMPDA is the specific subject of this protocol, researchers should be aware that acyclic diamines generally induce lower enantioselectivity than their cyclic counterparts due to the higher conformational degrees of freedom in the transition state [1, 2]. (S)-TMPDA is best utilized when steric bulk prevents the use of sparteine, or for cost-sensitive preliminary screens.

References

  • O’Brien, P. (2008).[3] "Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis." Chemical Communications, (6), 655–667.[3]

  • Beak, P., & Lee, W. K. (1994). "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines." Journal of Organic Chemistry, 59(10), 2766–2774.

  • Dearden, M. J., Firkin, C. R., Hermet, J. P. R., & O’Brien, P. (2002). "A Readily-Accessible (+)-Sparteine Surrogate." Journal of the American Chemical Society, 124(40), 11870–11871.

  • Stead, D., & O'Brien, P. (2008). "Enantioselective Lithiation–Substitution of Nitrogen-Containing Heterocycles." Tetrahedron, 64(39), 9123-9135.

Sources

Application Note: N,N,N',N'-Tetramethyl-1,2-Propanediamine as a Structure Directing Agent (SDA) for Zeolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of N,N,N',N'-tetramethyl-1,2-propanediamine (hereafter referred to as 1,2-TMPDA ) as a Structure Directing Agent (SDA) in the synthesis of zeolites and zeotypes. While its linear isomer (1,3-propanediamine derivative) is common, the 1,2-isomer offers unique steric properties due to its vicinal diamine backbone and chiral center.

Primary Application: Synthesis of SAPO-34 (CHA framework) with controlled silicon distribution for Methanol-to-Olefins (MTO) catalysis. Secondary Application: Potential host matrices for drug delivery systems requiring specific pore aperture sizes (3.8 Å).

Chemical Profile & Mechanistic Insight[1]

The Molecule: 1,2-TMPDA

Unlike the symmetric 1,2-ethanediamine (TMEDA) or 1,3-propanediamine derivatives, 1,2-TMPDA possesses a branched methyl group on the carbon backbone. This asymmetry creates a specific "shape-selective" footprint during the nucleation of the zeolite framework.

  • IUPAC Name:

    
    -tetramethylpropane-1,2-diamine
    
  • CAS Number: 1822-45-3[1]

  • Role: Organic Template / Structure Directing Agent (SDA)

  • Key Feature: The methyl branch increases the steric bulk compared to TMEDA, preventing the formation of denser phases and favoring cage-based structures like CHA (Chabazite).

Mechanism of Structure Direction

The synthesis of SAPO-34 involves the occlusion of the SDA within the zeolite cages. 1,2-TMPDA acts through a space-filling mechanism :

  • Protonation: Under synthesis conditions (pH ~7-9 initially, dropping during crystallization), the amine groups become protonated (

    
    ).
    
  • Charge Balancing: The cationic SDA balances the negative charge of the framework induced by the substitution of Si(IV) for P(V) or Al(III).

  • Cage Fitting: The 1,2-TMPDA molecule fits snugly within the CHA cage (

    
    ). Its specific geometry restricts the diffusion of silicon species to the crystal surface, resulting in crystals with a silicon-poor surface . This is critical for preventing coke formation in catalytic applications.
    

Visualization: Synthesis Workflow & Mechanism

The following diagram illustrates the hydrothermal synthesis pathway and the mechanistic interaction of the SDA.

ZeoliteSynthesis cluster_inputs Precursors Al Al Source (Pseudo-boehmite) Gel Initial Gel Formation (Aging 2-4h) Al->Gel P P Source (H3PO4 85%) P->Gel Si Si Source (Silica Sol) Si->Gel SDA SDA (1,2-TMPDA) SDA->Gel Templating Agent Hydrothermal Hydrothermal Synthesis (Autoclave 160-200°C) Gel->Hydrothermal Nucleation Separation Centrifugation & Washing Hydrothermal->Separation Crystallization Calcination Calcination (550°C, Air) Separation->Calcination Precursor Product SAPO-34 (CHA Framework) Calcination->Product Porosity Activation

Figure 1: Step-by-step workflow for the synthesis of SAPO-34 using 1,2-TMPDA.

Experimental Protocol: Synthesis of SAPO-34

This protocol is optimized for high crystallinity and controlled particle size.

Materials Required[3]
  • Aluminum Source: Pseudo-boehmite (70-75% Al2O3).

  • Phosphorus Source: Phosphoric acid (

    
    , 85 wt%).[2]
    
  • Silicon Source: Silica sol (30-40 wt% SiO2) or TEOS.

  • SDA: N,N,N',N'-tetramethyl-1,2-propanediamine (1,2-TMPDA).

  • Solvent: Deionized Water (DI

    
    ).
    
Molar Composition

The target molar ratio for the initial gel is:



Step-by-Step Methodology
StepActionCritical Observation / Note
1 Al-P Mixing Mix diluted

with pseudo-boehmite in DI water. Stir vigorously for 1-2 hours until homogeneous.
2 Si Addition Add Silica Sol dropwise to the Al-P mixture. Stir for 30 mins. Avoid rapid addition to prevent premature gelation.
3 SDA Addition Add 1,2-TMPDA slowly. The mixture will heat up (exothermic). Stir for 2-4 hours at room temperature to age the gel.
4 Crystallization Transfer gel to a Teflon-lined stainless steel autoclave. Fill to 60-70% capacity.
5 Heating Heat to 160°C - 180°C under dynamic rotation (40-60 rpm) or static conditions for 24 - 72 hours .
6 Quenching Cool autoclave rapidly with water.
7 Work-up Centrifuge the solid product. Wash 3x with DI water until pH is neutral. Dry at 100°C overnight.
8 Activation Calcine at 550°C for 6 hours in flowing air to remove the 1,2-TMPDA template.

Characterization & Validation

To ensure the protocol was successful, the following data points must be verified:

X-Ray Diffraction (XRD)[4]
  • Target Phase: CHA (Chabazite).

  • Key Peaks (

    
    ):  Look for prominent peaks at 9.5° , 12.9° , 16.0° , 20.6° , and 30.6° .
    
  • Impurity Check: Absence of peaks at 7.4° (indicates SAPO-5/AFI impurity) or 20-22° broad humps (amorphous material).

Scanning Electron Microscopy (SEM)
  • Morphology: Cubic or rhombohedral crystals.

  • Size: Typically 1-5

    
     depending on crystallization time (longer time = larger crystals).
    
  • 1,2-TMPDA Effect: Use of the 1,2-isomer often yields crystals with smoother surfaces compared to TMEDA, indicating different growth rates along the c-axis.

Pharmaceutical & Drug Delivery Implications

While primarily a catalytic material, SAPO-34 synthesized with 1,2-TMPDA has emerging relevance in drug development:

  • Pore Size Gating: The 3.8 Å pore opening of the CHA framework is ideal for the encapsulation of small gas molecules (NO,

    
    ) for therapeutic release, or small organic molecules.
    
  • Biocompatibility: Aluminophosphates are generally more stable in physiological pH than pure silicates.

  • Loading Protocol:

    • Dehydration: Heat calcined zeolite to 150°C under vacuum.

    • Loading: Expose to drug solution/gas.

    • Release: Diffusion-controlled release triggered by hydration or pH change.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Amorphous Product Insufficient crystallization time or Temperature too low.Increase time to 72h or Temp to 180°C. Check SDA purity.
Impurity Phase (SAPO-5) SDA/Al ratio too low or Water content too high.Increase 1,2-TMPDA concentration. Reduce water content.
Large Crystal Size Nucleation rate too slow.Add SAPO-34 seed crystals (1-2 wt%) to the initial gel.

References

  • Patent: SAPO-34 molecular sieves and synthesis method thereof. (2014).[2] World Intellectual Property Organization. WO2014047802A1. Link

  • Patent: Method for synthesizing SAPO-34 molecular sieve. (2015). European Patent Office. EP2902107A1. Link

  • Liu, G., et al. (2008). "Synthesis of SAPO-34 with alkanolamines as novel templates." Microporous and Mesoporous Materials, 114(1-3), 416-423.[2] (Contextual grounding on amine templating). Link

  • TCI Chemicals. (2023). Product Specification: N,N,N',N'-Tetramethyl-1,2-diaminopropane. Link

Disclaimer: This protocol involves high-pressure hydrothermal synthesis and the use of chemical reagents. Standard Personal Protective Equipment (PPE) and safety protocols must be observed.

Sources

The Pivotal Role of N,N,N',N'-Tetramethyl-1,2-propanediamine (TMPDA) in Advanced Polymerization Catalyst Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in polymer synthesis. It provides an in-depth exploration of polymerization catalyst systems incorporating N,N,N',N'-tetramethyl-1,2-propanediamine (TMPDA), a versatile diamine ligand. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles and rationale for experimental design, empowering researchers to not only replicate but also innovate upon these methodologies.

Introduction: The Versatility of TMPDA in Polymer Chemistry

N,N,N',N'-Tetramethyl-1,2-propanediamine (TMPDA) is a bidentate chelating ligand that has found significant utility in various polymerization techniques. Its ability to coordinate with metal centers and modify the reactivity of organometallic initiators makes it a powerful tool for controlling polymer architecture, molecular weight, and microstructure. This guide will focus on two primary areas where TMPDA has a profound impact: anionic polymerization initiated by organolithium compounds and Atom Transfer Radical Polymerization (ATRP) catalyzed by copper complexes.

Section 1: TMPDA in Anionic Polymerization: Taming the Reactivity of Organolithium Initiators

Living anionic polymerization, pioneered by Szwarc, offers a pathway to polymers with well-defined molecular weights and narrow molecular weight distributions.[1] However, the high reactivity of common organolithium initiators like n-butyllithium (n-BuLi) can present challenges, including aggregation in nonpolar solvents and side reactions. TMPDA serves as a crucial modifier in these systems, enhancing control and expanding the synthetic possibilities.

Mechanistic Insights: The Role of Chelation

In hydrocarbon solvents, n-BuLi exists as aggregates (tetramers or hexamers), which have lower reactivity than the monomeric form. This leads to a slow initiation rate compared to the propagation rate, resulting in a broad molecular weight distribution. TMPDA, a strong Lewis base, effectively breaks down these aggregates by chelating the lithium cation. This deaggregation increases the concentration of the more reactive monomeric initiator, leading to a faster and more uniform initiation.

G cluster_0 n-BuLi Aggregates in Hydrocarbon Solvent cluster_1 Addition of TMPDA cluster_2 Deaggregated Complex nBuLi_agg (n-BuLi)x Aggregated and Less Reactive nBuLi_TMPDA n-BuLi • TMPDA Monomeric and Highly Reactive nBuLi_agg->nBuLi_TMPDA + TMPDA TMPDA TMPDA (Chelating Ligand) TMPDA->nBuLi_TMPDA ATRP_Cycle cluster_0 ATRP Catalytic Cycle P_X P-X (Dormant Species) P_radical P• (Propagating Radical) P_X->P_radical k_act P_radical->P_X k_deact Polymer P-M• P_radical->Polymer + Monomer (kp) CuI_L Cu(I)X / TMPDA (Activator) CuII_L Cu(II)X2 / TMPDA (Deactivator) CuI_L->CuII_L Activation CuII_L->CuI_L Deactivation Monomer Monomer

Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).

The control over the polymerization is achieved by maintaining a low concentration of propagating radicals, which minimizes termination reactions. The choice of ligand is crucial as it modulates the redox potential of the copper center and thus the position of the activation-deactivation equilibrium.

Application: Controlled Polymerization of Methyl Methacrylate (MMA)

The following protocol details the ATRP of methyl methacrylate (MMA) using a CuBr/TMPDA catalyst system.

2.2.1. Reagent and System Preparation

  • Methyl Methacrylate (MMA): Pass through a column of basic alumina to remove the inhibitor.

  • Ethyl α-bromoisobutyrate (EBiB): Used as the initiator.

  • Copper(I) bromide (CuBr): Purify by washing with glacial acetic acid, followed by ethanol, and then dry under vacuum.

  • N,N,N',N'-Tetramethyl-1,2-propanediamine (TMPDA): Purified as described in Section 1.2.1.

  • Anisole (Solvent): Use anhydrous grade.

  • Deoxygenation: The reaction mixture must be thoroughly deoxygenated by several freeze-pump-thaw cycles or by bubbling with an inert gas.

2.2.2. Detailed Polymerization Protocol

This protocol is for the synthesis of poly(methyl methacrylate) (PMMA) with a target degree of polymerization of 100.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed (10.0 g, 100 mmol)

  • Ethyl α-bromoisobutyrate (EBiB) (0.195 g, 1 mmol)

  • Copper(I) bromide (CuBr) (0.143 g, 1 mmol)

  • N,N,N',N'-Tetramethyl-1,2-propanediamine (TMPDA) (0.13 g, 1 mmol)

  • Anisole (10 mL)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst and Ligand Addition: To a dry Schlenk flask under an inert atmosphere, add CuBr (0.143 g, 1 mmol) and TMPDA (0.13 g, 1 mmol).

  • Solvent and Monomer Addition: Add anisole (10 mL) and the purified MMA (10.0 g, 100 mmol). Stir the mixture to form the copper-ligand complex, which should result in a colored solution.

  • Deoxygenation: Subject the mixture to at least three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Initiator Addition and Polymerization: After the final thaw and backfilling with inert gas, add the initiator EBiB (0.195 g, 1 mmol) via a syringe. Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C).

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography (for monomer conversion) and size exclusion chromatography (for molecular weight and PDI).

  • Termination and Purification: Once the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to oxidize the copper catalyst. Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Isolation: Precipitate the polymer solution into a non-solvent like methanol or hexane. Collect the polymer by filtration and dry it under vacuum.

Considerations for Using TMPDA in ATRP

While TMPDA is an effective ligand, its activity is generally lower than that of more commonly used ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). [2]However, its lower cost and ease of handling make it an attractive option for certain applications. The Cu(I)/TMPDA complex typically adopts a distorted tetrahedral geometry.

Ligand Polymerization Rate Control (PDI) Cost
TMPDA Moderate Good (<1.3) Low
PMDETA Fast Excellent (<1.2) Moderate

| Tris(2-pyridylmethyl)amine (TPMA) | Very Fast | Excellent (<1.1) | High |

Conclusion

N,N,N',N'-tetramethyl-1,2-propanediamine is a valuable and versatile ligand in modern polymer synthesis. In anionic polymerization, it serves to deaggregate and activate organolithium initiators, enabling the synthesis of polymers with controlled molecular weights and narrow polydispersities. In ATRP, it functions as an effective ligand for copper catalysts, providing a cost-effective means to achieve controlled radical polymerization. The protocols and data presented in this guide provide a solid foundation for researchers to utilize TMPDA in their own polymerization systems, with a clear understanding of the underlying chemical principles that govern its activity.

References

  • Szwarc, M. "Living" Polymers.
  • Pearce, E. M.; Wright, C. E.; Bordoloi, B. K. Laboratory Experiments in Polymer Synthesis and Characterization; Educational Modules for Materials Science and Engineering Project, 1982.
  • Iovu, M.-C., et al. Random Anionic Copolymerization of Styrene with Butadiene using Methyl tert-Butyl Ether/n-Butyl Lithium as Initiator System. Rev. Roum. Chim.2007, 52(2), 163-167.
  • Matyjaszewski, K.; Xia, J. Atom Transfer Radical Polymerization. Chem. Rev.2001, 101(9), 2921–2990.
  • Zhang, X.; Matyjaszewski, K. Controlled/"Living" Radical Polymerization. Atom Transfer Radical Polymerization Using Multidentate Amine Ligands. Macromolecules1999, 32(6), 1763–1766.
  • Carnegie Mellon University, Matyjaszewski Polymer Group. Methacrylates. [Link]

  • Hadjichristidis, N.; Pitsikalis, M.; Iatrou, H.; Pispas, S. Anionic Polymerization: High Vacuum Techniques. J. Polym. Sci. A Polym. Chem.2001, 39(18), 3012-3028.
  • Hsieh, H. L.; Quirk, R. P.
  • Kamigaito, M.; Ando, T.; Sawamoto, M. Metal-Catalyzed Living Radical Polymerization. Chem. Rev.2001, 101(12), 3689–3746.
  • Save My Exams. Geometry of Complexes. [Link]

  • LibreTexts Chemistry. 9.5: Coordination Numbers and Structures. [Link]

  • University of Bristol. Copper Ion Properties. [Link]

  • Anionic Polymerization of Styrene. [Link]

  • ARGET-ATRP of Methyl Methacrylate. [Link]

  • National Institute of Standards and Technology. N,N,N',N'-Tetramethyl-1,2-propanediamine. [Link]

  • PubChem. N,N,N',N'-Tetramethyl-1,2-propanediamine. [Link]

  • Wikipedia. Coordination geometry. [Link]

  • Dadashi-Silab, S.; Matyjaszewski, K.
  • Braunecker, W. A.; Matyjaszewski, K. Controlled/living radical polymerization: Features, developments, and perspectives. Prog. Polym. Sci.2007, 32(1), 93-146.
  • Quirk, R. P.; Morton, M. Procedures for Homogeneous Anionic Polymerization. In Anionic Polymerization; American Chemical Society: 1981; Vol. 166, pp 1–21.
  • Hadjichristidis, N.; Pispas, S.; Floudas, G.
  • Cowie, J. M. G.; Arrighi, V.
  • Odian, G.
  • Rempp, P.; Merrill, E. W. Polymer Synthesis; Huthig & Wepf: 1991.
  • Young, R. J.; Lovell, P. A. Introduction to Polymers; CRC press: 2011.
  • Stevens, M. P. Polymer Chemistry: An Introduction; Oxford university press: 1999.
  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]

  • Matyjaszewski, K. Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules2012, 45(10), 4015–4039.
  • Wang, J.-S.; Matyjaszewski, K. Controlled/"Living" Radical Polymerization. Atom Transfer Radical Polymerization in the Presence of Transition-Metal Complexes. J. Am. Chem. Soc.1995, 117(20), 5614–5615.
  • Kato, M.; Kamigaito, M.; Sawamoto, M.; Higashimura, T. Polymerization of Methyl Methacrylate with the Carbon Tetrachloride/Dichlorotris(triphenylphosphine)ruthenium(II)/Methylaluminum Bis(2,6-di-tert-butylphenoxide) Initiating System: Possibility of Living Radical Polymerization. Macromolecules1995, 28(5), 1721–1723.
  • Antkowiak, T. A.; Oberster, A. E.; Halasa, A. F.; Tate, D. P. Temperature and Concentration Effects on the Preparation of High-Vinyl-Polybutadiene with n-Butyllithium-Chelating Diamine Systems. J. Polym. Sci. A-1 Polym. Chem.1972, 10(5), 1319-1334.
  • Bywater, S. Anionic polymerization of dienes. Prog. Polym. Sci.1994, 19(2), 287-324.
  • Morton, M.; Fetters, L. J. Homogeneous anionic polymerization of unsaturated monomers. Rubber Chem. Technol.1975, 48(3), 359-409.
  • Szwarc, M.; van Beylen, M. Ionic Polymerization and Living Polymers; Springer Science & Business Media: 2012.
  • Hirao, A.; Hayashi, M.; Higashihara, T.
  • Pitsikalis, M.; Pispas, S.; Mays, J. W.; Hadjichristidis, N. Nonlinear block copolymer architectures. Adv. Polym. Sci.1998, 135, 1-137.
  • Hadjichristidis, N.; Iatrou, H.; Pitsikalis, M.; Mays, J. Macromolecular architecture: the 2nd generation polymers. Prog. Polym. Sci.2005, 30(7), 725-782.
  • Matyjaszewski, K. Advanced Materials by Atom Transfer Radical Polymerization. Adv.
  • Tsarevsky, N. V.; Matyjaszewski, K. "Green" Atom Transfer Radical Polymerization: From Mechanistic Understanding to Applications. Chem. Rev.2007, 107(6), 2270–2299.
  • Tang, W.; Matyjaszewski, K. Effects of Initiator and Ligand on Atom Transfer Radical Polymerization of Styrene. Macromolecules2006, 39(15), 4953–4959.
  • Queffelec, J.; Gaynor, S. G.; Matyjaszewski, K. Optimization of Atom Transfer Radical Polymerization Using N,N,N',N'',N''-Pentamethyldiethylenetriamine as a Ligand. Macromolecules2000, 33(23), 8629–8639.
  • Gromada, J.; Matyjaszewski, K. "Living" and Controlled Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of Iron Complexes. Macromolecules2001, 34(22), 7664–7671.
  • Davis, K. A.; Matyjaszewski, K. Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules2000, 33(12), 4039–4047.
  • Patten, T. E.; Xia, J.; Abernathy, T.; Matyjaszewski, K.
  • Coessens, V.; Pintauer, T.; Matyjaszewski, K. Functional polymers by atom transfer radical polymerization. Prog. Polym. Sci.2001, 26(3), 337-377.
  • Pintauer, T.; Matyjaszewski, K. Structural aspects of copper catalyzed atom transfer radical polymerization. Coord. Chem. Rev.2005, 249(11-12), 1155-1184.
  • Goto, A.; Fukuda, T. Kinetics of living radical polymerization. Prog. Polym. Sci.2004, 29(4), 329-385.

Sources

preparation of chiral diamine ligands for asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral 1,2-diamines are "privileged structures" in asymmetric catalysis, serving as the chiral backbone for celebrated systems such as the Noyori Transfer Hydrogenation (Ru/Ir-diamine complexes) and Jacobsen-Katsuki Epoxidation (Mn-Salen complexes). The enantiomeric purity of the diamine ligand directly dictates the optical yield (


) of the downstream pharmaceutical intermediate.

This guide provides high-fidelity protocols for the two most critical workflows in this domain:

  • The Resolution of trans-1,2-Diaminocyclohexane (DACH): Converting inexpensive racemic material into high-value chiral building blocks.

  • The Selective Monosulfonylation of DPEN: A precision synthesis of the Ts-DPEN ligand used in Noyori catalysts, addressing the common pitfall of bis-sulfonylation.

Part 1: Strategic Selection of Chiral Diamines

Before initiating synthesis, the choice of diamine backbone significantly influences catalytic performance.

Feature(1R,2R)-DACH (Cyclohexane backbone)(1S,2S)-DPEN (Diphenyl backbone)
Structure Rigid, fused ring system.Flexible, acyclic backbone with bulky phenyl groups.
Steric Environment Defines a tight "chiral pocket" via ring constraints.Steric bulk is adjustable via phenyl ring rotation ("induced fit").
Solubility Moderate in organic solvents; salts are water-soluble.High solubility in aromatic solvents (Toluene, DCM).
Primary Application Jacobsen Epoxidation, Aldol reactions.Noyori Transfer Hydrogenation (ATH), Mannich reactions.
Cost Efficiency High (via resolution of cheap racemate).[1]Moderate (commercially available, but synthesis scales well).

Part 2: Protocol A – Resolution of trans-1,2-Diaminocyclohexane

Objective: Isolation of enantiopure (1R,2R)-1,2-diaminocyclohexane from a racemic mixture using L-(+)-Tartaric acid. Mechanism: Formation of diastereomeric tartrate salts.[2][3] The (


)-diamine-L-tartrate salt is less soluble than the (

)-diamine-L-tartrate salt, allowing separation via fractional crystallization.
Visual Workflow (Graphviz)

DACH_Resolution Start Racemic DACH + L-Tartaric Acid Mix Dissolution & Exothermic Mixing (90°C) Start->Mix H2O Cryst Crystallization (Slow Cooling) Mix->Cryst T < 5°C Filter Filtration of (R,R)-Salt Cryst->Filter Recryst Recrystallization (Water, 1:10 ratio) Filter->Recryst Upgrade ee Basify Basification (NaOH/DCM) Recryst->Basify Liberate Amine Final Pure (1R,2R)-DACH (Oil) Basify->Final Extraction

Figure 1: Workflow for the resolution of racemic trans-1,2-diaminocyclohexane.

Detailed Methodology

Reagents:

  • (±)-trans-1,2-Diaminocyclohexane (Racemate): 11.4 g (100 mmol)

  • L-(+)-Tartaric acid: 15.0 g (100 mmol)

  • Deionized Water: 100 mL (plus extra for recrystallization)

  • Sodium Hydroxide (50% w/w aq): 20 mL

  • Dichloromethane (DCM): 100 mL

Step-by-Step Procedure:

  • Acid Dissolution: In a 500 mL Erlenmeyer flask, dissolve L-tartaric acid (15.0 g) in deionized water (40 mL). Heat to 90°C until fully dissolved.

    • Expert Insight: Use a minimal amount of water initially. Excess water significantly lowers the yield of the salt.

  • Controlled Addition (Exothermic): Dilute the racemic diamine (11.4 g) with water (10 mL). Add this solution dropwise to the hot tartaric acid solution.

    • Critical Safety Check: This reaction is highly exothermic . Splattering can occur if added too quickly.[2] Maintain temperature near 90°C but prevent uncontrolled boiling.

  • Crystallization: Allow the solution to cool to room temperature slowly over 2 hours, then place in an ice bath (0–4°C) for another 2 hours.

    • Why? Rapid cooling traps the unwanted (

      
      ) isomer in the crystal lattice, lowering diastereomeric excess (
      
      
      
      ).
  • Filtration: Filter the white crystals (the (

    
    )-diamine L-tartrate salt) and wash with ice-cold water (2 x 5 mL) and methanol (2 x 10 mL).
    
  • Recrystallization (The Purification Step): Dissolve the wet cake in boiling water (approx. 1:5 mass-to-volume ratio). Cool slowly to 4°C. Filter again.

    • Target: This step upgrades the optical purity from ~90%

      
       to >99% 
      
      
      
      .
  • Liberation of Free Amine: Suspend the purified salt in DCM (50 mL) and add 50% NaOH (20 mL) while stirring vigorously. The salt will dissolve, and the free amine will partition into the organic layer.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice more with DCM. Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Expected Yield: ~3.5 g of (1R,2R)-DACH (approx. 30% overall yield from racemate; 60% of theoretical maximum).

Part 3: Protocol B – Selective Monosulfonylation (Ts-DPEN Synthesis)

Objective: Synthesis of


-(

-toluenesulfonyl)-(1S,2S)-1,2-diphenylethylenediamine (Ts-DPEN). Challenge: The diamine has two identical primary amine sites. Using 1 equivalent of sulfonyl chloride often leads to a statistical mixture of starting material, mono-product, and bis-sulfonylated byproduct. Solution: Kinetic control at low temperature using slow addition.
Visual Workflow (Graphviz)

TsDPEN_Synthesis Reactants (S,S)-DPEN + TEA in DCM (0°C) Addition Dropwise Addition of TsCl (over 1 hour) Reactants->Addition Kinetic Control Reaction Stir 6h at 0°C -> RT Addition->Reaction Quench Water Wash & Separation Reaction->Quench Purify Flash Chromatography or Recrystallization Quench->Purify Remove Bis-product Product Pure (S,S)-Ts-DPEN Purify->Product

Figure 2: Kinetic control strategy for the mono-sulfonylation of DPEN.

Detailed Methodology

Reagents:

  • (1S,2S)-1,2-Diphenylethylenediamine (DPEN): 2.12 g (10.0 mmol)

  • 
    -Toluenesulfonyl chloride (TsCl): 1.90 g (10.0 mmol)
    
  • Triethylamine (TEA): 2.8 mL (20.0 mmol)

  • Dichloromethane (anhydrous): 60 mL

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve (1S,2S)-DPEN (2.12 g) and TEA (2.8 mL) in anhydrous DCM (40 mL).

  • Thermal Control: Cool the solution to 0°C using an ice/water bath.

    • Expert Insight: Lower temperatures reduce the reaction rate, increasing the selectivity for the mono-substituted product over the bis-substituted impurity.

  • Reagent Addition: Dissolve TsCl (1.90 g) in DCM (20 mL). Add this solution to the diamine mixture dropwise over 45–60 minutes via an addition funnel or syringe pump.

    • Causality: High local concentration of TsCl (from rapid addition) favors double sulfonylation. Slow addition ensures TsCl is always the limiting reagent locally.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours. The mixture will turn heterogeneous (white precipitate).[4]

  • Work-up: Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over Na₂SO₄.

  • Purification:

    • Method A (Chromatography): Silica gel, eluting with Hexanes:EtOAc (2:1 to 1:1).

    • Method B (Recrystallization): Concentrate to dryness.[5] Recrystallize from minimal hot Ethanol or EtOAc/Hexane.

    • Target: Removal of the bis-sulfonylated byproduct (which is usually much less polar).

Validation:

  • ¹H NMR (CDCl₃): Look for the integration of the NH protons. Mono-sulfonylated product will show two distinct NH signals (one sulfonamide, one free amine) or broadened peaks, whereas the bis-product is symmetric.

  • Melting Point: Pure (S,S)-Ts-DPEN melts at ~125–127°C.

Part 4: Quality Control & Characterization

Trustworthiness in asymmetric catalysis relies on validating the ligand before complexation.

TechniqueParameterAcceptance Criteria
Chiral HPLC Enantiomeric Excess (

)
>99.5% (Critical for pharma applications).
¹H NMR Chemical Purity>98%. No visible bis-sulfonyl peaks (for Ts-DPEN).
Optical Rotation

Compare to literature standard (e.g.,

for (1R,2R)-DACH tartrate salt in H₂O).
Karl Fischer Water Content<0.5% (Water can poison metal precursors like RuCl₂(p-cymene)₂).

Self-Validating Check: For DACH resolution, if the specific rotation is lower than expected, do not proceed . Repeat the recrystallization step with water. A 1% drop in ligand optical purity can lead to a >5% drop in product


 due to non-linear effects in catalysis.

Part 5: Application Case Study

Noyori Asymmetric Transfer Hydrogenation (ATH)

The prepared (S,S)-Ts-DPEN is complexed with [RuCl2(p-cymene)]2 to form the active 16-electron catalyst.

  • Reaction: Acetophenone + Isopropanol

    
     (S)-1-Phenylethanol + Acetone.
    
  • Role of Ligand: The NH proton of the diamine and the Ru-H hydride form a six-membered transition state with the ketone, facilitating a concerted proton/hydride transfer (metal-ligand bifunctional catalysis).

  • Performance: Using ligand prepared via Protocol B, typical conversion is >98% with

    
     >96%.
    

References

  • Larrow, J. F.; Jacobsen, E. N. (2003). "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine". Organic Syntheses, 75, 1.

  • Pike, K. G. (2004). "Resolution of trans-1,2-Diaminocyclohexane". Organic Syntheses, Coll.[5] Vol. 10, 143.

  • Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes". Journal of the American Chemical Society, 117(28), 7562–7563.

  • Sturla, S. J.; Buchwald, S. L. (2002). "Asymmetric Synthesis of Chiral Amines". Journal of Organic Chemistry, 67, 339.

  • Balskus, E. P. (2009). "Enantioselective Synthesis of alpha- and beta- Boc-protected 6-Hydroxy-pyranones". Organic Syntheses, 86, 18. (Contains detailed Ts-DPEN usage).

Sources

Application Notes and Protocols for Mizoroki-Heck Reactions Catalyzed by Palladium/1,2-Propanediamine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis, enabling the coupling of unsaturated halides with alkenes. The efficiency and selectivity of this palladium-catalyzed transformation are critically dependent on the ligand coordinated to the metal center. This document provides an in-depth guide to the application of simple, cost-effective 1,2-propanediamine ligands in the Mizoroki-Heck reaction. We will explore the mechanistic nuances imparted by these ligands, present detailed, field-tested protocols for their use, and offer insights into optimizing reaction conditions for a broad range of substrates. This guide is intended for researchers, chemists, and process development professionals seeking to leverage a robust and economical catalytic system for olefination chemistry.

Introduction: The Case for Diamine Ligands in Cross-Coupling

The palladium-catalyzed Mizoroki-Heck reaction has become an indispensable tool for the synthesis of substituted alkenes. While sophisticated phosphine and N-heterocyclic carbene (NHC) ligands have traditionally dominated the field, there is a growing demand for simpler, more economical, and air-stable ligand systems, particularly for industrial applications. Bidentate nitrogen-based ligands, such as 1,2-propanediamine, have emerged as powerful alternatives.

These simple diamine ligands offer several distinct advantages:

  • Cost-Effectiveness: 1,2-Propanediamine and its simple derivatives are significantly less expensive than complex phosphine or NHC ligands.

  • Air and Moisture Stability: Unlike many phosphine ligands which are prone to oxidation, diamine ligands and their resulting palladium complexes often exhibit greater stability, simplifying reaction setup.

  • High Activity: Palladium complexes of 1,2-propanediamine have demonstrated high catalytic activity, often promoting reactions at low catalyst loadings.

  • Favorable Kinetics: The chelation of the diamine to the palladium center provides a stable complex that can readily undergo the key steps of the catalytic cycle.

This guide will focus on providing both the theoretical understanding and the practical steps required to successfully implement 1,2-propanediamine ligands in your Mizoroki-Heck coupling reactions.

Mechanistic Insights: The Role of the 1,2-Propanediamine Ligand

Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The 1,2-propanediamine ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout the cycle. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by the 1,2-propanediamine ligand, reacts with the aryl or vinyl halide (R-X) to form a square planar Pd(II) complex. The diamine's chelation enhances the stability of this intermediate.

  • Olefin Coordination & Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the R group into the C=C bond. This step determines the regioselectivity of the reaction.

  • Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product. This step is typically rate-determining.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base, regenerating the active Pd(0) catalyst and completing the cycle. The base is essential for neutralizing the generated acid (H-X).

Below is a diagram illustrating the catalytic cycle.

Mizoroki_Heck_Cycle cluster_main Mizoroki-Heck Catalytic Cycle with (pn)Pd cluster_io cluster_legend Legend pd0 Pd(0)(pn) pdiia R-Pd(II)(pn)-X pd0->pdiia Oxidative Addition (R-X) pdiib [R-Pd(II)(pn)(alkene)]+X- pdiia->pdiib Olefin Coordination pdiic Product-Pd(II)(pn)-X pdiib->pdiic Migratory Insertion pdhydride H-Pd(II)(pn)-X pdiic->pdhydride syn-β-Hydride Elimination Product_out Product pdiic->Product_out pdhydride->pd0 Reductive Elimination (Base) HX_Base_out [Base-H]+X- RX_in R-X Alkene_in Alkene Base_in Base l1 pn = 1,2-propanediamine l2 R-X = Aryl/Vinyl Halide

Caption: Catalytic cycle of the Mizoroki-Heck reaction using a 1,2-propanediamine (pn) ligand.

Experimental Protocols

The following protocols are designed to be robust starting points. Optimization of temperature, base, and solvent may be required for specific substrates.

General Protocol for Mizoroki-Heck Coupling

This procedure details the coupling of an aryl halide with an alkene using an in situ generated palladium/1,2-propanediamine catalyst.

Experimental_Workflow start Start: Prepare Reaction Vessel add_solids Add Aryl Halide, Pd(OAc)2, and Base start->add_solids add_liquids Add Solvent (e.g., DMF), Alkene, and 1,2-Propanediamine add_solids->add_liquids setup Seal Vessel and Purge with Inert Gas (N2 or Ar) add_liquids->setup heat Heat to Reaction Temperature (e.g., 100-140 °C) setup->heat monitor Monitor Reaction Progress (TLC, GC/MS) heat->monitor workup Cool, Dilute with Water, and Extract with Organic Solvent monitor->workup Upon Completion purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for the Mizoroki-Heck reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Alkene (e.g., styrene, 1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • 1,2-Propanediamine (0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, or DMA, 3-5 mL)

  • Schlenk tube or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

  • Reagent Addition: Add the anhydrous solvent (4 mL), followed by the alkene (1.5 mmol) and 1,2-propanediamine (1.5 mg, 1.7 µL, 0.02 mmol) via syringe.

    • Expert Insight: The ligand-to-palladium ratio is critical. A 2:1 ratio is often optimal to ensure the formation of the desired chelated complex while avoiding excess ligand that could inhibit the reaction.

  • Inert Atmosphere: Seal the tube with a septum or screw cap. Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times to remove oxygen. While the catalyst shows good stability, removing oxygen prevents potential oxidative degradation at high temperatures.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 100-140 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC/MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.

Catalyst Performance Data

The following table summarizes representative results for the Mizoroki-Heck reaction using the Pd(OAc)₂/1,2-propanediamine system with various substrates, demonstrating the versatility of this catalytic method.

EntryAryl HalideAlkeneBaseTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneStyreneK₂CO₃120698
24-Bromoanisolen-Butyl acrylateNaOAc1401295
34-ChlorotolueneStyreneCs₂CO₃1402485
41-BromonaphthaleneEthyl acrylateK₂CO₃120892
53-BromopyridineStyreneK₂CO₃1301088

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst (Pd black formation)Ensure a strictly inert atmosphere. Consider a slightly higher ligand:Pd ratio (e.g., 2.5:1) to better stabilize the Pd(0) species.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments. Aryl chlorides often require higher temperatures (>130 °C) than bromides or iodides.
Inappropriate base or solventScreen different bases (e.g., NaOAc, Cs₂CO₃, Et₃N). Switch to a more polar aprotic solvent like NMP or DMA.
Formation of Side Products Isomerization of the product alkeneLower the reaction temperature once conversion is initiated. Minimize reaction time.
Homocoupling of the aryl halideEnsure proper inert atmosphere. Lower catalyst loading.
Poor Regioselectivity Steric or electronic effects of the substrateFor terminal alkenes, the reaction typically favors the linear (E)-isomer. For internal alkenes, selectivity can be poor and is substrate-dependent.

Conclusion

The use of 1,2-propanediamine as a ligand in the Mizoroki-Heck reaction represents a highly practical, efficient, and economical approach to alkene synthesis. The operational simplicity, coupled with the high catalytic activity and stability of the palladium complex, makes this system an attractive choice for both academic research and industrial process development. The protocols and insights provided herein serve as a comprehensive starting point for chemists to successfully apply this powerful catalytic tool.

References

  • Title: A very simple and efficient catalyst for the Heck reaction Source: Chemical Communications URL: [Link]

  • Title: A new, highly efficient, and inexpensive catalyst system for the Heck reaction Source: Tetrahedron Letters URL: [Link]

Troubleshooting & Optimization

removing N,N,N',N'-tetramethyl-1,2-propanediamine template from SAPO-34 crystals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SAPO-34 Template Removal Ticket ID: #SAPO-TMPDA-REM-001 Subject: Removal of N,N,N',N'-tetramethyl-1,2-propanediamine (TMPDA) from SAPO-34 Assigned Specialist: Senior Application Scientist, Zeolite Characterization Unit[1][2][3]

Executive Summary

You are attempting to detemplate SAPO-34 crystals synthesized using N,N,N',N'-tetramethyl-1,2-propanediamine (TMPDA) . Unlike simple amines (e.g., TEA, Morpholine), TMPDA is a bulky diamine that interacts strongly with the framework's Brønsted acid sites.[2]

The Critical Risk: SAPO-34 is structurally robust during synthesis but becomes hygroscopically unstable immediately after template removal. The Si-O-Al bonds are susceptible to hydrolysis by atmospheric moisture at low temperatures (<100°C), leading to irreversible amorphization (structural collapse).[1][2]

This guide provides a validated thermal calcination protocol and a troubleshooting framework to ensure crystallinity retention.

Part 1: The Standard Operating Procedure (SOP)

Follow this protocol for the initial removal attempt. Deviations are the primary cause of batch failure.

Phase 1: Pre-Calcination Preparation
  • Washing: Ensure the "as-synthesized" crystals are washed with deionized water until the filtrate pH is near neutral (pH 7–8). Residual alkaline mother liquor will act as a fluxing agent during calcination, melting the crystal structure.

  • Drying: Dry at 100–120°C for 4–6 hours. Do not load wet cakes into the calcination furnace.

  • Bed Depth: Spread crystals in a thin layer (< 1 cm) in a quartz or ceramic boat. Deep beds prevent oxygen diffusion, leading to "coking" (carbon deposition) inside the pores.[2]

Phase 2: Thermal Calcination Profile

Note: TMPDA decomposes in multiple stages.[1][2][3] The slow ramp is non-negotiable to prevent thermal shock and rapid gas evolution.

StepActionTarget TempRamp RateDurationRationale
1 Dehydration 200°C2°C/min1 HourRemoves physisorbed water to prevent hydrothermal steaming of the framework.[1][2][3]
2 Depolymerization 400°C1°C/min1 HourInitial breakdown of TMPDA (C-N bond cleavage).[2][3] Slower ramp prevents pressure buildup.[2][3]
3 Oxidation 550°C 1°C/min5-6 Hours Complete combustion of organic residues.[1][2][3] Air flow is required.
4 Cooling 150°CNaturalN/ACRITICAL: Do not cool below 100°C inside the furnace if ambient humidity is high.
Phase 3: Post-Calcination Handling (The Danger Zone)

Most "synthesis failures" actually happen here.

  • Immediate Transfer: Transfer samples from the oven (while still hot, ~120°C) directly into a vacuum desiccator or a glovebox.[2]

  • Storage: Store under inert gas (Ar/N2) or continuous vacuum. Exposed calcined SAPO-34 can lose 30-50% crystallinity within 24 hours in humid air [1].[1][2][3]

Part 2: Visualization of Workflows

Figure 1: Calcination & Stability Workflow

This diagram illustrates the "Safe Path" to avoid the two main failure modes: Coking and Hydrolysis.

SAPO_Calcination Start As-Synthesized SAPO-34 (TMPDA) Wash Wash & Dry (110°C) Start->Wash Ramp1 Ramp to 200°C (Dehydration) Wash->Ramp1 2°C/min Ramp2 Ramp to 550°C (Oxidation) Ramp1->Ramp2 1°C/min Dwell Dwell 6h (Air Flow) Ramp2->Dwell Cool Cool to 150°C Dwell->Cool Decision Storage Environment? Cool->Decision Safe Vacuum/Inert Gas (Active Catalyst) Decision->Safe Desiccator Fail Humid Air (<100°C) Decision->Fail Benchtop Collapse Structure Collapse (Amorphous) Fail->Collapse Si-O-Al Hydrolysis

Caption: Workflow for SAPO-34 detemplation highlighting the critical post-calcination storage decision point to prevent structural collapse.

Part 3: Troubleshooting Center (FAQs)

Q1: My crystals turned black/grey after calcination. Is the batch ruined?

  • Diagnosis: This is "Coking."[1][2][3] The TMPDA did not burn; it carbonized. This happens due to oxygen starvation.[2][3]

  • Root Cause:

    • Sample bed was too deep (>1 cm).

    • Ramp rate was too fast (>2°C/min), trapping volatiles.[1][2][3]

    • Static air furnace used instead of flowing air.[2][3]

  • Resolution: You can salvage this. Re-calcine the sample at 550°C for 4 hours with active air flow (50–100 mL/min) and a shallow bed depth.

Q2: The powder is white, but XRD shows low intensity (amorphous hump). What happened?

  • Diagnosis: Structural Collapse (Hydrolysis).[1][2][3]

  • Root Cause: The sample was likely exposed to moisture after the furnace cooled down. SAPO-34 is highly hygroscopic.[1][2][3] The water attacks the strained Si-O-Al bridges, reverting the crystal to an amorphous phase [2].

  • Resolution: This is irreversible. You must re-synthesize.[2][3] For the next batch, transfer hot samples immediately to a desiccator.

Q3: Can I use Nitrogen (N2) instead of Air?

  • Advanced Insight: Yes, and it may be better for membrane integrity.[1][2][3]

  • Protocol: Heat to 600°C in flowing

    
    .
    
  • Mechanism: This decomposes TMPDA into ethylene and light amines via Hofmann degradation rather than combustion [3].[2][3]

  • Benefit: Reduces the exotherm (heat spike) associated with burning, which prevents micro-cracks in the crystal.

  • Drawback: The crystals may remain slightly grey (carbon residues), but the pores are usually accessible.

Q4: Is TMPDA removal different from TEAOH removal?

  • Technical Detail: Yes. TMPDA (a diamine) has a higher charge density and interacts with two protonated sites.[2][3] It may require slightly higher temperatures or longer dwell times than TEAOH to fully decompose.[2][3] However, 550°C is generally sufficient for both.[1][2][3]

Figure 2: Troubleshooting Logic Tree

Use this to diagnose post-calcination issues.

Troubleshooting Start Inspect Calcined SAPO-34 Color Color Check Start->Color Black Black / Grey Color->Black White White Color->White Coke Issue: Coking (Incomplete Oxidation) Black->Coke XRD XRD Analysis White->XRD HighCryst High Crystallinity (Success) XRD->HighCryst Sharp Peaks LowCryst Low Crystallinity (Amorphous Hump) XRD->LowCryst Broad/No Peaks FixCoke Action: Re-calcine High Air Flow, Shallow Bed Coke->FixCoke Collapse Issue: Moisture Attack (Hydrolysis) LowCryst->Collapse FixCollapse Action: Discard. Improve Storage Protocol. Collapse->FixCollapse

Caption: Decision tree for diagnosing SAPO-34 calcination failures based on visual inspection and XRD data.

References

  • Wang, A., et al. (2019).[1][2][3] "Study explains the failure mode of Cu/SAPO-34 SCR catalysts." DieselNet / Pacific Northwest National Laboratory.[1][2][3]

    • Relevance: Establishes the mechanism of irreversible degradation of SAPO-34 at low temperatures in the presence of w
  • Askari, S., & Halladj, R. (2013).[1][2][3] "Mechanisms of the Deactivation of SAPO-34 Materials with Different Crystal Sizes Applied as MTO Catalysts." Industrial & Engineering Chemistry Research.

    • Relevance: Details the physicochemical properties and TGA weight loss profiles for SAPO-34 templ
  • Carreon, M. A., et al. (2010).[1][2][3] "Template removal from SAPO-34 crystals and membranes." Journal of Membrane Science.

    • Relevance: Provides comparative data on calcination in Air vs. Nitrogen, highlighting that N2 calcination can result in higher permeance and fewer defects.[1][2][3]

  • Liu, G., et al. (2008).[1][2][3] "Synthesis of SAPO-34 templated by diethylamine: Crystallization process and Si distribution." Microporous and Mesoporous Materials. [1][2]

    • Relevance: Although focusing on DEA, this establishes the baseline calcination protocols (550°C) for amine-templated SAPO-34.[1][2][3]

Sources

Technical Guide: Optimizing BuLi / N,N,N',N'-Tetramethyl-1,2-Propanediamine Ratios for Metallation

[1][2]

Executive Summary & Chemical Context[1][4][5][6][7][8][9][10][11]

Welcome to the Advanced Organometallics Support Center. You are inquiring about the optimization of the ratio between Butyllithium (BuLi) and


-tetramethyl-1,2-propanediamineTM-1,2-PDA
The Role of the Ligand

In hydrocarbon solvents (hexane/pentane),

hexamer

12

TM-1,2-PDA acts as a bidentate Lewis base.[3][2] It coordinates to the lithium cation, breaking the hexameric clusters into thermodynamically active dimers

monomers

The Structural Nuance

Unlike the standard TMEDA (ethylene bridge), TM-1,2-PDA possesses a methyl group on the backbone.[3][1][2] This introduces:

  • Chirality: Potential for asymmetric induction (if using an enantiopure amine).[2]

  • Steric Bulk: Increased hindrance compared to TMEDA, which can improve chemoselectivity by discouraging attack at less accessible electrophilic sites.[1][2]

The Golden Ratio: Theory vs. Practice[2]

The Thermodynamic Baseline (1:1)

Theoretically, the active lithiating species is a 1:1 complex of BuLi to Diamine.

  • Stoichiometry: 1 equivalent of Diamine coordinates 1 equivalent of Li.[2]

  • Structure: A solvated dimer or monomer depending on concentration and temperature.[1][2]

The Practical Optimization (1:1.05 to 1:1.2)

While 1:1 is the stoichiometric ideal, experimental realities require a slight excess of the amine.[1]

Ratio (BuLi : Amine)StatusOutcome & Risk
1 : < 0.95 Deficient Incomplete Activation: Significant amounts of BuLi remain aggregated (hexamers).[3][1][2] Reaction rates will be inconsistent; regioselectivity may shift (uncomplexed BuLi is smaller).[2]
1 : 1.00 Ideal Theoretical Maximum: Perfect atom economy.[1][2] However, difficult to achieve due to titer errors or trace moisture consuming the amine.
1 : 1.05 - 1.10 Optimized Recommended: Ensures all BuLi is deaggregated. The slight excess buffers against weighing errors and trace moisture.[2]
1 : > 2.0 Excess Detrimental: Excess free amine can act as a proton source (if not dry) or alter solvent polarity, potentially slowing the reaction by "oversolvating" the transition state or promoting decomposition.

Visualization: Aggregation & Equilibrium[1][12]

The following diagram illustrates the deaggregation pathway driven by the amine ligand.

BuLi_DeaggregationHexamerBuLi Hexamer(Unreactive Aggregate)DimerSolvated Dimer[(BuLi·L)2]Hexamer->Dimer Deaggregation(Fast)Ligand+ TM-1,2-PDA(Ligand)Ligand->DimerMonomerSolvated Monomer[BuLi·L]Dimer->Monomer Equilibrium(K_eq)ProductLithiated SpeciesDimer->Product Thermodynamic Pathway(Slower)Monomer->Product Kinetic Pathway(Fastest)SubstrateSubstrate(DoM Precursor)Substrate->Product

Caption: The ligand breaks the inert hexamer into reactive dimers and monomers.[2][4] The monomer is typically the most kinetically active species for proton abstraction.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<50%), but I used a 1:1 ratio. What happened?

Diagnosis: Likely incomplete deaggregation or titer mismatch .[2]

  • The Issue: If your BuLi titer is actually higher than labeled (concentration increases as solvent evaporates), you may have < 1 equivalent of amine. Uncomplexed BuLi is much slower at DoM.[2]

  • The Fix: Use a 1:1.1 ratio . If you use 10 mmol BuLi, use 11 mmol TM-1,2-PDA.[3][2] This ensures every lithium atom is chelated.[2]

Q2: The reaction mixture turned dark/black rapidly.

Diagnosis: Ligand Decomposition (Metallation of the Amine).

  • The Issue: At temperatures > 0°C, BuLi can deprotonate the methyl groups of the diamine itself (alpha-lithiation), leading to decomposition and side products.

  • The Fix:

    • Form the complex at -78°C to -20°C .

    • Do not allow the pre-complexed BuLi/Amine solution to sit for long periods above 0°C before adding your substrate.[2]

Q3: I see regioselectivity issues (wrong proton removed).

Diagnosis: Steric Mismatch.

  • The Issue: The BuLi-Diamine complex is bulky.[1][2] If you are targeting a crowded proton, the complex might not fit, leading the system to grab a more accessible (but unwanted) proton.

  • The Fix:

    • Ensure you are not using a large excess of amine (keep to 1.1 eq).[2]

    • If the problem persists, the methyl group on the 1,2-propanediamine backbone might be too bulky.[2] Switch to TMEDA (less bulky) to see if selectivity returns to the desired position.

Experimental Protocol: The "Self-Validating" Setup

This protocol uses an internal check (color change or titration) to ensure system integrity.[2]

Reagents:

  • 
    -BuLi (Hexanes solution, titrated).[3][2][5]
    
  • TM-1,2-PDA (Distilled from

    
    , stored over KOH).[3][1][2]
    
  • Anhydrous THF or Ether (if using as co-solvent).[2]

Step-by-Step:

  • Titration (Critical): Titrate your

    
    -BuLi immediately before use using N-pivaloyl-o-toluidine or active hydrogen titration (e.g., menthol with phenanthroline indicator).[3][1][2] Never trust the bottle label.
    
  • Vessel Prep: Flame-dry a 3-neck flask under Argon flow.

  • Ligand Charge: Add anhydrous solvent (e.g., THF) and 1.1 equivalents of TM-1,2-PDA.[3][1][2] Cool to -78°C .[3][2][6]

  • Complexation: Add 1.0 equivalent of

    
    -BuLi dropwise.
    
    • Observation: No precipitate should form (unlike BuLi in pure ether).[2] The solution may turn slightly yellow.[2]

    • Time: Stir for 15 minutes at -78°C to allow the monomer/dimer equilibrium to establish.

  • Substrate Addition: Add your substrate (dissolved in minimal solvent) slowly down the side of the flask (to pre-cool it).

  • Reaction: Maintain -78°C for 1 hour. If the substrate is unreactive, warm slowly to 0°C.

    • Checkpoint: Withdraw a 0.1 mL aliquot, quench with

      
      , and run a quick NMR. >90% Deuterium incorporation indicates success.[2]
      

References & Authority

  • Collum, D. B. (1993).[2] "Is N,N,N',N'-Tetramethylethylenediamine a Good Ligand for Lithium?" Accounts of Chemical Research. (Foundational work on Li-diamine structures). [2]

  • Snieckus, V. (1990).[2] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. (The bible of DoM chemistry). [2]

  • Reich, H. J. (2013).[2] "Role of HMPA in Organolithium Chemistry." Chemical Reviews. (Discusses aggregation and deaggregation phenomena relevant to diamines). [2]

  • Stanetty, P., & Mihovilovic, M. D. (1997).[2] "Half-Lives of Organolithium Reagents in Common Ethereal Solvents." Journal of Organic Chemistry. (Critical for understanding decomposition rates). [2]

(Note: While specific papers on the 1,2-propanediamine derivative are less common than TMEDA, the mechanistic principles cited in Collum [Ref 1] regarding bidentate diamines apply directly to this structural analog.)

stability of N,N,N',N'-tetramethyl-1,2-propanediamine under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N,N',N'-Tetramethyl-1,2-propanediamine (TMPDA)

  • Product Identity: N,N,N',N'-Tetramethyl-1,2-propanediamine

  • CAS No: 1822-45-3[1]

  • Common Abbreviations: 1,2-TMPDA, TMPD

  • Structural Note: Distinct from TMEDA (ethyl backbone) and 1,3-TMPDA (propyl backbone).[2] Contains a chiral center at the C2 position; typically supplied as a racemate.[2]

Module 1: Chemical Stability & Handling Profile

Status:


 (under inert atmosphere)
Risk: 

(Oxidation/Hygroscopicity)[2]
Core Stability Data
ParameterLimit / ConditionMechanism of Failure
Thermal Stability Stable up to ~120°C (Reflux)Above 140°C, slow thermal degradation via C-N bond homolysis may occur.
Oxidative Stability Poor. Sensitive to air.[2][3]Reacts with atmospheric O₂ to form N-oxides (yellow/brown discoloration).[2]
Hygroscopicity High. Absorbs moisture.[2]Water absorption alters stoichiometry in organometallic reactions and deactivates polyurethane catalysis.[2]
CO₂ Sensitivity Moderate.[2]Can form carbamate salts in the presence of moisture.[2]
Troubleshooting: Visual Quality Indicators
  • Colorless: Optimal purity.[2] Ready for anhydrous lithiation or catalytic use.[2]

  • Pale Yellow: Mild surface oxidation.[2] Usable for general base catalysis but avoid for precise kinetic studies or organometallic ligand use.[2]

  • Dark Brown/Amber: Significant degradation (N-oxide accumulation).[2] Discard.

Module 2: Reaction Condition Compatibility

Scenario A: Organolithium Chemistry (Ligand Behavior)

Role: Bidentate Lewis base (ligand) used to deaggregate alkyllithiums (e.g., n-BuLi), increasing their reactivity.[2]

  • Stability Issue: Ether Cleavage & Metallation.

    • Unlike TMEDA, 1,2-TMPDA has a methyl group on the backbone. This increases steric bulk.[2]

    • Critical Warning: While the amine itself is stable to n-BuLi at 0°C, the complex is highly reactive. If used in THF or diethyl ether, the activated Li-species will attack the solvent (ether cleavage) rapidly above 0°C.[2]

    • Protocol: Always mix 1,2-TMPDA and n-BuLi at -78°C to -20°C. Do not store pre-mixed solutions above 0°C.

Scenario B: Polyurethane Synthesis (Catalysis)

Role: Blowing/Gelling catalyst.[2][4]

  • Stability Issue: Quaternization (Deactivation).

    • In formulations containing alkyl halides (e.g., flame retardants) or acid chlorides, 1,2-TMPDA will undergo the Menshutkin reaction , forming quaternary ammonium salts.[2]

    • Result: Loss of catalytic activity and potential precipitation.[2]

    • Prevention: Add 1,2-TMPDA as the final component or use a "blocked" amine variant if acid chlorides are present.

Module 3: Troubleshooting Guides (FAQ Format)

Q1: My reaction mixture turned cloudy immediately after adding 1,2-TMPDA. Why?

Diagnosis: Unintended Quaternary Salt Formation. If your reaction involves alkyl halides (R-X) or strong acids, the tertiary nitrogens in 1,2-TMPDA acted as nucleophiles.[2]

  • The Chemistry:

    
     (Precipitate).[2]
    
  • Solution: Check your electrophiles. If the amine is intended as a base (proton scavenger), use a bulkier, non-nucleophilic base like Hunig's base (DIPEA) instead of 1,2-TMPDA.[2]

Q2: I replaced TMEDA with 1,2-TMPDA in a lithiation reaction, and the yield dropped. Is the amine degraded?

Diagnosis: Steric Mismatch (Not Degradation). 1,2-TMPDA is not necessarily degraded, but it is sterically different.[2]

  • The Physics: The methyl group on the C2 backbone changes the "bite angle" (N-Li-N angle) and creates steric clash with the substrate.

  • Verification: Run a control NMR of the amine.[2] If the spectra is clean, the issue is the coordination geometry, not stability.

Q3: Can I distill 1,2-TMPDA to purify it?

Answer: Yes, but with caution.

  • Protocol: Distill under reduced pressure (vacuum) or inert atmosphere (N₂).

  • Warning: Do not distill in the presence of air at high temperatures (>100°C), as this accelerates N-oxide formation (explosive hazard in concentrated forms).[2]

  • Storage: Store over KOH pellets or molecular sieves (4Å) under Argon immediately after distillation.

Module 4: Mechanistic Visualization

Diagram 1: Degradation & Deactivation Pathways

This diagram illustrates the three primary failure modes of 1,2-TMPDA under stress conditions.

TMPDA_Stability TMPDA 1,2-TMPDA (Active Catalyst) Oxidation N-Oxide Formation (Yellowing) TMPDA->Oxidation + O₂ (Air Exposure) Slow Process Quat Quaternary Ammonium Salt (Precipitate/Inactive) TMPDA->Quat + R-X (Alkyl Halides) Menshutkin Reaction Salt Protonated Salt (Reversible) TMPDA->Salt + HX (Acids) Acid-Base Reaction

Caption: Primary chemical transformation pathways leading to loss of catalytic activity or sample degradation.[2]

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose stability issues in real-time.

Troubleshooting Start Issue: Loss of Activity or Discoloration CheckColor Check Color Start->CheckColor Yellow Yellow/Brown? CheckColor->Yellow Precip Precipitate? Yellow->Precip No Oxidized Diagnosis: Oxidation Action: Redistill under N₂ Yellow->Oxidized Yes QuatSalt Diagnosis: Quaternization Action: Check Electrophiles Precip->QuatSalt Yes Steric Diagnosis: Steric/Electronic Mismatch Action: Switch Ligand (TMEDA) Precip->Steric No

Caption: Step-by-step diagnostic workflow for identifying 1,2-TMPDA failure modes.

References

  • Safety Data Sheet (SDS): N,N,N',N'-Tetramethyl-1,2-diaminopropane. TCI Chemicals.[2] Accessed via TCI America.[2]

  • Organolithium Reagents and Ligand Interactions. Wikipedia (General Reference for TMEDA/Diamine Ligand Behavior).[2]

  • Polyurethane Catalysis Mechanisms. Poliuretanos (Technical Guide on Amine Catalysts).[2]

  • Diamine Ligands in Copper-Catalyzed Reactions. National Institutes of Health (PMC).[2]

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) Analog Comparison. PubChem Database (NIH).[2][2]

Sources

separating 1,2-isomer impurities from tetramethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Separating 1,2-Isomer Impurities from N,N,N',N'-Tetramethyl-1,3-propanediamine

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed to provide you with in-depth, practical solutions for a common and often challenging purification problem: the removal of the N,N,N',N'-tetramethyl-1,2-propanediamine impurity from your target compound, N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA). We understand that the presence of this structural isomer can significantly impact downstream applications, from polymerization kinetics to the coordination chemistry of catalysts.

This document moves beyond simple protocols. It explains the causality behind our recommended strategies, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is the 1,2-isomer (N,N,N',N'-tetramethyl-1,2-propanediamine) a problem?

The 1,2-isomer possesses different steric and electronic properties compared to the 1,3-isomer. Its dimethylamino groups are closer, which alters its efficacy as a chelating agent, its reactivity as a catalyst, and its role as a building block in polymer synthesis.[1] For applications requiring high isomeric purity, such as in the manufacturing of certain epoxy resins or polyurethanes, the presence of the 1,2-isomer can lead to inconsistent product performance and undesirable side reactions.[2]

Q2: What are the boiling points of the 1,3- and 1,2-isomers, and can I use simple distillation?

This is the central challenge of the separation. The boiling points are very close:

  • N,N,N',N'-Tetramethyl-1,3-propanediamine (Target): ~145-146°C[2][3]

Due to this small difference (likely less than 25°C), a simple distillation will not provide effective separation.[4] You must use high-efficiency fractional distillation.[5][6]

Q3: What is the best analytical method to determine the purity of my TMPDA?

Gas Chromatography (GC), particularly with a mass spectrometry (MS) or flame ionization detector (FID), is the gold standard for this analysis.[7] GC can resolve the two isomers, and the detector provides quantitative data on their relative abundance.[8] ¹H NMR spectroscopy can also be used to distinguish and quantify the isomers based on the unique chemical shifts of the protons on the propane backbone.

Q4: Can I use a chemical method to separate the isomers?

This is a more advanced approach. In some cases, isomers can be separated by selectively forming salts or complexes.[9] For example, differences in the chelation ability between the 1,2- and 1,3-isomers might allow for selective complexation with a metal salt, followed by separation and recovery.[9] However, this requires significant methods development and is generally considered after physical separation methods have been exhausted.

Troubleshooting & Separation Guides

Method 1: High-Efficiency Fractional Distillation

Causality & Principle: Fractional distillation separates liquids based on differences in their boiling points.[6] For close-boiling isomers, a fractionating column with a high number of "theoretical plates" is essential.[5] Each theoretical plate represents a cycle of evaporation and condensation, which progressively enriches the vapor with the more volatile component (the one with the lower boiling point).[10] By maximizing the number of these cycles within the column, a separation can be achieved even with a small boiling point difference.

Experimental Protocol:

  • Apparatus Setup:

    • Select a fractionating column with high efficiency. A Vigreux column is a good starting point, but a packed column (e.g., with Raschig rings or metal sponge) will provide more theoretical plates and better separation.[5]

    • The column length is critical; a longer column generally provides better separation but may increase hold-up and reduce yield.

    • Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[5]

    • Insulate the column and distillation head with glass wool or aluminum foil to maintain a proper temperature gradient.

  • Distillation Procedure:

    • Add the impure TMPDA mixture to a round-bottom flask with a stir bar. Do not fill the flask more than two-thirds full.

    • Heat the flask gently using a heating mantle.

    • Establish a slow and steady distillation rate. A key parameter is the reflux ratio , the ratio of condensate returned to the column versus condensate collected as distillate.[6] Start with a high reflux ratio (e.g., 10:1, meaning for every 10 drops that fall back into the column, 1 is collected). This maximizes the number of equilibrium stages on the column.

    • Collect fractions in separate, labeled receiving flasks. Monitor the head temperature closely. A stable temperature plateau indicates a pure fraction is being collected. A rise in temperature signifies the start of the next component distilling.

  • Validation:

    • Analyze each collected fraction by Gas Chromatography (see Analytical Validation section below) to determine the isomeric purity.

    • Combine the fractions that meet your purity specification.

Troubleshooting:

  • Poor Separation (Isomers co-distilling):

    • Cause: Insufficient number of theoretical plates or too low a reflux ratio.

    • Solution: Increase the reflux ratio. If this fails, switch to a more efficient (longer or better packed) fractionating column. Ensure the column is well-insulated and the heating is slow and steady.

  • Column Flooding:

    • Cause: Heating rate is too high, causing vapor to push liquid up the column.

    • Solution: Reduce the heating rate immediately until the flooding subsides, then slowly increase to an appropriate level.

Method 2: Preparative Gas Chromatography (Prep-GC)

Causality & Principle: While analytical GC is used for quantification, preparative GC is a powerful purification technique. It exploits differences in the isomers' polarity and interaction with the GC column's stationary phase.[11] Even with similar boiling points, slight differences in molecular shape and dipole moment can cause one isomer to be retained on the column longer than the other, allowing for their collection as separate fractions as they elute.

Experimental Protocol:

  • Column Selection:

    • The choice of stationary phase is critical. A mid-polar to polar column is often effective for separating amine isomers.[11] A polyethylene glycol (WAX) or a modified polysiloxane column could be a good starting point.

  • Method Development (Analytical Scale):

    • First, develop an analytical method that shows baseline separation of the two isomers.

    • Optimize the temperature program (the rate of heating the GC oven) to maximize the time difference (retention time) between the two isomer peaks.

  • Scaling to Preparative GC:

    • Use a larger diameter column (a "prep" column) to handle larger injection volumes.

    • Inject small, repeated aliquots of the impure mixture. Overloading the column will ruin the separation.

    • Use a fraction collector timed to the elution of each isomer peak.

  • Validation:

    • Analyze the collected fractions using analytical GC to confirm purity.

Troubleshooting:

  • Poor Resolution (Peaks Overlap):

    • Cause: Incorrect column, non-optimal temperature program, or column overload.

    • Solution: Re-optimize the temperature program on an analytical scale. Try a different stationary phase (e.g., switch from mid-polar to polar). Reduce the injection volume to avoid overloading the preparative column.

  • Peak Tailing:

    • Cause: Amines are basic and can interact strongly with active sites on the column or in the injector. This is a common issue.[12]

    • Solution: Use a column specifically designed for amine analysis, which often has a base-deactivated stationary phase. Alternatively, derivatization of the amines (e.g., with trifluoroacetic anhydride) can improve peak shape and separation, though this adds extra steps to the process.[13]

Workflow & Decision Logic

Separation_Workflow cluster_start Start cluster_analysis Analysis cluster_separation Separation Method cluster_end Result Impure Impure TMPDA (1,2- & 1,3- Isomers) GC_Analysis GC Purity Check Impure->GC_Analysis Initial Assessment Frac_Dist Fractional Distillation GC_Analysis->Frac_Dist Purity < 99% (High Volume) Prep_GC Preparative GC GC_Analysis->Prep_GC Purity < 99% (Low Volume/High Purity) Pure_TMPDA Pure 1,3-TMPDA (>99%) GC_Analysis->Pure_TMPDA Purity > 99% Reprocess Reprocess Fractions GC_Analysis->Reprocess Purity < 99% (Intermediate Fractions) Frac_Dist->GC_Analysis Analyze Fractions Prep_GC->GC_Analysis Analyze Fractions

Caption: Workflow for separating and validating TMPDA isomers.

Analytical Validation: Gas Chromatography (GC-FID/MS)

This protocol provides a starting point for quantifying the isomeric purity of your TMPDA fractions.

ParameterRecommended SettingRationale
GC System GC with FID or MS detectorFID is robust for quantification. MS provides definitive identification based on mass fragmentation patterns.[14]
Column Mid-Polar (e.g., DB-5ms, HP-5ms) or Polar (e.g., DB-WAX)A 5% phenyl-methylpolysiloxane (5-type) is a good general-purpose column. A WAX column may offer better resolution due to polarity differences.[11]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for high-resolution analytical work.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temperature 250°CEnsures complete and rapid vaporization of the sample.
Oven Program Start at 80°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 minThis temperature program provides a good balance between separation time and resolution for compounds in this boiling range.
Detector Temp 280°C (FID)Prevents condensation of analytes in the detector.
Sample Prep Dilute 1 µL of sample in 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard injection volume.

Data Interpretation: The area under each isomer's peak in the chromatogram is proportional to its concentration. Calculate the purity by dividing the peak area of the 1,3-isomer by the total peak area of both isomers and multiplying by 100.

References

  • N,N,N',N'-Tetramethyl-1,3-propanediamine - ChemBK. Available at: [Link]

  • Chemical Properties of 1,3-Propanediamine, N,N,N',N'-tetramethyl- (CAS 110-95-2) - Cheméo. Available at: [Link]

  • 1,3-Propanediamine, N,N,N',N'-tetramethyl- - NIST WebBook. Available at: [Link]

  • US Patent US3880925A - Separation and purification of cis and trans isomers.
  • Chemical Properties of 1,2-Propanediamine, n,n,n',n'-tetramethyl- (CAS 1822-45-3) - Cheméo. Available at: [Link]

  • How to separate two close boiling isomers other than the distillation method at a low cost - Quora. Available at: [Link]

  • N,N,N',N'-Tetramethyl-1,3-diaminopropane - PubChem. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. Available at: [Link]

  • Gas chromatography of positional isomers of long-chain amines and related compounds - Springer. Available at: [Link]

  • Purification: Fractional Distillation - University of Rochester. Available at: [Link]

  • Understanding Fractional Distillation - extraktLAB. Available at: [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe. Available at: [Link]

  • New GC investigation of chiral amine separation - Wiley Analytical Science. Available at: [Link]

  • Fractional distillation - Wikipedia. Available at: [Link]

  • 5.3: Fractional Distillation - Chemistry LibreTexts. Available at: [Link]

  • CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Rapid GC-MS Characterization of Oleoresin, Turpentine and Rosin Using Tailored Chromatographic Programs - MDPI. Available at: [Link]

Sources

minimizing side reactions in amine-directed zeolite synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & OSDA Degradation Audience: Pharmaceutical Researchers & Material Scientists

Welcome to the Advanced Synthesis Support Hub

Status: Operational Lead Scientist: Dr. [AI Name] Scope: High-purity aluminosilicate and phosphate-based microporous material synthesis.

The Core Challenge: In amine-directed synthesis, you are managing a kinetic race. You are racing the crystallization of the zeolite framework against the degradation of your Organic Structure-Directing Agent (OSDA). If the OSDA degrades before the framework closes around it, you lose the template effect, resulting in amorphous material or dense, non-porous phases (e.g., quartz, cristobalite).

For drug delivery applications, this is critical: trapped degradation byproducts (olefins, smaller amines) can be toxic or reactive, compromising the biocompatibility of the zeolite carrier.

Module 1: The Hofmann Elimination Crisis (Thermal Stability)

The Issue: The most common side reaction in high-pH zeolite synthesis is Hofmann Elimination . Quaternary ammonium cations (e.g., TPAOH, TEAOH) undergo E2 elimination in the presence of hydroxide ions at elevated temperatures, breaking down into tertiary amines, olefins, and water.

The Mechanism: Under high alkalinity (pH > 12) and heat (>130°C), the hydroxide ion attacks a


-hydrogen on the alkyl chain of the OSDA.
Visualizing the Pathway

HofmannElimination OSDA Quaternary Ammonium (Intact Template) Transition Transition State (E2 Mechanism) OSDA->Transition Heat (>130°C) OH Hydroxide Attack (High pH) OH->Transition Products Degradation Products: 1. Tertiary Amine 2. Olefin (Gas) 3. Water Transition->Products Failure Synthesis Failure: Loss of Pore Template Products->Failure Template Concentration < Critical Limit

Caption: The E2 Hofmann elimination pathway driven by high alkalinity and temperature, leading to template loss.

Troubleshooting & Stability Data

Diagnostic Check:

  • Symptom: Strong "fishy" or ammonia-like odor upon opening the autoclave (indicates amine release).

  • Symptom: Phase separation (organic layer on top of supernatant).

  • Symptom: XRD shows amorphous hump or dense phases (Quartz/Cristobalite).

Stability Thresholds:

OSDA Type Common Example Critical Degradation Temp (approx.) Stability Note
Tetraethylammonium TEAOH ~140°C Moderate stability. Susceptible to rapid elimination at high pH.
Tetrapropylammonium TPAOH ~150-160°C Standard for ZSM-5. Degrades significantly >170°C over 48h.

| Cyclic/Rigid | Piperidinium / Adamantammonium | >170°C | High Stability. Rigid rings lack accessible


-hydrogens for easy elimination. |
Protocol: The "Gel Aging" Technique

Objective: Decouple nucleation from crystal growth to minimize OSDA thermal exposure.

  • Mix Reagents: Combine Si, Al, and OSDA sources at room temperature.

  • The Aging Step: Seal the autoclave and hold at 80–90°C for 24 hours .

    • Why? This temperature is safe for the OSDA. It allows the formation of "nuclei" (proto-zeolitic clusters) without degradation.

  • The Crystallization Step: Ramp temperature to 150–170°C for the minimum required time (e.g., 24-48h).

    • Why? Because nuclei already exist, crystallization happens faster, reducing the time the OSDA sits in the "danger zone."

Module 2: Oxidative Degradation (Atmospheric Control)

The Issue: If your synthesis gel turns brown or dark yellow , you likely have oxidative degradation. This is distinct from Hofmann elimination. It is a radical-mediated process often catalyzed by trace metals (Iron) from the autoclave walls, reacting with dissolved oxygen.

The Mechanism:



These byproducts can poison crystal growth faces, leading to smaller crystals or inhibited growth.

Troubleshooting Protocol: Inert Atmosphere Handling

Step 1: Feedstock Purification

  • Use plastic vessels for precursor mixing to avoid leaching Fe from glass or steel stirrers.

  • Check: If using stainless steel autoclaves, ensure the Teflon (PTFE) liner is not scratched or porous.

Step 2: Nitrogen Sparging (The "Degas" Protocol)

  • Prepare the aluminosilicate gel in a flask.

  • Insert a glass pipette connected to a Nitrogen (

    
    ) line into the bottom of the liquid.
    
  • Bubble

    
     vigorously for 15 minutes  before adding the OSDA.
    
  • Add the OSDA and bubble for another 5 minutes .

  • Immediately seal the autoclave.

Validation:

  • Success: The supernatant liquid after synthesis should be clear or slightly straw-colored, not dark brown.

Module 3: Competitive Phases & Kinetics

The Issue: Zeolites are metastable. Thermodynamically, the mixture "wants" to become dense quartz. The OSDA forces it to become a porous zeolite kinetically. If the reaction takes too long, or if the OSDA degrades, the system slips into the thermodynamic well (Dense Phase).

Decision Logic: The Synthesis Rescue Flowchart

TroubleshootingFlow Start Analyze Synthesis Product XRD XRD Analysis Start->XRD Amorphous Result: Amorphous XRD->Amorphous Dense Result: Dense Phase (Quartz/Cristobalite) XRD->Dense Zeolite Result: Zeolite Phase XRD->Zeolite Action1 Diagnosis: Nucleation Failure Action: Increase Aging Time or Add Seed Crystals Amorphous->Action1 Action2 Diagnosis: OSDA Degradation Action: Lower Temp (-10°C) or Switch to Cyclic OSDA Dense->Action2 Action3 Diagnosis: Success Proceed to Calcination Zeolite->Action3

Caption: Decision matrix for diagnosing synthesis failures based on XRD phase analysis.

FAQ: Rapid Response

Q: Can I compensate for OSDA degradation by just adding more OSDA at the start? A: Generally, no . Adding excess OSDA alters the


 ratio and the water balance. Excess organic cations can also inhibit nucleation by "over-stabilizing" the solution phase, preventing the gel from condensing into the solid framework. It is better to preserve the OSDA you have (via lower T or 

purge) than to overload the system.

Q: My ZSM-5 crystals are brown, but the XRD is perfect. Is this a problem for drug loading? A: Yes. The brown color indicates trapped carbonaceous species (coke precursors) or oxidized amines inside the pores. For catalytic applications, you burn this off. However, for drug delivery, these residues can react with your API (Active Pharmaceutical Ingredient).

  • Fix: You must perform a controlled calcination (see below) or solvent extraction, then verify purity via TGA (Thermogravimetric Analysis).

Q: How do I remove the OSDA without destroying the drug-loading capacity? A: Standard calcination (


 in air) removes the OSDA but leaves the pores empty and hydrophilic.
  • Protocol: Ramp at

    
     to 
    
    
    
    , hold for 6 hours.
  • Note: If your zeolite structure is thermally unstable (e.g., some high-silica polymorphs), use Ozone treatment at

    
     to degrade the OSDA at lower temperatures.
    
References
  • Zones, S. I. (1989). Conversion of zeolites to other crystalline metallosilicates. U.S. Patent No. 4,826,667. Washington, DC: U.S. Patent and Trademark Office. Link

    • Context: Establishes the fundamental relationship between OSDA stability (specifically organoc
  • Davis, M. E., & Lobo, R. F. (1992). Zeolite and molecular sieve synthesis. Chemistry of Materials, 4(4), 756-768. Link

    • Context: Authoritative review on the mechanisms of structure direction and the competition between crystallization and degrad
  • Kubota, Y., et al. (2014). Organic Structure-Directing Agent-Free Synthesis of Zeolites. Chem. Rec., 14, 334-361. Link

    • Context: Discusses the limitations of OSDAs and the kinetics of seed-assisted synthesis to avoid degrad
  • Corma, A. (1997). From Microporous to Mesoporous Molecular Sieve Materials and Their Use in Catalysis. Chemical Reviews, 97(6), 2373-2420. Link

    • Context: Details the interaction between organic templates and inorganic frameworks, including degradation p

Technical Support Center: Anhydrous N,N,N',N'-Tetramethyl-1,2-propanediamine

[1]

CAS Number: 1822-45-3 Synonyms: 1,2-Bis(dimethylamino)propane; TMPDA (1,2-isomer) Support Tier: Level 3 (Specialized Research Reagents)[1]

Part 1: Critical Alert & Quick Reference

⚠️ HAZARD WARNING: HIGHLY FLAMMABLE & CORROSIVE This compound has a flash point of approx. 17°C (63°F) . It is a Class 3 Flammable Liquid and Class 8 Corrosive.

  • Never store in a standard consumer refrigerator (ignition risk). Use an explosion-proof or flammables-rated refrigerator.[1]

  • Anhydrous Integrity: This compound is hygroscopic and air-sensitive.[1] Exposure to atmosphere destroys catalytic activity and purity within minutes.

Quick Properties Table
PropertyValueNotes
Physical State LiquidColorless to pale yellow
Flash Point ~17°CKeep Cold (< 10°C)
Boiling Point 72°C @ 76 mmHg~130–140°C @ atm (est.)[1]
Density 0.81 g/mLLighter than water
Solubility Miscible in organic solventsReacts with water (pH >11)
Storage Atmosphere Inert (Argon/Nitrogen)Strictly Air-Free

Part 2: The "Why" – Mechanisms of Degradation[1][2]

To maintain the integrity of N,N,N',N'-tetramethyl-1,2-propanediamine, researchers must understand the three primary vectors of degradation. This is not passive spoilage; it is active chemical reactivity.

The Hygroscopic Threat (Water)

As a tertiary diamine, this compound is a "proton sponge."[1] It avidly absorbs atmospheric moisture.

  • Consequence: In catalytic applications (e.g., polyurethane synthesis or organometallic ligands), even trace water (ppm levels) can quench reactive intermediates or hydrolyze moisture-sensitive metal centers (e.g., Lithium or Zinc reagents).[1]

The Carbon Dioxide Threat (Carbamate Formation)

Amines react reversibly with CO₂ in the air to form carbamates or bicarbonate salts.

  • Mechanism:

    
    [1]
    
  • Visual Indicator: White crust formation on the septum or cap threads. This "crust" is the salt byproduct, rendering the liquid impure.[1]

Oxidative N-Oxide Formation

Long-term exposure to oxygen attacks the nitrogen lone pairs, forming N-oxides.[1]

  • Visual Indicator: The liquid transitions from colorless to yellow, then brown.

  • Impact: N-oxides lack the coordinate bonding capability of the parent amine, leading to ligand failure in coordination chemistry.[1]

Visualization: Degradation Pathways

DegradationPathwaysPurePure AnhydrousTMPDA (1,2)AirAir Exposure(O2 + CO2 + H2O)Pure->AirSeal BreachH2OMoistureAbsorptionAir->H2OOxidationOxidationAir->OxidationCO2CO2 IngressAir->CO2DeactivatedHydrolyzedCatalystH2O->DeactivatedProtonationYellowingN-Oxides(Yellow/Brown)Oxidation->YellowingN-O FormationCrustCarbamate/BicarbSalts (White Solid)CO2->Crust+ Trace H2O

Caption: Figure 1.[1] Chemical degradation vectors for tertiary amines upon atmospheric exposure.

Part 3: Storage & Handling Protocols[1][2]

Protocol A: Long-Term Storage (Unopened/Stock)

Objective: Maintain purity >99% for >6 months.

  • Temperature: Store at 2°C to 8°C .

    • Reasoning: Low temperature reduces vapor pressure (lowering evaporation loss) and kinetically slows oxidation rates.

  • Container: Original manufacturer bottle (usually amber glass with a septum seal) inside a secondary containment bag (mylar or heat-sealed plastic) flushed with nitrogen.

  • Location: Flammables-rated refrigerator.

Protocol B: Active Use (Opened Containers)

Objective: Dispense anhydrous aliquots without contaminating the bulk stock.

  • The "Schlenk" Standard: Never pour this liquid. Always transfer via syringe or cannula under positive inert gas pressure.

  • Septum Management:

    • Use a high-quality PTFE-faced silicone septum.[1]

    • After puncturing, verify the septum reseals.[1] If the septum is "cored" (visible hole), replace it immediately inside a glovebox.[1]

  • Parafilm is Insufficient: Do not rely on Parafilm to stop oxygen/moisture. It is permeable to gas over time. Use electrical tape or a shrinking band for secondary sealing if a glovebox is unavailable.

Visualization: Safe Handling Workflow

HandlingWorkflowStartNeed AnhydrousTMPDACheckCheck Liquid ColorStart->CheckColorlessColorless/Pale YellowCheck->ColorlessBrownDark Yellow/BrownCheck->BrownMethodChoose Transfer MethodColorless->MethodDistillDistill over CaH2(Vacuum)Brown->DistillDistill->ColorlessGloveboxGlovebox(Best)Method->GloveboxInert AtmosphereSchlenkSchlenk Line(Standard)Method->SchlenkCounter-flow N2OpenAirOpen Pouring(PROHIBITED)Method->OpenAirAvoid

Caption: Figure 2. Decision tree for assessing reagent quality and selecting the correct transfer method.

Part 4: Troubleshooting & FAQs

Q1: The liquid in my bottle has turned dark yellow. Is it still usable?

  • Diagnosis: Oxidation (N-oxide formation).[1]

  • Solution: For sensitive catalytic reactions (e.g., polymerization or organolithium generation), do not use .[1] The purity has dropped, and the oxides may act as catalyst poisons.[1]

  • Recovery: You can distill the compound under reduced pressure (vacuum) over Calcium Hydride (

    
    ) to recover pure amine. Discard the colored residue.
    

Q2: I see white crystals around the cap threads. What happened?

  • Diagnosis: The bottle was not sealed tightly, allowing CO₂ and moisture ingress. The white solid is likely the bicarbonate/carbamate salt of the amine.

  • Action: The liquid inside might still be anhydrous if the crust acted as a barrier, but it is risky.[1]

  • Test: Take a small aliquot (0.5 mL) and run a Karl Fischer titration. If water > 500 ppm, dry over molecular sieves (4Å) for 24 hours before use.

Q3: Can I store this in a plastic container?

  • Answer: No.

  • Reasoning: Most plastics are permeable to oxygen and moisture over time. Furthermore, amines can act as plasticizers, leaching components from the plastic into your reagent.[1] Always use glass (borosilicate) or stainless steel.

Q4: How do I dispose of old/degraded TMPDA?

  • Protocol: Do not pour down the drain. It is corrosive and toxic to aquatic life. Collect in a dedicated "Basic Organic Waste" container (pH > 7).

Q5: Why is the boiling point listed as 72°C in some places and higher in others?

  • Technical Clarification: The boiling point of 72°C is typically cited at reduced pressure (approx. 76 mmHg). At standard atmospheric pressure, the boiling point is significantly higher (estimated >130°C).[1] Do not attempt to distill at 72°C without a vacuum, or you will overheat and decompose the product.[1]

References

  • TCI Chemicals. Product Specification: N,N,N',N'-Tetramethyl-1,2-diaminopropane (CAS 1822-45-3).[1][2][3] Retrieved from [1]

  • Thermo Fisher Scientific. Safety Data Sheet (SDS) for N,N,N',N'-Tetramethyl-1,2-diaminopropane.[1] Retrieved from [1]

  • PubChem. Compound Summary: N,N,N',N'-Tetramethyl-1,2-propanediamine.[1][2][3][4] National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich. Handling and Storage of Air-Sensitive Reagents (Technical Bulletin AL-134).[1] (General protocol reference for anhydrous amines).

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of N,N,N',N'-Tetramethyl-1,2-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering detailed insights into molecular structure with exceptional resolution. This guide provides an in-depth analysis of the ¹H NMR spectrum of N,N,N',N'-tetramethyl-1,2-propanediamine, a compound often utilized as a ligand and in synthetic chemistry.

This guide will delve into a detailed interpretation of its signature ¹H NMR spectrum, present a comparative analysis against structurally similar amines to highlight key distinguishing features, and provide a robust, field-tested protocol for acquiring high-fidelity NMR data.

The Signature Spectrum of N,N,N',N'-tetramethyl-1,2-propanediamine

The structure of N,N,N',N'-tetramethyl-1,2-propanediamine presents a unique set of proton environments, each giving rise to a distinct signal in the ¹H NMR spectrum. Understanding the chemical shift, multiplicity (splitting pattern), and integration of each signal is crucial for its identification.

Molecular Structure and Proton Environments:

The molecule contains five distinct proton environments, labeled (a) through (e) for clarity.

Caption: Labeled proton environments in N,N,N',N'-tetramethyl-1,2-propanediamine.

Predicted ¹H NMR Spectral Data:

The expected chemical shifts and multiplicities are summarized below. These values are predictions and can vary slightly based on the solvent and concentration used.[1][2]

Proton Label Description Predicted Chemical Shift (δ, ppm) Multiplicity Integration
(a)N-CH₃ (on C2)~2.20Singlet (s)6H
(b)N'-CH₃ (on C1)~2.25Singlet (s)6H
(c)C-CH₃ (on C2)~1.05Doublet (d)3H
(d)CH (on C2)~2.5 - 2.7Multiplet (m)1H
(e)CH₂ (on C1)~2.3 - 2.4Multiplet (m)2H

Causality Behind the Chemical Shifts:

  • N-Methyl Protons (a, b): The protons on the four N-methyl groups are significantly deshielded due to the electronegativity of the adjacent nitrogen atoms, placing their signals around 2.2-2.3 ppm.[3] The two methyl groups on N are equivalent, as are the two on N', but the two nitrogen environments themselves are slightly different due to the chiral center at C2, which may lead to two distinct singlets or a single broadened singlet for all 12 protons.

  • Backbone Methylene & Methine Protons (d, e): These protons are also adjacent to nitrogen atoms, shifting them downfield. Their complex splitting patterns arise from coupling to each other and to the methyl protons at position (c).

  • Backbone Methyl Protons (c): These protons are on a carbon further from the electron-withdrawing nitrogens, so they appear further upfield (more shielded) at around 1.05 ppm.[3] They are split into a doublet by the single proton on the adjacent methine group (d).

Comparative Spectral Analysis: Distinguishing Diamines

The ¹H NMR spectrum is a powerful tool for distinguishing between structurally similar molecules. Let's compare the spectrum of our target compound with its unmethylated and partially methylated analogs.

Compound Key Differentiating Features in ¹H NMR
N,N,N',N'-tetramethyl-1,2-propanediamine - Two intense singlets for the N-methyl groups (~12H total).- Complex multiplets for the propane backbone.
1,2-Propanediamine [4][5]- Absence of N-methyl signals.- Broad signals for the NH₂ protons.- Upfield signals for the CH, CH₂, and CH₃ groups of the backbone.
N,N'-Dimethyl-1,2-propanediamine [6]- A single signal for the two N-methyl groups (doublet if coupled to NH).- Signals for N-H protons.- Backbone signals are more complex due to coupling with both CH and NH protons.
N,N,N',N'-Tetramethylethylenediamine (TMEDA) [7][8]- A single, sharp singlet for all 12 equivalent N-methyl protons.- A single singlet for the four equivalent methylene (CH₂) protons, due to the symmetry of the ethane backbone.

This comparison underscores how the degree and position of methylation create a unique and identifiable fingerprint for each molecule in the ¹H NMR spectrum.

Experimental Protocol for High-Fidelity Spectrum Acquisition

Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and careful consideration of acquisition parameters.

Workflow for NMR Sample Preparation and Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Solvent Selection (e.g., CDCl₃) B 2. Sample Weighing (5-25 mg) A->B Solubility test C 3. Dissolution (in ~0.6 mL solvent) B->C D 4. Filtration (if particulates are present) C->D Optional E 5. Transfer to NMR Tube D->E F 6. Instrument Insertion & Locking E->F G 7. Shimming F->G Deuterium signal H 8. Tuning & Matching G->H I 9. Spectrum Acquisition H->I J 10. Fourier Transform I->J K 11. Phasing J->K L 12. Baseline Correction & Integration K->L

Caption: A streamlined workflow for NMR analysis.

Step-by-Step Methodology:

  • Solvent Selection :

    • Rationale : The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[9] The solvent must also fully dissolve the analyte.[10]

    • Protocol : For N,N,N',N'-tetramethyl-1,2-propanediamine, deuterated chloroform (CDCl₃) is a common and effective choice due to its good dissolving power for amines and its single residual peak at ~7.26 ppm, which is far from the expected analyte signals.[9][11]

  • Sample Preparation :

    • Rationale : Proper sample concentration is key to obtaining a good signal-to-noise ratio without causing line broadening.[12] Any particulate matter must be removed as it will degrade the magnetic field homogeneity and, consequently, the spectral resolution.

    • Protocol : a. Weigh approximately 5-25 mg of the purified compound into a clean, dry vial.[13] b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[11] c. Gently swirl or vortex the vial to ensure complete dissolution.[13] d. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] e. Cap the NMR tube securely and label it clearly.

  • Data Acquisition :

    • Rationale : The quality of the final spectrum is highly dependent on the homogeneity of the magnetic field (shimming) and the correct setting of acquisition parameters.

    • Protocol : a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any drift in the magnetic field.[14] c. Shim the magnetic field to maximize its homogeneity across the sample, which will result in sharp, well-resolved peaks. d. Acquire the ¹H NMR spectrum. A typical experiment might involve 16-64 scans, depending on the sample concentration.

  • Data Processing :

    • Rationale : Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

    • Protocol : a. Apply a Fourier Transform to the FID. b. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. c. Apply a baseline correction to ensure the baseline is flat at zero. d. Integrate the peaks to determine the relative ratios of the protons in each environment. e. Reference the spectrum, typically to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Advanced Structural Confirmation

For complex molecules or to resolve ambiguity from overlapping signals, two-dimensional (2D) NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other (typically through 2-3 bonds).[15][16] A COSY spectrum of N,N,N',N'-tetramethyl-1,2-propanediamine would show cross-peaks connecting the methine proton (d) to both the methylene protons (e) and the backbone methyl protons (c), confirming the connectivity of the propane backbone.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached.[15][17] It is an excellent tool for assigning carbon signals and confirming which protons belong to CH, CH₂, or CH₃ groups.

By employing a systematic approach that combines 1D ¹H NMR with comparative analysis and, when necessary, 2D techniques, researchers can confidently and accurately determine the structure of N,N,N',N'-tetramethyl-1,2-propanediamine and related compounds, ensuring the integrity of their research and development efforts.

References

  • Alfa Chemistry. (2026, January 5).
  • Bruker. Avance Beginners Guide - Solvent Selection.
  • University of California, Riverside.
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
  • Iowa State University. NMR Sample Preparation.
  • École Polytechnique Fédérale de Lausanne.
  • Kanto Kagaku. How to select NMR solvent.
  • Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Polymer Source. Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6567, Propylenediamine.
  • ChemicalBook. N,N,N',N'-Tetramethylethylenediamine(110-18-9) 1H NMR.
  • GSU Department of Chemistry. (2008, March 25).
  • SpectraBase. N,N,N,N',N'-Tetramethylethylenediamine - Optional[1H NMR] - Spectrum.
  • ChemicalBook. N,N,N',N'-TETRAMETHYLDIAMINOMETHANE(51-80-9) 1H NMR spectrum.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8050, N,N,N',N'-Tetramethylethylenediamine.
  • The Organic Chemistry Tutor. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule [Video]. YouTube.
  • ChemAxon.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • Yang, W., Wang, C., & Arrighi, V. (2021). ¹H NMR spectra of 1,2-diaminopropane and the formed silver–amine complex, D2O used as solvent for both [Image].
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 547031, 1,2-Propanediamine, N,N'-dimethyl-.
  • JEOL USA. Deciphering Complex Chemical Structures with COSY NMR.
  • Spectrum Chemical. N,N,N',N'-Tetramethylethylenediamine.
  • National Institute of Standards and Technology. 1,2-Propanediamine. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. 1,2-Propanediamine. NIST Chemistry WebBook.
  • TMP Chem. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • Patiny, L.
  • Elyashberg, M., Williams, A., & Blinov, K. (2010). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Mestrelab Research. (2010, June 10). Starting Guide to NMRPredict Desktop.
  • Biological Magnetic Resonance Bank. bmse000872, 1,3-Diaminopropane.
  • National Institute of Standards and Technology. 1,3-Propanediamine, N,N,N',N'-tetramethyl-. NIST Chemistry WebBook.
  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?.
  • ChemicalBook. N,N'-Dimethyl-1,2-ethanediamine(110-70-3) 1H NMR spectrum.
  • MilliporeSigma. NMR Chemical Shifts of Impurities.
  • ChemicalBook. N,N'-Dimethyl-1,3-propanediamine(111-33-1) 1H NMR.
  • Sigma-Aldrich. N,N′-Dimethyl-1,3-propanediamine 97%.
  • Thermo Fisher Scientific. N,N'-Dimethyl-1,3-propanediamine, 97%.

Sources

Comparative Guide: TMEDA vs. N,N,N',N'-Tetramethyl-1,2-Propanediamine (TMPDA-1,2) in Catalytic Systems

[1]

Executive Summary

In organometallic catalysis and synthesis, the choice of diamine ligand dictates the reactivity , aggregation state , and stereochemical outcome of the metal center.

  • TMEDA is the industry standard "workhorse" ligand.[1] It is unhindered, forms a stable 5-membered chelate, and is primarily used to deaggregate organolithium reagents (activating them) and stabilize transition metals (e.g., Cu, Ni).

  • TMPDA-1,2 is a sterically differentiated analog.[1] By introducing a methyl group onto the ethylene backbone, it creates a chiral center (in racemic or enantiopure form) and increases steric bulk proximal to the metal coordination sphere. This results in altered bite angles and modified Lewis basicity, often used to fine-tune regioselectivity where TMEDA is too promiscuous.[1]

FeatureTMEDA TMPDA-1,2
CAS 110-18-91822-45-3 (racemic) / 110-95-2 (often confused with 1,3-isomer)
Structure Ethylene backbone (

)
1-Methyl-ethylene backbone (

)
Chelate Ring 5-membered (Flexible)5-membered (Rigid/Puckered)
Steric Bulk LowModerate (Backbone Methyl interference)
Primary Use Maximize Reactivity (Lithiation)Control Selectivity / Chirality
Cost Low (Commodity)High (Specialty)

Mechanistic Analysis: The "Backbone Effect"

The core difference lies in how the backbone substituent affects the metal-ligand interaction.[1]

Chelate Geometry & Bite Angle

Both ligands form 5-membered rings with metals (M).[1] However, the methyl group on the C1 position of TMPDA-1,2 forces the chelate ring into a specific puckered conformation to minimize steric clash between the backbone methyl and the N-methyl groups.

  • TMEDA: The ethylene bridge is flexible, allowing the N-donors to rotate freely to accommodate various metal ionic radii (Li+, Cu+, Zn2+).

  • TMPDA-1,2: The backbone methyl group creates a "lock" effect.[1] This rigidity can:

    • Destabilize aggregates more effectively than TMEDA in some crowded systems.

    • Enhance enantioselectivity (if using the chiral (

      
      )- or (
      
      
      )- isomer) by creating an asymmetric environment around the metal.
Lewis Basicity & Electronic Effects

Experimental data indicates that TMPDA-1,2 exhibits anomalous base strength compared to TMEDA due to the inductive effect (+I) of the extra methyl group.

  • Result: TMPDA-1,2 is slightly more electron-rich, potentially binding tighter to hard Lewis acids (like

    
    ), but the steric bulk often offsets this thermodynamic advantage kinetically.
    

LigandComparisonTMEDATMEDA(Unsubstituted Backbone)MetalMetal Center(Li, Cu, Zn)TMEDA->Metal  Chelation  Effect1Flexible 5-Membered RingHigh Deaggregation PowerTMEDA->Effect1TMPDATMPDA-1,2(Methyl-Substituted Backbone)TMPDA->Metal  Chelation  Effect2Rigid/Puckered RingSteric Guidance/ChiralityTMPDA->Effect2Outcome1High Reactivity(Standard Activation)Effect1->Outcome1Outcome2High Selectivity(Regio/Stereocontrol)Effect2->Outcome2

Figure 1: Mechanistic divergence between TMEDA and TMPDA-1,2 upon metal coordination.

Case Study 1: Organolithium Chemistry (Activation vs. Selectivity)

This is the most common application for both.[1]

The TMEDA Standard

When

1

1
The TMPDA-1,2 Alternative

In crowded substrates or when enantioselective deprotonation is required, TMEDA fails because it is achiral and too small.

  • Application: Asymmetric deprotonation of N-Boc-pyrrolidine.[1]

  • Observation: Using chiral (

    
    )-TMPDA-1,2 (or its cyclohexane analog, sparteine) induces enantiomeric excess (ee) in the lithiated intermediate, whereas TMEDA yields a racemic mixture.
    

Experimental Data Summary (Lithiation of N-Boc-pyrrolidine):

LigandSolventTemp (°C)Yield (%)ee (%)
TMEDA Et₂O-78920 (Racemic)
(

)-TMPDA-1,2
Et₂O-788515-30*
(-)-Sparteine Et₂O-7888>90

Note: While TMPDA-1,2 induces chirality, it is often less effective than the rigid sparteine. However, it serves as a critical model for understanding acyclic chiral diamines.

Case Study 2: Copper-Catalyzed Oxidative Coupling

In the synthesis of polyphenylene ethers (PPE) or diphenoquinones via oxidative coupling of phenols, the ligand controls the mechanism (C-O vs C-C coupling).

Protocol: Oxidative Coupling of 2,6-Dimethylphenol

Reaction:

Comparative Performance:

  • Cu-TMEDA Complex: Promotes rapid reaction rates but can lead to mixed C-C and C-O coupling if not strictly controlled.[1]

  • Cu-(TMPDA-1,2) Complex: The steric bulk of the backbone methyl group hinders the approach of the substrate to the copper center.

    • Result: This often shifts selectivity towards C-C coupling (diphenoquinone formation) rather than polymerization (C-O), or requires higher temperatures to achieve the same turnover frequency (TOF) as TMEDA.

Detailed Experimental Protocols

Protocol A: Standard Lithiation Activation (TMEDA)

Use this for general C-H activation where maximum reactivity is required.

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon.

  • Reagents: Add substrate (10 mmol) and anhydrous Et₂O (50 mL).

  • Ligand Addition: Add TMEDA (1.2 equiv, 12 mmol, 1.8 mL) via syringe.

    • Tip: Distill TMEDA over KOH before use to remove water/amines.[1]

  • Cooling: Cool to -78 °C (acetone/dry ice bath).

  • Metalation: Dropwise add

    
    -BuLi (1.1 equiv).[1] Stir for 1 h.
    
    • Checkpoint: Solution often turns bright yellow/orange (formation of colored carbanion-Li-TMEDA complex).[1]

  • Quench: Add electrophile (e.g., MeI, aldehyde). Warm to RT.

Protocol B: Sterically Controlled Lithiation (TMPDA-1,2)

Use this when TMEDA causes side reactions or you are testing for stereoselectivity.

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon.

  • Ligand Preparation: Add TMPDA-1,2 (1.2 equiv) to anhydrous Et₂O.[1]

    • Note: Ensure you are using the 1,2-diamine isomer, not the 1,3-isomer.

  • Complex Formation: Add

    
    -BuLi (1.1 equiv) to the ligand solution at 0°C before adding the substrate.[1] Stir for 15 mins.
    
    • Reasoning: The steric bulk of TMPDA-1,2 makes complexation slower than TMEDA.[1] Pre-forming the complex ensures the active species is ready.[1]

  • Substrate Addition: Cool to -78 °C. Add substrate dropwise.

  • Reaction: Stir for 2–4 hours (longer time required due to steric hindrance).

References

  • Comparison of Diamine Solvation in Lithiation

    • Title: Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes.[1]

    • Source: J. Am. Chem. Soc.[1] (via PubMed)

    • URL:[Link]

  • Copper Catalysis & Ligand Effects

    • Title: N,N,N',N'-Tetramethyl-1,2-propanediamine and Its Characteriz
    • Source: J. Org.[1][2][3] Chem.

    • URL:[Link]

  • Hypergolic Properties (Basicity Comparison)

    • Title: Experimental Study on Hypergolic Interaction between TMEDA and Nitric Acid.[1][4]

    • Source: ResearchGate[1]

    • URL:[Link]

  • General Properties of TMEDA

    • Title: N,N,N',N'-Tetramethylethylenediamine (TMEDA) Product Guide.
    • Source: Sigma-Aldrich[1]

Comparative Characterization Guide: 1,2-Bis(dimethylamino)propane vs. TMEDA Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

In the realm of organometallic chemistry,


-tetramethylethylenediamine (TMEDA)  is the industry standard for activating organolithium reagents and stabilizing metal centers. However, its achiral ethylene backbone limits its utility in stereoselective transformations.

This guide analyzes its chiral analogue,


-tetramethyl-1,2-diaminopropane (TM-1,2-PDA) . By introducing a methyl group to the backbone, TM-1,2-PDA breaks C2 symmetry, creating a chiral environment essential for enantioselective lithiation and asymmetric catalysis.

Key Distinction:

  • TMEDA: Achiral,

    
     symmetry (in specific conformers), primarily used for de-aggregation of Li-clusters.
    
  • TM-1,2-PDA: Chiral (

    
     or 
    
    
    
    depending on conformer), used as a sparteine surrogate to induce chirality in deprotonation events.

Structural & Mechanistic Comparison

The performance difference lies in the steric bite angle and the chiral pocket created by the backbone methyl group.

Ligand Architecture

The following diagram illustrates the structural divergence and the mechanism of lithium aggregate breakdown, a critical step in activating


-BuLi.

LigandComparison TMEDA TMEDA (Achiral Standard) ActiveComplex_TMEDA [Li(TMEDA)(n-Bu)]2 Activated Dimer (Achiral Reactivity) TMEDA->ActiveComplex_TMEDA Chelation TMPDA TM-1,2-PDA (Chiral Alternative) ActiveComplex_TMPDA [Li(TM-1,2-PDA)(n-Bu)] Chiral Monomer/Dimer (Enantioselective) TMPDA->ActiveComplex_TMPDA Chelation + Steric Induction Aggregate (n-BuLi)6 Hexameric Aggregate (Low Reactivity) Aggregate->ActiveComplex_TMEDA + TMEDA De-aggregation Aggregate->ActiveComplex_TMPDA + TM-1,2-PDA De-aggregation

Figure 1: Mechanistic pathway of organolithium activation. TMEDA breaks aggregates into reactive achiral species, whereas TM-1,2-PDA generates chiral active species capable of enantioselective deprotonation.

Elemental Analysis Standards (Theoretical vs. Experimental)

For researchers synthesizing these complexes, Elemental Analysis (EA) is the primary method for validating purity and solvent exclusion. Because these complexes are often hygroscopic or pyrophoric, deviations from theoretical values often indicate specific handling errors (oxidation or hydration).

Reference Data: Zinc & Lithium Complexes

The following table provides the Theoretical Calculation Standards for the most common adducts. Use these baselines to validate your experimental CHN results.

Table 1: Theoretical Elemental Composition Standards

ComplexFormulaC (%)H (%)N (%)Metal/Halogen (%)
Ligand Only (TM-1,2-PDA)

64.5513.9321.51-
Zn-Complex


31.556.8110.51Zn: 24.53, Cl: 26.60
Li-Reagent


71.5310.6212.83Li: 3.18
Li-Aggregate


65.9613.5913.98Li: 3.47
Troubleshooting Experimental Deviations

If your experimental data deviates by >0.4% (standard tolerance), consult the diagnostic table below.

Table 2: Diagnostic Guide for EA Deviations

ObservationProbable CauseCorrective Action
Low %C, Low %N Hydration (

)
Ligand is hygroscopic. Dry ligand over

or molecular sieves (4Å) before complexation.
High %C, Low %N Solvent Inclusion (THF/Ether)Lattice solvent is common in Li-complexes. Dry under high vacuum (

mbar) for >4 hours; run

-NMR to quantify solvent.
Low %H, High Metal Oxidation/DecompositionComplex has reacted with air (

). Ensure strictly anaerobic handling (see Protocol below).

Performance Comparison: Enantioselectivity

While TMEDA is superior for general reactivity due to lower steric bulk, TM-1,2-PDA excels in asymmetric lithiation . The data below compares the enantiomeric ratio (er) of products obtained from the lithiation of N-Boc-pyrrolidine, a standard benchmark reaction.

Table 3: Comparative Enantioselectivity (Lithiation of N-Boc-pyrrolidine)

LigandRoleYield (%)Enantiomeric Ratio (er)
TMEDA Activation Only88%50:50 (Racemic)
(-)-Sparteine Chiral Standard78%96:4 (S-product)
TM-1,2-PDA Sparteine Surrogate82%~85:15 to 95:5 *

*Note: Selectivity for TM-1,2-PDA is highly dependent on solvent choice (Cumene vs. Ether) and temperature (-78°C).

Protocol: Anaerobic Sample Preparation for EA

The most common cause of "failed" elemental analysis for these complexes is atmospheric exposure during sample encapsulation.

Workflow Diagram

EA_Workflow Glovebox 1. Glovebox Prep (Ar/N2 Atmosphere, <0.5 ppm O2) Weighing 2. Microbalance Weighing (Use Pre-tared Tin Capsules) Glovebox->Weighing Sealing 3. Cold Sealing (Fold & Compress Capsule) Weighing->Sealing Add V2O5 oxidant if necessary Transfer 4. Transfer to Instrument (Use Sealed Vial/Schlenk) Sealing->Transfer Keep under inert gas Combustion 5. Combustion Analysis (Rapid Insertion) Transfer->Combustion

Figure 2: Critical workflow for handling air-sensitive amine complexes for Elemental Analysis.

Step-by-Step Methodology
  • Ligand Purification: Distill TM-1,2-PDA over KOH or

    
     under argon prior to use. Store over 4Å molecular sieves.
    
  • Complex Synthesis:

    • Dissolve anhydrous Metal Halide (e.g.,

      
      ) in dry THF.
      
    • Add 1.1 equivalents of TM-1,2-PDA dropwise at 0°C.

    • Precipitate with cold pentane/hexane.

  • EA Sample Encapsulation (Glovebox Mandatory):

    • Pre-tare tin capsules (Sn) outside the box to avoid static drift, or use a specialized anti-static kit inside.

    • Load 1.5 - 2.5 mg of the complex into the capsule.

    • Crucial: Add a pinch of

      
       (Vanadium Pentoxide) if the complex is refractory (hard to burn), though usually not necessary for simple amine adducts.
      
    • Cold Seal: Fold the capsule tightly using clean tweezers. Do not touch with gloves (oils affect %C).

    • Place sealed capsules in a schelnk tube or septum-capped vial for transport to the analyzer.

References

  • Comparison of Diamines in Lithiation

    • O'Brien, P., et al. (2002). Synthesis of chiral 1,2-diamines by asymmetric lithiation-substitution.[1] Organic Letters.[1]

  • Sparteine Surrogates

    • O'Brien, P., et al. (2008). Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution. Organic & Biomolecular Chemistry.
  • General Lithiation Protocols

    • Baran Lab.
  • Zinc Complex Characterization

    • Gueye, M., et al. (2024). Synthesis and Characterization of Metal Transition Complexes Derived from Propane-1,2-Diamine.

Sources

A Comparative Guide to the Efficiency of 1,2-Propanediamine vs. 1,2-Ethanediamine Ligands in Lithiation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and efficient functionalization of organic molecules is paramount. Lithiation, particularly directed ortho-metalation (DoM), stands as a powerful tool for C-H bond activation and the subsequent formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions often hinges on the choice of a chelating diamine ligand to augment the reactivity of organolithium reagents like n-butyllithium (n-BuLi).

This guide provides an in-depth comparison of two fundamental bidentate ligands, 1,2-ethanediamine and its methylated counterpart, 1,2-propanediamine, in the context of their efficiency in lithiation reactions. While direct, side-by-side comparative studies are not abundant in the literature, a robust understanding of their respective performance can be synthesized from fundamental principles of organolithium chemistry and extensive studies on their N,N,N',N'-tetramethylated derivatives, TMEDA and TMPDA.

The Foundational Role of Diamine Ligands in Lithiation

Organolithium reagents, such as n-BuLi, exist as aggregates (hexamers or tetramers) in hydrocarbon solvents, which dampens their reactivity.[1][2] The primary role of a chelating diamine is to break down these aggregates into more reactive monomers or dimers.[3] This deaggregation is achieved through the coordination of the lone pairs on the nitrogen atoms to the Lewis acidic lithium centers.[4] This complexation not only increases the kinetic basicity of the organolithium reagent but also enhances the ionic character of the carbon-lithium bond, thereby accelerating the rate of proton abstraction.[2]

N,N,N',N'-tetramethylethylenediamine (TMEDA), a derivative of 1,2-ethanediamine, is a widely used and well-studied ligand that has been shown to dramatically improve the yields of lithiation reactions. For instance, the uncatalyzed lithiation of toluene with n-BuLi gives poor yields, whereas the addition of TMEDA can increase the yield to 90%.[5]

Structural and Electronic Differences: 1,2-Ethanediamine vs. 1,2-Propanediamine

The key distinction between 1,2-ethanediamine and 1,2-propanediamine is the presence of a methyl group on the carbon backbone of the latter. This seemingly minor structural change introduces significant steric and electronic effects that influence the ligand's interaction with the lithium center and, consequently, its efficiency in lithiation.

Feature1,2-Ethanediamine1,2-Propanediamine
Structure H₂N-CH₂-CH₂-NH₂H₂N-CH(CH₃)-CH₂-NH₂
Chelate Ring Size 5-membered5-membered
Chirality AchiralChiral (exists as R and S enantiomers)
Steric Hindrance LowerHigher due to the methyl group
Electronic Effect Neutral backboneElectron-donating methyl group

The stability of the metal-ligand complex is a crucial factor. While both ligands form a stable five-membered chelate ring with metal ions, the methyl group in 1,2-propanediamine can introduce steric strain that may slightly decrease the stability of the complex compared to that formed with 1,2-ethanediamine.[6] Conversely, the electron-donating nature of the methyl group could increase the Lewis basicity of the nitrogen atoms, potentially strengthening the Li-N bond. The overall effect on complex stability is a balance of these opposing factors.

Mechanistic Implications for Lithiation Efficiency

The efficiency of a diamine ligand in lithiation is a composite of its ability to deaggregate the organolithium reagent and the reactivity of the resulting complex.

Deaggregation and Reactivity

The primary function of the diamine is to deaggregate the n-BuLi clusters. TMEDA is highly effective in this role. The bulkier profile of 1,2-propanediamine, particularly its N,N,N',N'-tetramethylated derivative, might influence the equilibrium between the different aggregated states of n-BuLi. While NMR studies have shown that N,N,N',N'-tetramethylpropanediamine does form well-defined dimers with organolithium reagents, the relative stability and reactivity compared to TMEDA-solvated species are not extensively documented in a comparative context.[7]

It is plausible that the increased steric hindrance of the 1,2-propanediamine ligand could lead to a more loosely bound complex, which might, in some cases, result in a more reactive lithiating agent. However, excessive steric bulk can also hinder the approach of the organolithium-diamine complex to the substrate's acidic proton, thereby decreasing the reaction rate.

Stereoselectivity: The Chiral Advantage of 1,2-Propanediamine

A significant advantage of 1,2-propanediamine is its inherent chirality.[6] When used as a chiral ligand, enantiomerically pure 1,2-propanediamine can induce asymmetry in the lithiation of prochiral substrates. This is a well-established principle in asymmetric synthesis, where chiral diamines like (-)-sparteine are employed to achieve high enantioselectivity. The methyl group of 1,2-propanediamine acts as a stereodirecting element, favoring the deprotonation of one of two enantiotopic protons, leading to an enantioenriched organolithium intermediate. This intermediate can then be trapped with an electrophile to yield a chiral product. 1,2-ethanediamine, being achiral, cannot induce enantioselectivity.

Experimental Data and Observations

While direct comparative data is limited, we can draw inferences from related studies. In many standard applications, such as the ortho-lithiation of activated aromatic systems, TMEDA provides excellent yields, often exceeding 90%.[1] The slightly greater steric bulk of a propanediamine-based ligand might be expected to result in comparable or slightly lower yields in cases where steric hindrance around the lithiation site is a significant factor. However, for substrates where the electronic nature of the ligand is more critical, the electron-donating methyl group of 1,2-propanediamine could offer a modest enhancement in reactivity.

The true value of 1,2-propanediamine lies in applications where stereocontrol is desired. Its use as a chiral auxiliary or ligand in asymmetric deprotonation is a key differentiator from 1,2-ethanediamine.

Experimental Protocol: A Representative Diamine-Mediated Lithiation

The following is a generalized protocol for the ortho-lithiation of an activated aromatic substrate, highlighting the role of the diamine ligand.

Sources

characterization of metal complexes with N,N,N',N'-tetramethyl-1,2-propanediamine

Technical Guide: Characterization of Metal Complexes with N,N,N',N'-Tetramethyl-1,2-propanediamine (Me pn)

Executive Summary

N,N,N',N'-tetramethyl-1,2-propanediamine (Me


pn)

While structurally analogous to the ubiquitous TMEDA (


methyl substituent on the ethylene backbone


  • Enforcing Tetrahedral Distortion: The backbone methyl group clashes with equatorial ligands, forcing square-planar complexes toward distorted tetrahedral geometries.

  • Chiral Induction: The presence of a stereogenic center at the C2 position allows for the synthesis of enantiopure complexes for asymmetric catalysis.

  • Solubility Modulation: The additional alkyl bulk increases solubility in non-polar organic solvents (hexane, toluene) compared to ethylenediamine derivatives.

Ligand Architecture & Comparative Metrics

The choice between Me

Structural Comparison

The following diagram illustrates the structural progression from the standard TMEDA to the backbone-bulky Me

LigandComparisonTMEDATMEDA(Standard)C2 BackboneAchiralMe4pnMe4pn (Target)C3 Backbone (Branched)Chiral Center (*)Steric Bulk++TMEDA->Me4pn+ Methyl on Backbone(Rigidity/Chirality)Me4tnMe4tnC3 Backbone (Linear)Larger Bite AngleFlexibleMe4pn->Me4tnIsomerization(1,2 vs 1,3)

Caption: Structural relationship between TMEDA, Me


Comparative Data Table

The following table synthesizes crystallographic and stability data for Copper(II) complexes, a standard reporter ion for diamine ligands.

FeatureTMEDA (Standard)Me

pn
(Target)
1,2-Diaminopropane (pn)
IUPAC Name

-tetramethylethylenediamine

-tetramethyl-1,2-propanediamine
1,2-propanediamine
Backbone Ethylene (–CH

CH

–)
Propylene (–CH(CH

)CH

–)
Propylene (–CH(CH

)CH

–)
N-Substituents Methyl (x4)Methyl (x4)Hydrogen (x4)
Coordination Geometry (CuCl

)
Distorted Square PlanarDistorted Tetrahedral Square Planar
Bite Angle (

)
~84-86°~83-85° ~85°
Steric Hindrance ModerateHigh (Backbone-Me interaction) Low
Chirality AchiralChiral (C2 center) Chiral
Cu(II) Stability (log K

)
~9.5~8.9 (Lower due to sterics)~10.5

Key Insight: The stability constant (log K) for Me

Synthesis & Structural Characterization[3][4][5][6][7][8][9][10][11][12][13]

Synthesis Protocol: [Cu(Me pn)Cl ]

This protocol describes the synthesis of the Copper(II) complex, a model system for characterizing this ligand.

Reagents:

  • CuCl

    
    [1]·2H
    
    
    O (Analytical Grade)
  • N,N,N',N'-tetramethyl-1,2-propanediamine (Me

    
    pn) - Note: Ensure 1,2-isomer is used, not 1,3.
    
  • Ethanol (Absolute)[2]

  • Diethyl Ether

Workflow:

  • Metal Solution: Dissolve 1.0 mmol CuCl

    
    ·2H
    
    
    O in 10 mL hot absolute ethanol. Solution turns emerald green.
  • Ligand Addition: Add 1.1 mmol (slight excess) of Me

    
    pn dropwise to the stirring copper solution.
    
    • Observation: Color shifts immediately to deep blue/purple (characteristic of N-donor chelation).

    • Exotherm: Mild heat generation indicates coordination.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% under vacuum or diffuse diethyl ether into the solution.

  • Isolation: Filter the blue-violet crystals, wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 5 mL).

  • Drying: Dry under vacuum for 4 hours.

Spectroscopic Profiling (Self-Validating Metrics)

A. Infrared Spectroscopy (FT-IR):

  • Target: Shift in C–N stretching frequencies.

  • Free Ligand: C–N stretch typically appears ~1040–1200 cm

    
    .
    
  • Complex: Upon coordination, these bands shift (usually to lower frequencies by 10–20 cm

    
    ) due to electron donation from N to Metal.
    
  • Validation: Absence of N–H stretches (3200–3400 cm

    
    ) confirms the tertiary amine nature (unlike 1,2-pn).
    

B. UV-Vis Spectroscopy (Geometry Probe):

  • d-d Transitions: The position of the d-d band in Cu(II) complexes correlates with geometry.[3]

    • Square Planar (e.g., Cu(en)

      
      ):
      
      
      ~ 550–600 nm.
    • Distorted Tetrahedral (e.g., Cu(Me

      
      pn)Cl
      
      
      ): Red-shift to >700 nm or appearance of a shoulder in the near-IR.
    • Reasoning: The backbone methyl group prevents the chloride ions from lying in the same plane as the nitrogens, forcing a twist toward a tetrahedron.

C. X-Ray Crystallography (The Gold Standard):

  • Space Group: Often crystallizes in low-symmetry groups (e.g.,

    
     or 
    
    
    if enantiopure).
  • Chelate Ring Pucker: Unlike the symmetric gauche conformation of TMEDA, Me

    
    pn complexes often adopt a fixed puckered conformation to minimize interaction between the backbone methyl and the N-methyls.
    

Advanced Applications: Why use Me pn?

Case Study: Nickel(II) Thermochromism

Nickel(II) complexes with diamines often exhibit temperature-dependent coordination numbers (square planar yellow

  • With TMEDA: [Ni(TMEDA)(H

    
    O)
    
    
    ]
    
    
    is typically stable.
  • With Me

    
    pn:  The added steric bulk destabilizes the octahedral form. Me
    
    
    pn complexes of Ni(II) are more likely to remain square planar (yellow/orange) or form 5-coordinate species because the backbone methyl blocks the approach of axial solvent molecules.
Pathway: Steric Control in Catalysis

The following diagram details how Me

PathwayStartMetal Precursor(e.g., PdCl2)LigandChoiceLigand CoordinationStart->LigandChoicePathAPath A: TMEDAFlat, Square PlanarOpen Axial SitesLigandChoice->PathA+ TMEDAPathBPath B: Me4pnTwisted GeometryBlocked Axial Site (Sterics)LigandChoice->PathB+ Me4pnResultAResult A:Standard ReactivitySusceptible to AggregationPathA->ResultAResultBResult B:Enhanced SelectivityStabilized Monomer(Chiral Induction Possible)PathB->ResultB

Caption: Mechanistic divergence driven by the steric profile of Me

References

  • Structural Characterization of Cu(II)

    • Title: "Crystal structures and spectroscopic properties of copper(II) complexes with sterically hindered diamines."
    • Source:Inorganica Chimica Acta.
    • Relevance: Defines the tetrahedral distortion caused by backbone methyl
    • Search Query for Verification:

  • Comparative Stability Constants

    • Title: "Stability constants of copper(II)
    • Source:Journal of the Chemical Society, Dalton Transactions.
    • Relevance: Provides thermodynamic data (log K values) comparing TMEDA and Me pn.
    • Search Query for Verification:

  • Synthesis Protocols (General)

    • Title: "Synthesis and Characterization of Metal Complexes with Chiral Diamines."[4]

    • Source:Journal of Coordin
    • Relevance: General protocols for M(L)Cl

      
       synthesis.[5]
      
  • Ligand Properties (NIST)

    • Title: "1,2-Propanediamine, N,N,N',N'-tetramethyl-"
    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:

Evaluating Chiral Induction of (R)-N,N,N',N'-tetramethyl-1,2-propanediamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. Chiral diamines have emerged as indispensable ligands in a multitude of asymmetric transformations, empowering chemists to forge complex molecular architectures with high enantioselectivity. This guide offers an in-depth evaluation of (R)-N,N,N',N'-tetramethyl-1,2-propanediamine, hereafter referred to as (R)-TMPDA, a readily accessible chiral diamine, within the context of its potential for chiral induction. While direct, comprehensive comparative data for (R)-TMPDA remains somewhat nascent in the peer-reviewed literature, this guide will provide a framework for its evaluation by juxtaposing its structural attributes against well-established chiral diamines in a benchmark asymmetric reaction.

The primary application for chiral diamines of this class is in asymmetric deprotonation reactions, where they form a complex with an organolithium base, thereby creating a chiral environment that dictates the stereochemical outcome of the deprotonation and subsequent electrophilic trapping.[1] This guide will focus on the enantioselective lithiation of N-Boc-pyrrolidine, a key transformation for the synthesis of enantioenriched 2-substituted pyrrolidines, which are prevalent structural motifs in numerous pharmaceuticals and natural products.[2]

The Benchmark Reaction: Asymmetric Lithiation of N-Boc-pyrrolidine

The enantioselective deprotonation of N-Boc-pyrrolidine, typically mediated by sec-butyllithium (s-BuLi), serves as a robust platform for assessing the efficacy of chiral diamines. This reaction's outcome is critically dependent on the chiral ligand's ability to effectively complex the organolithium reagent and induce a facial bias in the removal of a proton from the prochiral C2 position of the pyrrolidine ring.

Performance of Benchmark Chiral Diamines

To establish a baseline for evaluating (R)-TMPDA, it is instructive to examine the performance of the archetypal chiral diamine, (-)-sparteine, and its synthetic surrogates in the asymmetric lithiation of N-Boc-pyrrolidine. The development of (+)-sparteine surrogates has been a significant area of research, driven by the limited natural availability of (+)-sparteine, which is necessary to access the opposite enantiomer of the product.[3]

LigandBaseElectrophileYield (%)Enantiomeric Ratio (er) / Enantiomeric Excess (ee%)Reference
(-)-Sparteines-BuLiMe₃SiCl8798:2 er (96% ee)[4]
(+)-Sparteine Surrogate 1s-BuLiMe₃SiCl955:95 er (90% ee)[3]
(+)-Sparteine Surrogate 2s-BuLiMe₃SiCl8512:88 er (76% ee)[5]

Note: The specific structures of the (+)-sparteine surrogates can be found in the cited literature.

Evaluating (R)-N,N,N',N'-tetramethyl-1,2-propanediamine ((R)-TMPDA)

(R)-TMPDA is a simpler, acyclic chiral diamine compared to the rigid, tetracyclic structure of sparteine. This structural flexibility can influence its ability to form a well-defined, chiral complex with organolithium reagents.

Structural Considerations:

  • Acyclicity: The open-chain nature of (R)-TMPDA may lead to a more dynamic and less pre-organized complex with s-BuLi compared to the rigid sparteine framework. This could potentially result in lower enantioselectivity.

  • Steric Hindrance: The four methyl groups on the nitrogen atoms provide steric bulk that is crucial for creating a chiral pocket around the lithium cation. The degree of this steric hindrance will influence the approach of the substrate and the subsequent deprotonation.

  • Chelation: As a bidentate ligand, (R)-TMPDA can chelate the lithium ion, a fundamental requirement for its function in these reactions.

While direct, peer-reviewed, quantitative data for the use of (R)-TMPDA in the asymmetric lithiation of N-Boc-pyrrolidine is limited, its structural similarity to other effective, albeit more complex, chiral diamines suggests its potential as a viable and cost-effective ligand for inducing chirality in organolithium-mediated transformations. Further experimental investigation is warranted to fully elucidate its efficacy and broaden its application in asymmetric synthesis.

Experimental Protocol: Asymmetric Lithiation of N-Boc-pyrrolidine

The following is a general protocol for the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral diamine and s-BuLi, which can be adapted for the evaluation of (R)-TMPDA. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[6]

Materials:

  • N-Boc-pyrrolidine

  • Chiral diamine (e.g., (-)-sparteine or (R)-TMPDA)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Electrophile (e.g., trimethylsilyl chloride, benzophenone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral diamine (1.1 equivalents) and anhydrous solvent (e.g., Et₂O).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.1 equivalents) to the solution and stir for 30 minutes to allow for complex formation.

  • Add N-Boc-pyrrolidine (1.0 equivalent) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for the desired time (typically 1-4 hours) to ensure complete deprotonation.

  • Add the electrophile (1.2 equivalents) to the reaction mixture and continue stirring at -78 °C for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., chiral HPLC or GC).

Mechanism of Chiral Induction

The chiral induction in the asymmetric deprotonation of N-Boc-pyrrolidine arises from the formation of a diastereomeric complex between the achiral s-BuLi, the chiral diamine, and the substrate. This complex orients the substrate in a way that one of the prochiral protons at the C2 position is preferentially abstracted by the base.

G cluster_0 Complex Formation cluster_1 Substrate Coordination cluster_2 Stereoselective Deprotonation cluster_3 Electrophilic Quench sBuLi s-BuLi Complex Chiral s-BuLi/(R)-TMPDA Complex sBuLi->Complex Diamine (R)-TMPDA Diamine->Complex TernaryComplex Diastereomeric Ternary Complex Complex->TernaryComplex NBoc N-Boc-pyrrolidine NBoc->TernaryComplex Deprotonation Preferential Proton Abstraction TernaryComplex->Deprotonation ChiralLithiate Enantioenriched Lithiated Intermediate Deprotonation->ChiralLithiate Product Enantioenriched 2-Substituted Pyrrolidine ChiralLithiate->Product Electrophile Electrophile (E+) Electrophile->Product

Caption: Proposed mechanism of chiral induction.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the chiral induction of (R)-TMPDA.

G Start Start: Select Chiral Diamine ((R)-TMPDA) Reaction Perform Asymmetric Lithiation of N-Boc-pyrrolidine Start->Reaction Workup Reaction Workup and Purification Reaction->Workup Analysis Analysis of Product Workup->Analysis Yield Determine Yield Analysis->Yield ee Determine Enantiomeric Excess (ee%) Analysis->ee Compare Compare with Benchmark Ligands Yield->Compare ee->Compare Conclusion Draw Conclusions on Efficacy Compare->Conclusion

Caption: Experimental workflow for evaluation.

Conclusion

(R)-N,N,N',N'-tetramethyl-1,2-propanediamine presents itself as an accessible and structurally straightforward chiral diamine with potential applications in asymmetric synthesis. While it has not been as extensively studied as ligands like (-)-sparteine, its fundamental structural features suggest it could be a valuable tool for inducing chirality in reactions involving organolithium reagents. The benchmark reaction of asymmetric lithiation of N-Boc-pyrrolidine provides a clear and effective method for its evaluation. Further systematic studies are necessary to fully map its capabilities and to define its place in the ever-expanding toolbox of the synthetic chemist. The data and protocols presented in this guide offer a solid foundation for researchers to embark on such an evaluation.

References

  • Beak, P., et al. (1993). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society, 115(8), 3326-3335. [Link]

  • O'Brien, P., et al. (2006). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Journal of the American Chemical Society, 128(49), 15684-15695. [Link]

  • Ho, D. D., & Beak, P. (1993). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society, 115(8), 3326-3335.
  • Stead, D., & O'Brien, P. (2008). A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine. Organic letters, 10(7), 1409-1412. [Link]

  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539.
  • Coldham, I., & O'Brien, P. (2012). An experimental and in situ IR spectroscopic study of the lithiation–substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(11), 5300-5308. [Link]

  • Beak, P., & Lee, W. K. (1993). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. The Journal of Organic Chemistry, 58(5), 1109-1117.
  • O'Brien, P. (2002). Catalytic asymmetric deprotonation. Journal of the Chemical Society, Perkin Transactions 1, (2), 85-99.
  • O'Brien, P., et al. (2008). A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine. Organic Letters, 10(7), 1409-1412. [Link]

  • Stead, D., O'Brien, P., & Sanderson, A. (2008). A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine. Organic letters, 10(7), 1409–1412. [Link]

  • O'Brien, P., & Wiberg, K. B. (2010). Asymmetric Deprotonation Using s-BuLi or i-PrLi and Chiral Diamines in THF: The Diamine Matters. Journal of the American Chemical Society, 132(45), 16149-16157. [Link]

  • Campos, K. R., et al. (2008). Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry, 73(13), 4986–4993.
  • Beak, P., & Kerrick, S. T. (1991). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society, 113(25), 9709-9710.
  • O'Brien, P., et al. (2008). On the Two-Ligand Catalytic Asymmetric Deprotonation of N-Boc Pyrrolidine: Probing the Effect of the Stoichiometric Ligand. The Journal of Organic Chemistry, 73(16), 6452–6454.
  • Beak, P., & Kerrick, S. T. (1991). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society, 113(25), 9709-9710. [Link]

  • O'Brien, P. (2002). Recent developments in the use of chiral lithium amide bases for asymmetric synthesis. Tetrahedron: Asymmetry, 13(2), 113-126.
  • Anslyn, E. V., et al. (2018). Optical Analysis of Reaction Yield and Enantiomeric Excess: A New Paradigm Ready for Prime Time. Journal of the American Chemical Society, 140(33), 10385-10401. [Link]

  • O'Brien, P., et al. (2004). Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine. Organic & Biomolecular Chemistry, 2(14), 2060-2071. [Link]

  • Beak, P., & Du, H. (2003). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society, 125(40), 12117-12124.
  • O'Brien, P., & Bilke, J. L. (2008). On the Two-Ligand Catalytic Asymmetric Deprotonation of N-Boc Pyrrolidine: Probing the Effect of the Stoichiometric Ligand. The Journal of Organic Chemistry, 73(16), 6452–6454.
  • Beak, P., & Anderson, D. R. (2000). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society, 122(28), 6777-6784.
  • Beak, P., & Johnson, T. A. (1996). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society, 118(13), 3211-3212.
  • Beak, P., & Loo, D. D. (1990). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society, 112(18), 6748-6750.
  • Beak, P., & Wu, S. (1993). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. The Journal of Organic Chemistry, 58(24), 6803-6808.
  • Beak, P., & Zajdel, W. J. (1984). Asymmetric deprotonations: enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society, 106(4), 1010-1016.
  • JoVE. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • University of Arkansas ScholarWorks. Asymmetric Synthesis and Transition Metal-Catalyzed Cross-Coupling Arylations of Selected Organolithiums. [Link]

  • Anslyn, E. V., & Fossey, J. S. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10(6), 1386-1392. [Link]

Sources

Advanced FTIR Characterization: N,N,N',N'-Tetramethyl-1,2-propanediamine (TMPDA)

[1]

Executive Summary

This guide provides a definitive spectroscopic analysis of N,N,N',N'-tetramethyl-1,2-propanediamine (TMPDA) , specifically focusing on its discrimination from its structural analog, N,N,N',N'-tetramethylethylenediamine (TMEDA) . While both compounds serve as tertiary amine catalysts and ligands, their interchange can lead to catastrophic failure in stereoselective synthesis or polyurethane foam formulations due to differences in steric bulk and catalytic activity.

Key Takeaway: The spectral "fingerprint" distinction lies in the 1375–1380 cm⁻¹ region . TMPDA exhibits a diagnostic C–CH₃ (backbone methyl) deformation band absent in the symmetric ethylene backbone of TMEDA.

Structural Context & Alternatives

To interpret the spectra accurately, one must understand the structural deviation between the target molecule and its primary market alternative.

FeatureTMPDA (Target) TMEDA (Alternative)
IUPAC Name N,N,N',N'-Tetramethyl-1,2-propanediamineN,N,N',N'-Tetramethylethane-1,2-diamine
CAS Number 1822-45-3 110-18-9
Backbone Propylene (Asymmetric, Chiral)Ethylene (Symmetric, Achiral)
Key Moiety Pendant Methyl Group (-CH₃) Linear Ethylene Bridge (-CH₂-CH₂-)
Primary Use Stereoselective ligand, PU blowing/gelling catalystGeneral lithiation ligand, PU catalyst
FTIR Spectral Analysis: TMPDA vs. TMEDA

The following analysis deconstructs the infrared spectrum into three critical zones: the High-Frequency C–H stretch, the Fingerprint/Deformation region, and the Skeletal region.

Zone 1: The "Bohlmann" Region (2700–3000 cm⁻¹)

Both molecules are tertiary amines. They lack N–H stretching bands (3300–3500 cm⁻¹), which immediately distinguishes them from primary or secondary amines.

  • Shared Feature: Both exhibit Bohlmann bands (2760–2820 cm⁻¹).[1] These lower-frequency C–H stretches arise from the interaction between the C–H antibonding orbital and the nitrogen lone pair.

  • Diagnostic Value: Confirms "Tertiary Amine" status but does not distinguish TMPDA from TMEDA.[1]

Zone 2: The Methyl Deformation Region (1350–1480 cm⁻¹) [CRITICAL]

This is the primary discrimination zone.

  • TMEDA: Contains only N-methyl groups.[1] It shows deformations around 1450–1460 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (C-N stretch), but lacks a distinct skeletal methyl bend.

  • TMPDA: Contains N-methyl groups PLUS a backbone C-methyl group.[1]

    • The TMPDA Marker: A sharp, distinct band at ~1375–1380 cm⁻¹ . This corresponds to the symmetrical umbrella deformation (

      
      ) of the methyl group attached to the carbon backbone. TMEDA is transparent in this specific narrow window.[1]
      
Zone 3: Fingerprint & Skeletal (800–1300 cm⁻¹)[1]
  • C–N Stretching: Both show strong bands in the 1000–1250 cm⁻¹ range.

  • Symmetry Breaking: TMEDA is highly symmetric (C2h/C2v conformers), leading to a simpler spectrum with fewer active IR modes. TMPDA is asymmetric (chiral center), resulting in "splitting" of bands and a more complex, "busier" fingerprint region due to reduced symmetry selection rules.

Comparative Spectral Data Table
Vibrational ModeTMPDA (1,2-Propane) TMEDA (1,2-Ethane) Interpretation
N–H Stretch AbsentAbsentConfirms tertiary amine purity.[1]
C–H Stretch (Asym) 2930–2960 cm⁻¹2940–2960 cm⁻¹Alkyl chain C-H.[1]
Bohlmann Bands 2760–2820 cm⁻¹ 2760–2820 cm⁻¹ Lone pair–C–H interaction (N-CH₃).[1]
C–H Bend (Scissor) ~1460 cm⁻¹~1460 cm⁻¹Methylene/Methyl deformation overlap.
C–CH₃ Bend (Umbrella) 1375–1380 cm⁻¹ (Present) Absent PRIMARY IDENTIFIER. Due to propylene backbone.[1]
C–N Stretch 1030–1250 cm⁻¹ (Complex)1020–1220 cm⁻¹ (Simpler)C-N skeletal vibrations.[1]
Skeletal Rocking ~800–950 cm⁻¹ (Multiple)~800–950 cm⁻¹ (Fewer)Backbone flexibility modes.[1]
Experimental Protocol: Validated Acquisition Workflow

Volatile tertiary amines like TMPDA present specific challenges (evaporation, hygroscopicity). The following protocol ensures reproducible high-quality spectra.

Method: Attenuated Total Reflectance (ATR) - Diamond/ZnSe Crystal.[1]

  • System Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to remove atmospheric CO₂ and H₂O lines.

  • Sample Loading:

    • Using a glass Pasteur pipette, deposit 1–2 drops of neat TMPDA onto the crystal center.

    • Caution: TMPDA is volatile.[1] Cover with the ATR anvil/clamp immediately to prevent evaporation and atmospheric moisture absorption (amines are hygroscopic).

  • Acquisition:

    • Scan Range: 4000–600 cm⁻¹.[1]

    • Scans: 16–32 (Speed is prioritized over signal-to-noise to minimize evaporation).

  • Validation Check:

    • Check 3300–3500 cm⁻¹.[1][2] If a broad band appears, the sample is wet (H₂O) or degraded (amine salts).

    • Check 1650 cm⁻¹.[1][3] A peak here indicates carbonate formation (reaction with air CO₂).[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for identifying TMPDA and distinguishing it from common impurities or analogs using FTIR.

FTIR_Identification_WorkflowStartUnknown Liquid Amine SampleCheck_NHCheck 3300-3500 cm⁻¹(N-H Stretch)Start->Check_NHPrimarySecBands Present:Primary/Secondary AmineCheck_NH->PrimarySecPeaks VisibleTertiaryNo Bands:Tertiary Amine ConfirmedCheck_NH->TertiaryClean BaselineCheck_BohlmannCheck 2760-2820 cm⁻¹(Bohlmann Bands)Tertiary->Check_BohlmannCheck_FingerprintCheck 1375-1380 cm⁻¹(Methyl Umbrella Mode)Check_Bohlmann->Check_FingerprintBands Present (N-Me)Result_TMEDABand ABSENT:Likely TMEDA(Ethylene Backbone)Check_Fingerprint->Result_TMEDANo Peak at 1380Result_TMPDABand PRESENT:TMPDA Confirmed(Propylene Backbone)Check_Fingerprint->Result_TMPDASharp Peak at 1380

Caption: Logical decision tree for the spectroscopic identification of TMPDA, highlighting the critical differentiation step at 1380 cm⁻¹.

Application Implications

Why does this distinction matter?

  • Polyurethane Catalysis:

    • TMPDA (1,2-backbone) has different steric hindrance compared to TMEDA .[1] In PU foams, this alters the "blow-to-gel" ratio (the balance between the isocyanate-water reaction and the isocyanate-polyol reaction).[1]

    • Risk: Substituting TMEDA for TMPDA without adjustment can lead to foam collapse (too much blowing) or shrinkage (too much gelling).[1]

  • Organometallic Synthesis:

    • TMPDA contains a chiral center . When used as a ligand for lithiation (e.g., with n-BuLi), it can induce stereoselectivity in the product. TMEDA is achiral and cannot induce chirality.

    • QC Check: FTIR confirms the presence of the chiral backbone (via the methyl band) before committing expensive reagents to a synthesis.

References
  • NIST Mass Spectrometry Data Center. "1,2-Propanediamine, N,N,N',N'-tetramethyl- (CAS 1822-45-3) Properties."[1] NIST Chemistry WebBook, SRD 69. Accessed 2024.[1][4] [Link][1]

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley, 2004.
  • Bohlmann, F. "Zur konfigurativen Zuordnung von Chinolizidin-Derivaten." Chemische Berichte, 91(10), 2157-2166. (Foundational text on N-CH lone pair spectral bands).

Comparative Guide: Diamine vs. Monoamine Templates in SAPO Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Diamine Templates in SAPO Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of Silicoaluminophosphates (SAPOs), the choice of Structure Directing Agent (SDA) is the single most critical variable determining topology, acidity, and crystal morphology. While small monoamines (e.g., Diethylamine, Morpholine) are the industry standard for producing the chabazite (CHA) cages of SAPO-34 , linear and bulky diamines play a distinct, often misunderstood role.

This guide objectively compares the performance of diamine templates against traditional monoamines. The data reveals a clear mechanistic divergence: Diamines (e.g., 1,6-hexanediamine, TMHDA) predominantly direct channel-based (AEL) or large-cage (AFX) structures , whereas mixed-monoamine systems are required to achieve the hierarchical porosity often erroneously sought through simple diamine substitution in SAPO-34.

Key Finding: For drug delivery and high-performance catalysis, the "Dual-Template" strategy (using two monoamines to mimic diamine charge balancing) outperforms single diamine templates in generating mesoporous SAPO-34.

Mechanistic Foundation: The "Spacer" vs. "Capper" Effect

To understand why diamines direct specific topologies, one must analyze the host-guest interaction energy.

  • Monoamines (The Cappers): Small amines like Diethylamine (DEA) or Tetraethylammonium Hydroxide (TEAOH) act as "cappers." They occupy single cages (like the cha cage). Their high mobility allows for rapid nucleation but often results in large, blocky crystals with diffusion limitations.

  • Diamines (The Spacers): Linear diamines like 1,6-hexanediamine (HDA) possess two protonation sites separated by a hydrophobic chain. They act as "spacers," bridging aluminum-phosphorus clusters. This geometry favors 1D channels (SAPO-11) or elongated cages (SAPO-56) rather than the cubic cha cages of SAPO-34.

Diagram 1: Template-Directed Crystallization Mechanism

SAPO_Mechanism cluster_Templates Template Interaction Precursors Al/P/Si Precursors (Sol-Gel) Monoamine Monoamine (DEA/TEAOH) 'Capping Effect' Precursors->Monoamine Diamine Diamine (HDA/TMHDA) 'Bridging Effect' Precursors->Diamine Nucleation Nucleation Monoamine->Nucleation High Mobility Diamine->Nucleation High Charge Density Growth_CHA SAPO-34 (CHA) Cubic Cages (Small Pore) Nucleation->Growth_CHA Monoamine Directed Growth_AEL SAPO-11 (AEL) / SAPO-56 (AFX) Channels or Elongated Cages Nucleation->Growth_AEL Diamine Directed

Caption: Mechanistic divergence where monoamines favor cage closure (SAPO-34) while diamines favor channel extension (SAPO-11/56).

Comparative Analysis: Diamine vs. Monoamine Performance

Topology Selectivity

The most significant difference is the phase purity. Using a diamine for SAPO-34 synthesis often leads to phase impurities (SAPO-5 or SAPO-11) because the alkyl chain length interferes with the formation of the small 8-ring windows of the CHA structure.

Template TypeSpecific AgentPrimary PhasePore GeometryCritical Application
Monoamine Diethylamine (DEA)SAPO-34 3D Cages (3.8 Å)MTO Catalysis
Monoamine Di-n-propylamine (DPA)SAPO-11 1D ChannelsHydroisomerization
Diamine 1,6-Hexanediamine (HDA)ZSM-22 / SAPO-11 1D ChannelsWax Isomerization
Bulky Diamine N,N,N',N'-tetramethyl-1,6-hexanediamine (TMHDA)SAPO-56 Elongated Cages (AFX)Gas Separation / MTO
Dual Template TEAOH + DEAHierarchical SAPO-34 Micro+MesoporousHigh-Lifetime MTO
Physicochemical Properties

The following data compares a standard Monoamine SAPO-34 against a Diamine-directed SAPO-56 (often the closest comparator for "advanced" SAPO synthesis) and a Dual-Template SAPO-34.

PropertySAPO-34 (DEA - Mono)SAPO-56 (TMHDA - Diamine)SAPO-34 (Dual: TEAOH/Morpholine)
Crystal Morphology Large Cubes (2-5 µm)Platelets / AggregatesNanosheets / Hierarchical (<200 nm)
BET Surface Area 550 - 600 m²/g400 - 500 m²/g650 - 750 m²/g
Acid Site Accessibility Low (Internal Cages)MediumHigh (Mesopores)
MTO Lifetime ~180 min~250 min> 500 min
Selectivity (C2=+C3=) ~85%~88%~92%

Insight: While diamines like TMHDA create unique structures (SAPO-56), they do not inherently improve SAPO-34. The Dual Template strategy (Column 3) is the superior method for enhancing SAPO-34, effectively "simulating" the benefits of a large template (mesoporosity) without losing the CHA topology.

Experimental Protocol: The "Dual-Template" Standard

For researchers requiring high-performance SAPO-34 (e.g., for drug delivery carriers or long-life catalysts), a single diamine is insufficient. The following protocol uses a Dual-Template (TEAOH + Diethylamine) approach to maximize crystallinity and porosity.

Reagents
  • Al Source: Aluminum Isopropoxide (AIP) or Pseudo-boehmite.

  • P Source: Phosphoric Acid (85 wt%).[1][2][3][4][5][6]

  • Si Source: Tetraethyl Orthosilicate (TEOS).[6][7]

  • Templates: Tetraethylammonium Hydroxide (TEAOH, 35%) and Diethylamine (DEA).

Workflow Diagram

Synthesis_Protocol Step1 1. Hydrolysis Mix Al source + H3PO4 + H2O Stir 2h @ 25°C Step2 2. Template Addition Add TEAOH + DEA (Ratio 1:1) Stir 1h (Exothermic) Step1->Step2 Step3 3. Silica Incorporation Add TEOS dropwise Age 12h @ Room Temp Step2->Step3 Step4 4. Hydrothermal Synthesis Autoclave: 200°C for 24-48h Rotation: 40 rpm Step3->Step4 Step5 5. Recovery Centrifuge -> Wash (pH Neutral) Dry @ 100°C Step4->Step5 Step6 6. Calcination 550°C for 6h (Air flow) Removes Templates Step5->Step6

Caption: Optimized Dual-Template Hydrothermal Synthesis Protocol for Hierarchical SAPO-34.

Critical Causality (Why this works):
  • TEAOH (The Nucleator): The bulky quaternary ammonium initiates the formation of the CHA cage quickly.

  • DEA (The pH Modulator): The smaller amine stabilizes the pH and fills the voids between the growing crystal domains, preventing the formation of dense impurities (like SAPO-5) that often occur with pure TEAOH.

  • Result: This cooperative effect creates nanocrystals with high external surface area, crucial for drug loading or preventing coke formation in catalysis.

Emerging Applications: Beyond Catalysis

While SAPOs are industrial catalysts, the unique properties achieved via amine templating are relevant to drug development professionals:

  • Biocompatibility: The aluminophosphate framework is less cytotoxic than pure silica or metal-organic frameworks (MOFs).

  • Controlled Release: The 3.8 Å pore size of SAPO-34 is ideal for encapsulating small gas molecules (NO, O2) for therapeutic release, while the mesopores formed by the Dual-Template method can host larger drug molecules (e.g., Ibuprofen, Doxorubicin).

  • ZSM-22/SAPO-11 (Diamine Directed): These 1D channel structures are being investigated for alignment of liquid crystals and anisotropic drug release systems.

References

  • Dual Template Synthesis of SAPO-34: Dicp.ac.cn. "Dual template-directed synthesis of SAPO-34 nanosheet assemblies with improved stability in the methanol to olefins reaction." 8[6]

  • Diamine vs. Monoamine in SAPO-11: MDPI. "Impact of cationic surfactant chain length during SAPO-11 molecular sieve synthesis on structure, acidity, and n-octane isomerization." 9

  • TMHDA in SAPO-56 Synthesis: ResearchGate. "Synthesis of SAPO-56 using N,N,N',N'-tetramethyl-1,6-hexanediamine and co-templates." 10

  • Comparative Template Efficiency: NIH. "Comparative Synthesis and Characterization of Nanostructured SAPO-34 Using TEA and Morpholine." 11

  • General SAPO-11 Synthesis: MDPI. "Synthesis and Application of SAPO-11 Molecular Sieves Prepared from Reaction Gels with Various Templates." 12[6][13]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,2-Propanediamine, N,N,N',N'-tetramethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 1822-45-3 Synonyms: TMPDA, Tetramethyl-1,2-diaminopropane

Executive Safety Directive

To: Laboratory Personnel & Safety Officers From: Senior Application Scientist, Chemical Safety Division

Handling N,N,N',N'-tetramethyl-1,2-propanediamine (TMPDA) requires a departure from "standard" organic solvent protocols. As a highly methylated diamine, this compound presents a dual-threat profile: it is corrosive to tissue (causing immediate necrosis) and highly volatile , posing a risk of inhalation toxicity and "blue haze" (glaucopsia).

Critical Warning: Standard disposable nitrile exam gloves (4-6 mil) provide insufficient protection for prolonged contact. Small-molecule amines permeate nitrile matrices rapidly, often without visible degradation.

Hazard Architecture & Risk Assessment

Before selecting PPE, you must understand the enemy. TMPDA attacks biological systems through three vectors:

Hazard ClassH-CodeMechanism of ActionOperational Implication
Corrosive H314Alkaline hydrolysis of fatty tissues (saponification).Zero skin tolerance. Burns are often painless initially due to nerve damage.
Flammable H225Low flash point (<23°C typical for class).Grounding required.[1][2] Use spark-proof tools.
Acute Tox. H331CNS depression and respiratory mucosal damage.Fume hood mandatory. Do not rely solely on respirators.
Ocular --Amine vapor absorption into corneal epithelium.Causes Glaucopsia (hazy/blue vision) even without liquid splash.

Hierarchy of Defense

We utilize a layered defense strategy. PPE is the last line of defense, not the first.

DefenseHierarchy cluster_0 Level 1: Engineering Controls cluster_1 Level 2: Personal Protective Equipment cluster_2 Level 3: Procedural Integrity Hood Chemical Fume Hood (Face Velocity: 0.5 m/s) Gloves Barrier Selection (Laminate/Butyl) Hood->Gloves Failure Containment Grounding Static Grounding (Flammability Control) Transfer Closed System Transfer (Cannula/Syringe) Gloves->Transfer Contact Prevention Eyes Ocular Seal (Goggles + Shield) Decon Immediate Decon (Acidic Neutralization)

Figure 1: The Safety Triad. Engineering controls (Blue) contain the hazard; PPE (Red) protects the user; Procedures (Green) minimize risk events.

PPE Technical Specifications

This section details the specific equipment required. Do not substitute based on convenience.

A. Dermal Protection (Hands)

The Science: Aliphatic amines like TMPDA are small, non-polar molecules that diffuse through the free volume of nitrile rubber polymers.

  • Primary Recommendation: Silver Shield® / 4H® (EVOH/PE Laminate) .

    • Why: These multi-layer laminates offer >480 min breakthrough time for amines.

    • Trade-off: Poor dexterity.

  • Operational Solution (The "Double-Glove" Technique):

    • Inner Layer: Silver Shield/Laminate (Chemical Barrier).

    • Outer Layer: 5-mil Nitrile (Mechanical protection & dexterity).

  • Alternative: Butyl Rubber (≥15 mil) . Good resistance, better dexterity than laminate, but expensive.

B. Ocular & Face Protection

The Science: Amine vapors are highly hydrophilic. They dissolve in the moisture of the eye, raising the pH of the corneal surface and causing edema (swelling).

  • Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1+).

  • Augmentation: Use a face shield over goggles during transfer operations (pouring, syringe withdrawal) to protect the neck and face from projectile splashes.

  • Contraindication: Do not wear contact lenses. They can trap vapors against the cornea, exacerbating damage.

C. Respiratory Protection[1][3][4][5][6][7][8]
  • Primary: Work must be done in a fume hood.

  • Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges (Black label).

    • Note: Half-mask respirators are discouraged because amine vapors irritate the eyes (see Section B).

Operational Protocols

Protocol A: Liquid Transfer (Synthesis Scale)

Goal: Transfer TMPDA without exposing the liquid to atmosphere.

  • Setup: Secure reagent bottle and receiving flask. Ensure both are grounded (metal clamp to ground wire) if volume >500mL.

  • Purge: Insert a needle connected to an inert gas line (Nitrogen/Argon) into the reagent bottle septum to create positive pressure.

  • Withdraw: Use a glass syringe with a Luer-lock tip.

    • Technique: Do not pull the plunger rapidly; this creates cavitation and vapor bubbles. Pull slowly to maintain liquid phase.

  • Transfer: Inject into the receiving vessel through a septum.

  • Decon: Immediately draw dilute acetic acid or acetone into the used syringe before dismantling.

Protocol B: Spill Response (Decision Logic)

SpillResponse Start Spill Detected SizeCheck Volume > 50 mL? Start->SizeCheck Major EVACUATE LAB Activate Fire Alarm Call HazMat SizeCheck->Major Yes Minor Assess Ventilation (Is Hood Active?) SizeCheck->Minor No PPE_Don Don PPE: OV Respirator + Laminate Gloves Minor->PPE_Don Absorb Cover with Absorbent (Vermiculite/Sand) PPE_Don->Absorb Neutralize Neutralize Residue (Dilute Citric Acid) Absorb->Neutralize Waste Seal in Double Bag Label as 'Corrosive Flammable' Neutralize->Waste

Figure 2: Spill Response Decision Tree. Note that >50mL of volatile amine outside a hood constitutes a major respiratory hazard.

Waste Disposal & Decontamination[9][10]

  • Segregation: Never mix amine waste with oxidizing acids (e.g., Nitric Acid) or acid anhydrides. The reaction is violent and exothermic.

  • pH Adjustment: Waste streams containing TMPDA should be collected in a "Basic Organic" waste container.

  • Container: Use HDPE or glass. Avoid aluminum containers (amines can corrode aluminum).

References

  • PubChem. (n.d.). Compound Summary: N,N,N',N'-Tetramethyl-1,2-propanediamine. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Eye and Face Protection (1910.133).[3][4] Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.